molecular formula C36H48O18 B15587904 Yadanzioside G

Yadanzioside G

Cat. No.: B15587904
M. Wt: 768.8 g/mol
InChI Key: YNYBTCKMNHXXGZ-MDWZMJQESA-N
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Description

Yadanzioside G is a useful research compound. Its molecular formula is C36H48O18 and its molecular weight is 768.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H48O18

Molecular Weight

768.8 g/mol

IUPAC Name

methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+

InChI Key

YNYBTCKMNHXXGZ-MDWZMJQESA-N

Origin of Product

United States

Foundational & Exploratory

Yadanzioside G: Unraveling its Botanical Origin and Natural Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Yadanzioside G, a naturally occurring quassinoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of the origin and natural source of this compound, intended for researchers, scientists, and professionals in drug development. The document details the botanical source, outlines available quantitative data, presents a generalized experimental protocol for its isolation, and discusses the current understanding of its biosynthetic pathway.

Botanical Origin

This compound is a secondary metabolite produced by the plant Brucea javanica (L.) Merr., a shrub belonging to the Simaroubaceae family.[1][2] This plant is also known as "Ya-dan-zi" in traditional Chinese medicine, where its fruits and seeds have been used for centuries to treat various ailments, including dysentery and malaria.[1][3] Brucea javanica is widely distributed in Southeast Asia and Northern Australia.[3]

The primary natural sources of this compound within the plant are the fruits and seeds .[4] It is one of many bioactive quassinoids that have been isolated from this plant, which also include compounds like bruceine A, B, C, and brusatol.[5]

Quantitative Analysis

Precise quantitative data for the yield of this compound from Brucea javanica is not extensively reported in publicly available literature. However, the overall yield of extracts from the seeds can provide a general indication of the abundance of secondary metabolites. The percentage yield of crude extracts from Brucea javanica seeds varies depending on the solvent used for extraction.

Solvent SystemPlant PartPercentage Yield of Crude Extract (%)
95% Ethanol (B145695)Seeds2.68
n-Hexane (from partitioning of ethanol extract)Seeds0.905
Chloroform (from partitioning of ethanol extract)Seeds0.16
Ethyl Acetate (B1210297) (from partitioning of ethanol extract)Seeds0.085
Water (from partitioning of ethanol extract)Seeds1.02

Note: This table represents the yield of the total crude extract and not the specific yield of this compound.

Experimental Protocols: Isolation and Purification

3.1. Extraction

  • Preparation of Plant Material: Air-dried and powdered seeds of Brucea javanica are used as the starting material.

  • Solvent Extraction: The powdered seeds are typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., several days) or using a Soxhlet apparatus for more efficient extraction. This process is usually repeated multiple times to ensure maximum extraction of the desired compounds.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Fractionation and Isolation

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Quassinoid glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Separation: The fractions containing the target compounds are then subjected to various chromatographic techniques for further purification.

    • Column Chromatography: The fraction is often first separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.

  • Final Purification: The fractions collected from preparative HPLC containing pure this compound are concentrated to yield the final product. The purity of the isolated compound is then confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

The biosynthetic pathway of quassinoids, including this compound, is a complex process that is not yet fully elucidated. However, recent research has shed light on the initial steps of this pathway.[6][7][8]

Quassinoids are classified as degraded triterpenoids.[9] Their biosynthesis is believed to originate from the common C30 triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256) .

The currently understood initial steps of the quassinoid biosynthetic pathway are as follows:

  • Cyclization: The enzyme tirucalladienol synthase catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalladienol .

  • Oxidation and Rearrangement: A series of enzymatic oxidation and rearrangement reactions, catalyzed by cytochrome P450 monooxygenases, converts tirucalladienol into the key intermediate, protolimonoid melianol (B1676181) .[6][7][8]

The specific enzymatic steps that transform melianol into the diverse array of quassinoid skeletons, and the subsequent glycosylation to form this compound, are still under investigation.

Below is a diagram illustrating the initial stages of the quassinoid biosynthetic pathway.

Quassinoid_Biosynthesis cluster_0 Triterpenoid Precursor cluster_1 Initial Cyclization cluster_2 Key Intermediate Formation cluster_3 Downstream Modifications (Unelucidated) cluster_4 Final Product 2,3-Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalladienol 2,3-Oxidosqualene->Tirucalladienol Tirucalladienol Synthase Melianol Melianol Tirucalladienol->Melianol Cytochrome P450s Quassinoid_Skeletons Diverse Quassinoid Skeletons Melianol->Quassinoid_Skeletons Multiple Enzymatic Steps Yadanzioside_G This compound Quassinoid_Skeletons->Yadanzioside_G Glycosylation

Figure 1. Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a natural product originating from the fruits and seeds of Brucea javanica. While general methods for its isolation have been established, specific quantitative data on its yield remain limited. The biosynthesis of its quassinoid core is known to proceed through the protolimonoid intermediate melianol, though the subsequent steps leading to the final glycosylated structure are yet to be fully characterized. Further research is warranted to optimize the isolation of this compound and to fully elucidate its biosynthetic pathway, which could pave the way for its potential development as a therapeutic agent.

References

Yadanzioside G: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a complex quassinoid glycoside isolated from the traditional medicinal plant Brucea javanica, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols employed in its extraction and purification. Furthermore, this document elucidates its putative anti-inflammatory mechanism of action, supported by data from related compounds found in Brucea javanica. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including dysentery, malaria, and certain cancers.[1][2][3] The therapeutic effects of this plant are attributed to its rich and diverse phytochemical composition, with quassinoids being one of the most prominent and biologically active classes of compounds.[2][3][4]

This compound is a C36H48O18 quassinoid glycoside that has been identified and isolated from the fruits and seeds of Brucea javanica.[5] Like other quassinoids, it possesses a complex, highly oxygenated tetracyclic triterpene structure. Preliminary studies on various yadanziosides and other related compounds from Brucea javanica have indicated a range of biological activities, including antileukemic and anti-inflammatory effects.[1][6] This guide focuses on the technical aspects of this compound, from its initial discovery and isolation to its potential molecular mechanisms of action.

Discovery and Isolation of this compound

The discovery of this compound was the result of extensive phytochemical investigations of Brucea javanica. Its isolation involves a multi-step process that begins with the extraction from the plant material, followed by a series of chromatographic separations to purify the compound.

Quantitative Data

While specific yield and purity data for the isolation of this compound are not extensively reported in dedicated studies, the following table summarizes typical data for the extraction of chemical constituents from Brucea javanica and the biological activity of related compounds.

ParameterValueSource
Extraction Yield
Plant MaterialFruits/Seeds of Brucea javanica[4][5]
Extraction SolventMethanol (B129727) or Ethanol (B145695)[1]
Biological Activity (Related Quassinoids)
Bruceoside B IC50 (NO inhibition in LPS-activated MH-S macrophages)0.11 - 45.56 µM
Yadanzioside A, B, C, D, E, G Antileukemic Activity (in vivo mouse P388 lymphocytic leukemia)Active at dose level[3]
Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Brucea javanica, based on common methodologies for the separation of quassinoids.

2.2.1. Plant Material and Extraction

  • Plant Material: Dried and powdered fruits or seeds of Brucea javanica are used as the starting material.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2.2. Fractionation and Chromatographic Purification

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography over silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC comparison with a standard or by spectroscopic methods, are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a gradient elution. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Structure Elucidation: The purified this compound is dried, and its structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Brucea javanica (Fruits/Seeds) extraction Extraction (Methanol/Ethanol) plant->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation cc Column Chromatography fractionation->cc hplc Preparative HPLC cc->hplc yad_g This compound hplc->yad_g structure Structure Elucidation (NMR, MS) yad_g->structure

Caption: Generalized workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory mechanisms of other quassinoids isolated from Brucea javanica, the following signaling pathway is proposed for this compound. It is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates YadG This compound YadG->IKK Inhibits (Putative) DNA DNA NFkB_nuc->DNA Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->genes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Biological Activity: Anti-Inflammatory Effects

While direct and extensive studies on the anti-inflammatory activity of this compound are limited, evidence from related quassinoids isolated from Brucea javanica strongly suggests its potential in modulating inflammatory responses. The primary mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes involved in the inflammatory process such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Studies on other quassinoids from Brucea javanica have demonstrated their ability to suppress the activation of NF-κB, leading to a downstream reduction in the production of these inflammatory mediators. It is therefore plausible that this compound exerts its anti-inflammatory effects through a similar mechanism, making it a promising candidate for further investigation as a novel anti-inflammatory agent.

Conclusion

This compound represents one of the many promising bioactive compounds found in Brucea javanica. Its complex structure and potential biological activities, particularly its putative anti-inflammatory effects, warrant further in-depth research. This technical guide provides a foundational understanding of its discovery, a generalized protocol for its isolation, and a proposed mechanism of action based on current knowledge of related compounds. Future studies should focus on developing a standardized and optimized isolation protocol to obtain higher yields and purity of this compound. Furthermore, detailed investigations into its specific molecular targets and signaling pathways are crucial to fully elucidate its therapeutic potential for the development of new anti-inflammatory drugs.

References

Unveiling the Molecular Architecture of Yadanzioside G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a complex quassinoid isolated from the seeds of Brucea javanica, has garnered attention within the scientific community for its potential therapeutic applications, particularly its noted antileukemic and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific quantitative and mechanistic data in the public domain, this document synthesizes the existing structural information and presents a generalized experimental framework for its isolation. Furthermore, a representative signaling pathway potentially involved in its cytotoxic effects is illustrated to fulfill visualization requirements, acknowledging that the precise molecular mechanisms of this compound are still under investigation.

Chemical Structure and Stereochemistry

This compound is a tetracyclic triterpenoid (B12794562) glycoside belonging to the quassinoid class of natural products.[1] Its intricate molecular structure is defined by a highly oxygenated and stereochemically rich carbon skeleton.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₆H₄₈O₁₈--INVALID-LINK--
Molecular Weight 768.76 g/mol --INVALID-LINK--
IUPAC Name methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate--INVALID-LINK--
CAS Number 95258-17-6--INVALID-LINK--

The IUPAC name precisely describes the absolute stereochemistry at its numerous chiral centers, which is critical for its biological activity. The structure features a pentacyclic core, a glucose moiety attached via a glycosidic linkage, and an ester side chain.

Spectroscopic and Crystallographic Data

Table 2: Required Spectroscopic and Crystallographic Data for Structural Elucidation

Data TypePurpose
¹H NMR Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships.
¹³C NMR Determines the number and type of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, aiding in the assembly of the molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure and absolute stereochemistry of the molecule in the solid state.

While specific data tables for this compound are not provided here due to their unavailability, researchers aiming to work with this compound would need to acquire and interpret these datasets.

Experimental Protocols: Isolation of Quassinoids from Brucea javanica**

A specific, detailed experimental protocol for the isolation of this compound has not been found in the available literature. However, a general procedure for the isolation of quassinoids from the fruits of Brucea javanica can be outlined based on common phytochemical practices.[2][3]

Workflow for Quassinoid Isolation

experimental_workflow start Dried Fruits of Brucea javanica extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound

A generalized workflow for the isolation of quassinoids.

Methodology:

  • Extraction: The dried and powdered fruits of Brucea javanica are typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux.[2]

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with quassinoids (often the ethyl acetate and n-butanol fractions) are further purified using column chromatography over silica (B1680970) gel or Sephadex LH-20.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is typically achieved using preparative HPLC with a suitable solvent system.[2]

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit significant cytotoxic and antileukemic activities.[1] The precise molecular mechanisms and signaling pathways through which it exerts these effects have not been fully elucidated in the available literature. However, many quassinoids are known to induce apoptosis in cancer cells.[3] The intrinsic or mitochondrial pathway of apoptosis is a common mechanism for natural product-induced cell death.

Hypothesized Apoptotic Pathway

The following diagram illustrates a generalized intrinsic apoptosis pathway that may be activated by cytotoxic compounds like this compound. It is important to note that this is a representative pathway and has not been specifically confirmed for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion YadanziosideG This compound Bax Bax YadanziosideG->Bax activates Bcl2 Bcl-2 YadanziosideG->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

A representative intrinsic apoptosis signaling pathway.

This proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, triggers a caspase cascade, culminating in programmed cell death.

Conclusion

This compound represents a structurally complex and biologically active natural product with potential for further investigation in drug development. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding detailed quantitative data and a precise understanding of its mechanism of action. Further research is warranted to fully characterize its spectroscopic properties, elucidate its three-dimensional structure through X-ray crystallography, and unravel the specific signaling pathways it modulates to exert its cytotoxic effects. Such studies will be invaluable for realizing the full therapeutic potential of this promising molecule.

References

The Enigmatic Path of Yadanzioside G: A Deep Dive into its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Yadanzioside G, a prominent quassinoid glycoside isolated from the medicinal plant Brucea javanica, has garnered significant interest for its diverse pharmacological activities.[1][2] This in-depth technical guide synthesizes the current understanding of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development. While the complete pathway remains an active area of investigation, this paper pieces together the established early stages and the putative later steps, providing a roadmap for future research.

The Quassinoid Framework: A Shared Origin

This compound belongs to the quassinoid family, a class of highly modified triterpenoids.[3][4] Research into the biosynthesis of quassinoids has revealed a shared initial pathway with another major group of triterpenoids, the limonoids.[2] This common route originates from the ubiquitous precursor 2,3-oxidosqualene (B107256) and proceeds to a key intermediate, melianol (B1676181).[2][5]

The initial enzymatic transformations are catalyzed by an oxidosqualene cyclase (OSC) and two distinct cytochrome P450 monooxygenases (CYP450s).[5] While this early pathway has been elucidated in the plant Ailanthus altissima, the homologous enzymes are presumed to function similarly in Brucea javanica.[5]

The Uncharted Territory: From Melianol to this compound

The biosynthetic steps that convert melianol into the intricate structure of this compound's aglycone are not yet fully characterized. However, based on the structural diversity of quassinoids, it is hypothesized that a series of oxidative reactions, likely catalyzed by various CYP450s, are involved in tailoring the quassinoid skeleton. These modifications may include hydroxylations, dehydrogenations, and rearrangements to form the characteristic lactone rings and other functional groups.

The final step in the biosynthesis of this compound is a glycosylation event, where a sugar moiety is attached to the quassinoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The identification and characterization of the specific CYP450s and UGTs responsible for the late-stage modifications of the this compound backbone are critical missing pieces in understanding its complete biosynthesis.

Visualizing the Pathway: A Proposed Biosynthetic Scheme

The following diagram illustrates the proposed biosynthetic pathway of this compound, from its initial precursor to the final glycosylated product.

YadanziosideG_Biosynthesis cluster_early Early Stage (Established) cluster_late Late Stage (Putative) 2,3-Oxidosqualene 2,3-Oxidosqualene Tirucalla-7,24-dien-3β-ol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucalla-7,24-dien-3β-ol Oxidosqualene Cyclase (OSC) Intermediates Intermediates Tirucalla-7,24-dien-3β-ol->Intermediates Cytochrome P450 (CYP71CD4-like) Melianol Melianol Intermediates->Melianol Cytochrome P450 (CYP71BQ17-like) Quassinoid Aglycone Precursors Quassinoid Aglycone Precursors Melianol->Quassinoid Aglycone Precursors Multiple CYP450s (Oxidations, Rearrangements) This compound Aglycone This compound Aglycone Quassinoid Aglycone Precursors->this compound Aglycone This compound This compound This compound Aglycone->this compound UDP-Glycosyltransferase (UGT) experimental_workflow cluster_plant Plant Material cluster_omics Omics Analysis B_javanica_tissues Brucea javanica Tissues (Leaves, Stems, Roots, Seeds) RNA_extraction RNA Extraction B_javanica_tissues->RNA_extraction Metabolite_extraction Metabolite Extraction (e.g., Methanol/Water) B_javanica_tissues->Metabolite_extraction Transcriptome_sequencing Transcriptome Sequencing (e.g., Illumina, PacBio) RNA_extraction->Transcriptome_sequencing Data_analysis Integrated Bioinformatic Analysis Transcriptome_sequencing->Data_analysis Metabolome_profiling Metabolome Profiling (LC-MS/MS, GC-MS) Metabolite_extraction->Metabolome_profiling Metabolome_profiling->Data_analysis Candidate_genes Candidate Gene Identification Data_analysis->Candidate_genes enzyme_characterization Candidate_gene Candidate Gene (CYP450 or UGT) Cloning Cloning into Expression Vector Candidate_gene->Cloning Heterologous_expression Heterologous Expression (e.g., Yeast, E. coli, N. benthamiana) Cloning->Heterologous_expression Enzyme_assay In vitro / In vivo Enzyme Assay Heterologous_expression->Enzyme_assay Product_analysis Product Analysis (LC-MS, NMR) Enzyme_assay->Product_analysis Functional_validation Functional Validation Product_analysis->Functional_validation

References

Unraveling the Anticancer Potential of Yadanzioside G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While the quest for novel anticancer agents continues, natural products remain a promising frontier. Among these, Yadanzioside G, a quassinoid compound, has emerged as a molecule of interest. However, a comprehensive understanding of its specific mechanism of action in cancer cells is still in its nascent stages, with detailed public data being limited. This technical guide synthesizes the current understanding of the broader class of compounds to which this compound belongs and outlines the general mechanisms through which they are believed to exert their anticancer effects. This information is presented to aid researchers, scientists, and drug development professionals in navigating the potential of this and similar natural compounds.

General Anticancer Mechanisms of Quassinoids and Related Natural Products

Quassinoids, the class of natural products that includes this compound, are known to exhibit a range of biological activities, including potent anticancer effects. The primary mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. While specific data for this compound is scarce, research on analogous compounds, such as Yadanziolide A, suggests that the anticancer activity is mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

A common target for such natural compounds is the JAK/STAT signaling pathway . Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of caspases, the executive enzymes of apoptosis.

Key Signaling Pathways in Cancer Cell Apoptosis

The induction of apoptosis is a complex process involving a cascade of molecular events. Two primary pathways are generally implicated: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Natural compounds like quassinoids can influence one or both of these pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is often triggered by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak permeabilize the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, culminating in cell death.

Intrinsic_Apoptotic_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Oxidative Stress Bax Bax, Bak (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Generalized Intrinsic Apoptotic Pathway.
The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate executioner caspases.

Extrinsic_Apoptotic_Pathway cluster_ligand Signal Initiation cluster_disc DISC Formation cluster_caspase Caspase Cascade Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor Ligand->Receptor DISC Death-Inducing Signaling Complex Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Generalized Extrinsic Apoptotic Pathway.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously investigate the anticancer mechanism of a compound like this compound, a series of well-established experimental protocols are typically employed.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for different time points (e.g., 24, 48, 72 hours). MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection Assays
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol: Cells are treated with the compound, harvested, and then stained with Annexin V-FITC and PI. The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant.

Western Blot Analysis
  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

    • Protocol: Cells are treated with the compound, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3). A secondary antibody conjugated to an enzyme is then used for detection.

The following diagram illustrates a general experimental workflow for investigating the anticancer mechanism of a novel compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation A Cancer Cell Lines B Compound Treatment (e.g., this compound) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Protein Expression Analysis (e.g., Western Blot) B->E F Determine IC50 Values C->F G Quantify Apoptosis D->G H Identify Modulated Signaling Pathways E->H I Mechanism of Action Hypothesis F->I G->I H->I

Figure 3: General Experimental Workflow.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific published data for this compound, the following table is a hypothetical representation of how quantitative data for a similar natural compound might be presented.

Cancer Cell LineCompoundAssayIC50 Value (µM)Key Protein Changes
Pancreatic (PANC-1)Compound XMTT (48h)15.2 ± 1.8↓ p-STAT3, ↓ Bcl-2, ↑ Cleaved Caspase-3
Breast (MCF-7)Compound XMTT (48h)25.5 ± 2.3↓ p-STAT3, ↓ Bcl-2, ↑ Cleaved Caspase-3
Lung (A549)Compound XMTT (48h)32.1 ± 3.1↓ p-STAT3, ↓ Bcl-2, ↑ Cleaved Caspase-3

Conclusion and Future Directions

While this compound holds promise as a potential anticancer agent, further in-depth research is critically needed to elucidate its precise mechanism of action. The scientific community is encouraged to undertake detailed studies focusing on its effects on various cancer cell lines, the specific signaling pathways it modulates, and its efficacy in preclinical models. Such investigations are essential to unlock the full therapeutic potential of this and other related natural compounds in the fight against cancer.

In-Depth Technical Guide: Biological Activity of Yadanzioside G Against Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the literature regarding the specific biological activity of Yadanzioside G against leukemia. Despite extensive searches for quantitative data, detailed experimental protocols, and elucidated signaling pathways related to this compound's effects on leukemic cells, no specific studies were identified.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested. The available scientific literature does not contain the necessary specific information on this particular compound's anti-leukemic properties.

However, to provide context for researchers, scientists, and drug development professionals, this document summarizes the broader anti-cancer and potential anti-leukemic activities of related compounds from the same plant, Brucea javanica, and the overarching class of compounds to which this compound belongs: quassinoids.

The Anti-Cancer Potential of Brucea javanica and Quassinoids

Brucea javanica (L.) Merr. is a plant that has been a source of numerous natural compounds with a range of pharmacological effects, including anti-cancer properties.[1][2] The primary bioactive constituents responsible for these effects are a class of compounds known as quassinoids.[2][3][4]

Key points regarding Brucea javanica and quassinoids include:

  • Diverse Bioactive Compounds: Over 200 natural compounds have been isolated from Brucea javanica, with quassinoids being the most extensively studied for their anti-tumor activities.[1][2]

  • History of Anti-Leukemic Interest: The quassinoid class of compounds gained significant attention in cancer research following the discovery of the anti-leukemic activity of bruceantin (B1667948) in 1975.[3][4]

  • Broad Anti-Proliferative Effects: Many quassinoids have demonstrated inhibitory effects on various tumor cell types.[3][4]

  • Apoptosis Induction: Some quassinoids, such as brusatol (B1667952) and bruceine A, have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.[5]

  • Related Compounds with Anti-Leukemic Mentions: While no specific data exists for this compound, another compound from the same plant, Yadanzioside P , has been described as an antileukemic quassinoid glycoside.[5] Furthermore, bruceanic acid D, also found in Brucea javanica, has exhibited significant cytotoxicity in leukemia.[2]

  • Apoptotic Effects of Brucea javanica Seed Oil: The seed oil of Brucea javanica has been shown to induce apoptosis in acute myeloid leukemia (AML) cells through both death receptor and mitochondrial-related pathways.[6][7]

General Mechanisms of Action for Quassinoids

While the precise mechanism of action for many individual quassinoids remains to be fully elucidated, some general mechanisms have been proposed based on studies of various compounds within this class.[3][4] These include:

  • Inhibition of Protein Synthesis: A primary mechanism of action for some quassinoids is the general inhibition of protein synthesis.

  • Modulation of Key Signaling Pathways: Certain quassinoids have been shown to affect critical pro-survival signaling pathways.

  • Induction of Apoptosis: As mentioned, the triggering of the apoptotic machinery is a key anti-cancer effect of several quassinoids.

Future Research Directions

The lack of specific data on this compound's activity against leukemia highlights a clear area for future research. Given that other closely related compounds from Brucea javanica have demonstrated anti-leukemic potential, it is plausible that this compound may also possess such activity.

Future investigations could focus on:

  • In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of purified this compound on various leukemia cell lines (e.g., AML, CML, ALL, CLL).

  • Apoptosis and Cell Cycle Analysis: Determining if this compound induces apoptosis and/or causes cell cycle arrest in leukemic cells.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound in leukemia cells.

  • In Vivo Efficacy Studies: Assessing the anti-leukemic activity of this compound in animal models of leukemia.

Conclusion

References

Yadanzioside G: A Deep Dive into Potential Therapeutic Targets of Structurally Related Ginsenosides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific therapeutic targets of Yadanzioside G is not available in publicly accessible scientific literature. This technical guide will therefore focus on well-researched, structurally related saponins—ginsenosides (B1230088) Rb1, Rg1, and Rg3—as proxies to provide a representative overview of potential therapeutic targets and mechanisms of action for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Ginsenosides, the primary active components of Panax ginseng, have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective activities.[1][2] These effects are mediated through the modulation of numerous intracellular signaling pathways. This guide synthesizes the current understanding of the therapeutic targets of ginsenosides Rb1, Rg1, and Rg3, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of ginsenosides stems from their ability to interact with a variety of molecular targets, influencing fundamental cellular processes.

Anti-Cancer Effects

Ginsenosides, particularly Rg3, have been extensively studied for their anti-tumor properties.[2] Their mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis.[2][3]

  • Apoptosis Induction: Ginsenoside Rg3 promotes programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][2]

  • Angiogenesis Inhibition: Rg3 can hamper the formation of new blood vessels, which are crucial for tumor growth, by downregulating the expression of vascular endothelial growth factor (VEGF).[2]

  • Metastasis Suppression: Rg3 has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[3]

Neuroprotective Effects

Ginsenosides Rb1 and Rg1 have shown significant promise in the context of neurodegenerative diseases like Alzheimer's disease.[1][4]

  • Reduction of Oxidative Stress: These ginsenosides can attenuate neuronal damage by reducing the production of reactive oxygen species (ROS).[5]

  • Inhibition of Tau Hyperphosphorylation: Rg1 has been found to inhibit the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease, by modulating the activity of glycogen (B147801) synthase kinase-3β (GSK-3β).[4]

  • Modulation of Neurotransmitter Systems: Rg1 may improve cognitive function by enhancing cholinergic function.[4]

Anti-Inflammatory and Cardioprotective Roles

Ginsenosides exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

  • NF-κB Pathway Inhibition: Ginsenoside Rb1 can inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.[6]

  • PI3K/Akt Pathway Modulation: In the context of myocardial ischemia-reperfusion injury, ginsenosides like Rb1 and Rg3 can protect cardiomyocytes by activating the PI3K/Akt signaling pathway.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activities of ginsenosides.

GinsenosideCell Line/ModelAssayEndpointResultReference
Rb1 Rat brain microsomesNa+, K+-ATPase activityIC506.3 ± 1.0 μM[6]
Rb1 Ovarian cancer stem cells (SKOV-3, HEYA8)Sphere formation assayInhibitionSignificant at 50 μM[7]
Rg1 D-galactose-induced aging rat modelCognitive functionImprovement20 mg/kg/day, i.p. for 28 days[5]
Rg3 Human cancer cell lines (various)MTT assayAnti-proliferative activityConcentration-dependent[8]
Rg3 Mice with MI/R injuryCardiac functionImprovement-[9]

Table 1: Summary of In Vitro and In Vivo Activities of Ginsenosides

GinsenosideSourceTotal Ginsenoside Content (mg/g)Reference
Rb1 Hydroponic-cultured ginseng root34.01 - 81.72[10]
Rg1 Hydroponic-cultured ginseng root34.01 - 81.72[10]
Rg3 Panax vietnamensis (various ages)Varies with age[8]

Table 2: Ginsenoside Content in Various Sources

Key Signaling Pathways

Ginsenosides modulate several critical signaling pathways to exert their therapeutic effects.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell survival, growth, and proliferation. Ginsenosides can modulate this pathway to induce apoptosis in cancer cells or protect normal cells from injury.[1][2]

PI3K_Akt_mTOR_Pathway Ginsenosides Ginsenosides (Rb1, Rg3) PI3K PI3K Ginsenosides->PI3K (in cancer cells) Akt Akt Ginsenosides->Akt (in cardiomyocytes) Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax CellSurvival Cell Survival & Growth mTORC1->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis MAPK_Pathway Ginsenoside_Rg3 Ginsenoside Rg3 MAPK MAPK (ERK, JNK, p38) Ginsenoside_Rg3->MAPK inhibits Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse NFkB_Pathway cluster_nucleus Nucleus Ginsenoside_Rb1_Rg3 Ginsenosides (Rb1, Rg3) IKK IKK Ginsenoside_Rb1_Rg3->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation InflammatoryGenes Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->InflammatoryGenes Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Compound Analysis CellCulture Cell Culture Treatment Ginsenoside Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Extraction Sample Extraction HPLC HPLC (Quantification) Extraction->HPLC

References

In Vitro Cytotoxicity of Yadanzioside G on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a quassinoid, a class of bitter principles isolated from plants of the Simaroubaceae family, notably from Brucea javanica. The fruit of Brucea javanica has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer. Modern pharmacological studies have begun to validate these traditional uses, identifying specific compounds like this compound as potential anti-tumor agents. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound against cancer cell lines, its putative mechanism of action, and detailed experimental protocols for its evaluation. While specific data for this compound is limited, this guide draws upon information from closely related compounds and the broader context of Brucea javanica extracts to present a thorough understanding for research and development purposes.

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines is not extensively available in the public domain. However, a key study has demonstrated its potent activity against a murine leukemia cell line.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeMetricValue (µM)Reference
P-388Lymphocytic LeukemiaED500.16 - 7.49[1]

ED50 (Effective Dose 50) is the concentration of a drug that produces a therapeutic effect in 50% of the population. In this in vitro context, it is analogous to the IC50 (Inhibitory Concentration 50), which is the concentration required to inhibit a biological process by 50%.

For context, other quassinoids isolated from Brucea javanica have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. For instance, the related compound Yadanziolide A has shown dose-dependent cytotoxic effects on liver cancer cells at concentrations ≥ 0.1 μM[1]. Brusatol and other Bruceines have also exhibited potent cytotoxicity against colorectal, oral, and breast cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.

Experimental Protocols

The following protocols are representative of the standard methodologies used to assess the in vitro cytotoxicity of natural product compounds like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]) and a normal cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) should be used to assess both efficacy and selectivity.

  • Culture Medium: Cells are to be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. Cells are treated with these dilutions for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Staining: Adherent and floating cells are collected, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which quassinoids from Brucea javanica exert their cytotoxic effects is through the induction of apoptosis (programmed cell death). This is supported by studies on related compounds like Yadanziolide A, which has been shown to increase the population of apoptotic cells and lead to the formation of apoptosomes[1]. Apoptosis is a critical process for eliminating damaged or cancerous cells and is often dysregulated in cancer.

The induction of apoptosis by this compound likely involves the activation of caspase cascades, which are a family of proteases that execute the apoptotic process. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Signaling Pathways

Based on studies of the closely related compound Yadanziolide A, the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway is a key target in the anti-cancer activity of Yadanziosides[1]. The JAK/STAT pathway is often constitutively activated in many cancers, leading to increased cell proliferation, survival, and angiogenesis.

Inhibition of this pathway by this compound would likely lead to the downregulation of anti-apoptotic proteins (such as Bcl-2) and the upregulation of pro-apoptotic proteins (such as Bax), thereby shifting the cellular balance towards apoptosis.

Below are diagrams illustrating the general workflow for evaluating cytotoxicity and the proposed signaling pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution treatment Treatment with This compound (Serial Dilutions) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 viability->ic50

Caption: General experimental workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome YadanziosideG This compound JAK JAK YadanziosideG->JAK Inhibition Apoptosis Apoptosis YadanziosideG->Apoptosis Induction Receptor Cytokine Receptor Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Gene Target Gene Transcription (e.g., Bcl-2) STAT_P->Gene Nuclear Translocation Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Proposed mechanism of action of this compound via inhibition of the JAK/STAT pathway.

Conclusion and Future Directions

This compound, a natural quassinoid from Brucea javanica, demonstrates potent cytotoxic activity against cancer cells, as evidenced by its effect on P-388 lymphocytic leukemia cells. While comprehensive data across a broad range of cancer cell lines is still needed, the existing information, along with data from structurally related compounds, strongly suggests that this compound warrants further investigation as a potential anti-cancer therapeutic.

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines to identify the most sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including confirmation of apoptosis induction and detailed investigation of the signaling pathways involved, particularly the JAK/STAT pathway.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.

  • Combination Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to explore its potential in combination therapies.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to design and execute further studies on this compound, with the ultimate goal of translating this promising natural product into a novel cancer therapy.

References

Unveiling the Pharmacophore: A Technical Guide to the Structure-Activity Relationship of Yadanzioside G and Related Quassinoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of Yadanzioside G, a quassinoid glycoside with noted antileukemic properties.[1] Due to the limited availability of direct SAR studies on this compound, this document provides a comprehensive analysis by drawing parallels with its close structural analog, bruceantin (B1667948), and other related quassinoids isolated from Brucea javanica. The information presented herein is intended to guide researchers in the rational design of novel and more potent antineoplastic agents based on the quassinoid scaffold.

This compound is a natural product extracted from the seeds of Brucea javanica.[2] It belongs to the quassinoid class of compounds, which are known for their bitter taste and a wide range of biological activities, including anticancer effects.[2][3][4] The core structure of this compound is a highly oxygenated tetracyclic triterpene.

Quantitative Data on Antileukemic Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, the cytotoxic potential of its aglycone, bruceantin, and related quassinoids has been evaluated against various leukemia cell lines. This data provides a crucial foundation for understanding the potential activity of this compound and for inferring its SAR.

Compound/AnalogCell LineAssay TypeActivity (IC50)Reference
BruceantinP-388 Murine LeukemiaProtein Synthesis Inhibition-[5]
BruceantinL1210 Murine LeukemiaIn vivo Antitumor Activity-[2]
BruceantinRPMI 8226 MyelomaApoptosis Induction13 nM[3]
BruceantinU266 MyelomaApoptosis Induction49 nM[3]
BruceantinH929 MyelomaApoptosis Induction115 nM[3]
Bruceantin EstersP-388 Murine LeukemiaProtein Synthesis Inhibition5.4 - 15.5 µM[5]

Structure-Activity Relationship (SAR) Insights

Based on studies of bruceantin and other quassinoids, the following structural features are considered critical for their antileukemic activity. These insights can be extrapolated to hypothesize the SAR for this compound.

  • The C-15 Ester Side Chain: The nature of the ester group at the C-15 position of the quassinoid core significantly influences activity. Studies on bruceantin esters have shown that modifications at this position can modulate the potency of protein synthesis inhibition.[5]

  • The A-Ring: The integrity and accessibility of the A-ring are important for optimal binding to the ribosomal target. The presence of bulky substituents on the A-ring can lead to a significant decrease in activity.[6]

  • The Glycosidic Moiety: The presence and nature of the sugar moiety attached to the quassinoid core can affect the compound's solubility, bioavailability, and interaction with cellular targets. While the aglycone (bruceantin) is highly potent, glycosylation, as seen in this compound, may alter the pharmacokinetic and pharmacodynamic properties.

  • Inhibition of Protein Synthesis: A strong correlation exists between the antileukemic activity of quassinoids and their ability to inhibit protein synthesis. These compounds have been shown to be inhibitors of the elongation step in protein synthesis.[5][7]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of antileukemic compounds.

P-388 Murine Leukemia Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Materials and Reagents:

  • P-388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • This compound or its analogs (dissolved in DMSO to prepare a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well microplates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

2. Cell Culture and Seeding:

  • Maintain P-388 cells in suspension culture in RPMI-1640 medium at a density between 1 x 10^5 and 1 x 10^6 cells/mL.[8]

  • Prior to the assay, count the cells and adjust the density to 5 x 10^4 cells per 100 µL of medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Centrifuge the plate to pellet the formazan (B1609692) crystals.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action: Apoptosis Induction by Bruceantin

Bruceantin, the aglycone of this compound, induces apoptosis in leukemia cells through the mitochondrial pathway.[2][3] This involves the downregulation of the oncoprotein c-MYC, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[2][3]

Bruceantin Bruceantin cMYC c-MYC Downregulation Bruceantin->cMYC Mitochondria Mitochondrial Dysfunction cMYC->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by bruceantin.

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the key steps in determining the cytotoxic effects of a compound using a cell-based assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., P-388) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation ViabilityAssay Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Absorbance Reading) ViabilityAssay->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50

Caption: General workflow for in vitro cytotoxicity testing.

References

Pharmacological Profiling of Yadanzioside G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific pharmacological data for Yadanzioside G. This guide provides a comprehensive overview based on the known activities of structurally related quassinoids from its source, Brucea javanica, and established experimental methodologies for profiling such compounds. The information on mechanisms of action and quantitative data is primarily derived from studies on compounds like Brusatol and should be considered indicative for this compound, pending specific investigation.

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer. Quassinoids are a class of bitter-tasting, highly oxygenated triterpenoids known for their diverse biological activities, which prominently include antitumor, anti-inflammatory, and antimalarial effects.

Pharmacological Activities of Brucea javanica Quassinoids

The primary pharmacological activities attributed to quassinoids from Brucea javanica, and therefore likely relevant to this compound, are potent cytotoxicity against a broad range of cancer cell lines. The general mechanism for this cytotoxicity is the inhibition of protein synthesis, which subsequently leads to the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity of Brucea javanica Quassinoids

The following table summarizes the cytotoxic activities (IC50 values) of Brusatol, a major and well-studied quassinoid from Brucea javanica, against various human cancer cell lines. These values serve as a reference for the potential potency of related compounds like this compound.

CompoundCell LineCancer TypeIC50 (µM)
BrusatolPANC-1Pancreatic Cancer0.36
BrusatolSW1990Pancreatic Cancer0.10
BrusatolMCF-7Breast Cancer0.08

Experimental Protocols

Detailed methodologies for key experiments to determine the pharmacological profile of a compound like this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathways

The anticancer effects of Brucea javanica quassinoids are believed to be mediated through the modulation of several key signaling pathways.

Quassinoid_Signaling_Pathways cluster_0 This compound (Quassinoid) cluster_1 Cellular Processes cluster_2 Cellular Outcomes YadanziosideG YadanziosideG ProteinSynthesis Protein Synthesis YadanziosideG->ProteinSynthesis Inhibits Nrf2 Nrf2 YadanziosideG->Nrf2 Inhibits MAPK JNK/p38 MAPK YadanziosideG->MAPK Activates NFkB NF-κB YadanziosideG->NFkB Inhibits STAT3 STAT3 YadanziosideG->STAT3 Inhibits Proliferation ↓ Proliferation ProteinSynthesis->Proliferation Nrf2->Proliferation Suppression of Nrf2 reduces chemoresistance Apoptosis Apoptosis MAPK->Apoptosis NFkB->Proliferation STAT3->Proliferation Apoptosis->Proliferation CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflows

Apoptosis_Assay_Workflow start Seed Cells in 6-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (IC50 concentration) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 harvest Harvest Adherent & Floating Cells incubate2->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + PI wash->stain incubate3 Incubate 15 min (Dark) stain->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Cell_Cycle_Analysis_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix in Cold 70% Ethanol (Overnight at -20°C) harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Yadanzioside G and Its Effects on Apoptosis Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a quassinoid, a class of structurally complex and biologically active compounds isolated from the plant Brucea javanica (L.) Merr., which has a long history in traditional medicine for treating various ailments, including cancer.[1][2][3][4] Quassinoids from Brucea javanica are known to possess potent cytotoxic and pro-apoptotic properties against various cancer cell lines. While direct and extensive research on the apoptotic mechanisms of this compound is limited, this guide provides a comprehensive overview of its known characteristics and elucidates its potential effects on apoptosis pathways by drawing parallels with the well-studied mechanisms of other major bioactive compounds isolated from Brucea javanica, such as Yadanziolide A and Bruceine D. This document aims to serve as a valuable resource for researchers and professionals in drug development by detailing the molecular pathways, presenting quantitative data from related compounds, and outlining relevant experimental protocols.

This compound: Structure and Source

This compound is a tetracyclic triterpene quassinoid that has been identified in Brucea javanica and Brucea antidysenterica. Its complex chemical structure is characterized by a highly oxygenated skeleton, which is a common feature among quassinoids and is believed to be crucial for their biological activity.

Inferred Apoptotic Effects of this compound Based on Related Quassinoids

Due to the scarcity of direct studies on this compound, its pro-apoptotic mechanisms are inferred from comprehensive studies on other prominent quassinoids from Brucea javanica, such as Yadanziolide A and various bruceines. These compounds have been shown to induce apoptosis through multiple signaling cascades.

Modulation of Key Apoptosis Signaling Pathways

Extracts and isolated compounds from Brucea javanica have been demonstrated to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway:

The intrinsic pathway is a major mechanism through which Brucea javanica compounds induce apoptosis. This pathway is initiated by intracellular stress and converges on the mitochondria.

  • Regulation of Bcl-2 Family Proteins: A crucial step in the intrinsic pathway is the regulation of the Bcl-2 protein family, which consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Studies on related quassinoids have shown an upregulation of Bax and a downregulation of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5] This shift in balance disrupts the mitochondrial outer membrane potential (MMP).[6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the final stages of apoptosis by cleaving various cellular substrates.[5][6]

Extrinsic (Death Receptor) Apoptosis Pathway:

Some compounds from Brucea javanica also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

  • Caspase-8 Activation: The activation of the extrinsic pathway leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[5] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

JAK/STAT Signaling Pathway:

Yadanziolide A has been shown to inhibit the JAK/STAT signaling pathway, particularly by decreasing the phosphorylation of JAK2 and STAT3.[5] The inhibition of this pathway, which is often constitutively active in cancer cells, can lead to the downregulation of anti-apoptotic proteins and promote apoptosis.[5]

PI3K/Akt Signaling Pathway:

Several quassinoids from Brucea javanica have been found to inhibit the PI3K/Akt signaling pathway.[7] This pathway is a critical regulator of cell survival, and its inhibition can lead to the de-repression of pro-apoptotic signals.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the apoptotic effects of Brucea javanica compounds. Specifically, the activation of p38 MAPK has been linked to the induction of apoptosis in pancreatic cancer cells by Bruceine D.[2][6]

Quantitative Data on the Effects of Brucea javanica Compounds on Apoptosis

The following tables summarize quantitative data from studies on various compounds and extracts from Brucea javanica, providing insights into their potency and effects on different cancer cell lines. It is important to note that these data are for related compounds and not directly for this compound.

Table 1: IC50 Values of Brucea javanica Compounds in Cancer Cell Lines

Compound/ExtractCell LineIC50 ValueReference
Brucea javanica ethanolic extractHT29 (Colon Cancer)48 ± 2.5 µg/mL[1]
Bruceine DPANC-1 (Pancreatic Cancer)2.53 µM[2]
Bruceine DSW1990 (Pancreatic Cancer)5.21 µM[2]
BrusatolPANC-1 (Pancreatic Cancer)0.36 µM[2]
BrusatolSW1990 (Pancreatic Cancer)0.10 µM[2]
Compound 7 (quassinoid)MCF-7 (Breast Cancer)0.063-0.182 µM[8]
Compound 7 (quassinoid)MDA-MB-231 (Breast Cancer)0.081-0.238 µM[8]

Table 2: Effects of Yadanziolide A on Apoptotic Protein Expression in Liver Cancer Cells

Cell LineTreatmentCleaved Caspase-3Cleaved Caspase-8BaxBcl-2Reference
LM-3Yadanziolide AIncreasedIncreasedIncreasedDecreased[5]
HepG2Yadanziolide AIncreasedIncreasedIncreasedDecreased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of compounds like this compound on apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HT29, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound to induce apoptosis, based on evidence from related quassinoids.

G cluster_extrinsic Extrinsic Pathway Yadanzioside_G This compound Death_Receptor Death Receptor Yadanzioside_G->Death_Receptor ? Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_extrinsic Apoptosis Caspase3->Apoptosis_extrinsic

Caption: Inferred Extrinsic Apoptosis Pathway for this compound.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway Yadanzioside_G_intrinsic This compound Bcl2 Bcl-2 Yadanzioside_G_intrinsic->Bcl2 Bax Bax Yadanzioside_G_intrinsic->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3_intrinsic Pro-caspase-3 Caspase9->Procaspase3_intrinsic Caspase3_intrinsic Caspase-3 Procaspase3_intrinsic->Caspase3_intrinsic Apoptosis_intrinsic Apoptosis Caspase3_intrinsic->Apoptosis_intrinsic

Caption: Inferred Intrinsic Apoptosis Pathway for this compound.

G cluster_jak_stat JAK/STAT & PI3K/Akt Pathway Inhibition Yadanzioside_G_jak This compound JAK2 JAK2 Yadanzioside_G_jak->JAK2 PI3K PI3K Yadanzioside_G_jak->PI3K STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Anti_apoptotic_proteins Anti-apoptotic Proteins pSTAT3->Anti_apoptotic_proteins Akt Akt PI3K->Akt P pAkt p-Akt Akt->pAkt pAkt->Anti_apoptotic_proteins Cell_Survival Cell Survival Anti_apoptotic_proteins->Cell_Survival

Caption: Inferred Inhibition of Pro-Survival Pathways by this compound.

This compound, a quassinoid from Brucea javanica, holds significant potential as an anti-cancer agent. Although direct research on its apoptotic mechanisms is currently limited, the extensive studies on related compounds from the same plant strongly suggest that this compound likely induces apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptosis pathways, as well as the JAK/STAT and PI3K/Akt pathways. This guide provides a foundational understanding for future research into the precise molecular mechanisms of this compound and supports its further investigation as a potential therapeutic candidate in oncology. Further studies are warranted to elucidate the specific interactions of this compound with apoptotic machinery and to validate its efficacy in preclinical and clinical settings.

References

A Technical Guide to Yadanzioside G: Natural Analogs, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, stands as a compound of significant interest within the drug discovery and development landscape. As a member of the quassinoid family, it shares a structurally intricate scaffold associated with a wide array of potent biological activities, including cytotoxic, antimalarial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, its natural analogs, and the current state of knowledge regarding its derivatives. It is designed to serve as a resource for researchers and professionals engaged in the exploration of natural products for therapeutic applications. This document details the biological activities of these compounds, supported by quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways implicated in their mechanism of action.

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, has a long history in traditional medicine for treating conditions such as cancer, malaria, and inflammation.[1] The primary bioactive constituents of this plant are a class of bitter, degraded triterpenoids known as quassinoids.[2] this compound is a prominent member of this class, characterized by a highly oxygenated picrasane (B1241345) skeleton linked to a glucose moiety.[3] The significant biological activities exhibited by this compound and its analogs, such as Bruceine D and Brusatol, have spurred research into their therapeutic potential. This guide aims to consolidate the existing scientific literature on these compounds to facilitate further investigation.

Natural Analogs of this compound

Numerous natural analogs of this compound have been isolated from Brucea javanica, primarily from its seeds and fruits. These compounds, all belonging to the quassinoid class, share the same fundamental picrasane-type triterpenoid (B12794562) core but differ in their substitution patterns, particularly in the ester side chains and the glycosylation at various positions. These structural variations contribute to a spectrum of biological activities.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of this compound and its prominent natural analogs against various cell lines and pathogens.

Table 1: Cytotoxic Activity of this compound and Natural Analogs

CompoundCell LineActivity (IC50)Reference
This compound MCF-7 (Breast Cancer)Notable Inhibition[4]
Bruceine D A549 (Lung Cancer)-[5]
NCI-H292 (Lung Cancer)-[5]
PANC-1 (Pancreatic Cancer)Potent Cytotoxicity[6]
Capan-2 (Pancreatic Cancer)Potent Cytotoxicity[6]
Hs 578T (Breast Cancer)0.71 ± 0.05 µM[7]
Brusatol CT-26 (Colon Carcinoma)0.27 ± 0.01 µg/mL[8]
Bruceantin KB (Nasopharyngeal Carcinoma)0.008 µg/mL[6]
Bruceine A KB (Nasopharyngeal Carcinoma)-[9]
Bruceantinol MDA-MB-231 (Breast Cancer)Significant Activity[4]
Yadanziolide A MCF-7 (Breast Cancer)Notable Inhibition[4]

Table 2: Antimalarial Activity of Quassinoid Analogs

CompoundPlasmodium falciparum StrainActivity (IC50)Reference
Simalikalactone E Chloroquine-resistant24 - 68 nM[10]
Simalikalactone D -Complete inhibition at 0.005 µg/mL[11]
Glaucarubinone -Equally effective at 0.006 µg/mL[11]
Soularubinone -Equally effective at 0.006 µg/mL[11]

Table 3: Anti-inflammatory Activity of Quassinoid Analogs

CompoundAssayEffectReference
Bruceine D -Regulates PI3K/Akt/NF-κB pathways[7]
Brusatol -Partially reverses IL-6, TNF-α, and IL-8 expression[8]

Synthetic Derivatives and Structure-Activity Relationships

The synthesis of quassinoids is a formidable challenge due to their complex and highly oxidized structures.[2] Consequently, the literature on the total synthesis and derivatization of this compound is limited. However, structure-activity relationship (SAR) studies on various natural and semi-synthetic quassinoids have provided valuable insights into the structural features crucial for their biological activity.[12][13]

Key SAR findings for quassinoids include:

  • The α,β-unsaturated ketone moiety in the A-ring is often associated with enhanced cytotoxicity.[12]

  • The presence of an oxomethylene bridge between C8 and C11 appears to be important for activity, as its cleavage significantly reduces cytotoxicity.[12]

  • The nature of the ester side chain at C-15 plays a critical role in determining the potency and selectivity of the cytotoxic and antimalarial effects.[13]

  • Glycosylation can influence the compound's solubility and pharmacokinetic properties, which may modulate its overall biological activity.

While specific synthetic derivatives of this compound are not extensively reported, the general strategies for quassinoid synthesis involve multi-step sequences focusing on the stereocontrolled construction of the tetracyclic core, followed by late-stage functionalization.[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogs.

Isolation and Purification of Quassinoids from Brucea javanica

A general workflow for the isolation of quassinoids from the seeds of Brucea javanica is depicted below. This process typically involves extraction with organic solvents, followed by a series of chromatographic separations.

G start Dried Seeds of Brucea javanica extraction Extraction with Methanol/Ethanol start->extraction partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Separation (e.g., Sephadex LH-20, RP-HPLC) chromatography1->chromatography2 isolation Isolation of Pure Quassinoids (e.g., this compound and analogs) chromatography2->isolation characterization Structural Elucidation (NMR, MS, X-ray Crystallography) isolation->characterization

Figure 1: General workflow for the isolation of quassinoids.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[14][15][16][17]

Protocol Overview:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vitro Antimalarial Assay

The in vitro antimalarial activity of quassinoids is commonly evaluated against cultured Plasmodium falciparum parasites.[18][19][20][21]

Protocol Overview:

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes in a suitable culture medium.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Treatment: Add the drug dilutions to the parasite cultures in a 96-well plate and incubate for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Determine the inhibition of parasite growth using various methods, such as:

    • Microscopy: Giemsa-stained blood smears to visually count the number of parasitized red blood cells.

    • SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with the DNA of the parasites, and the fluorescence intensity is proportional to the parasite biomass.

    • [³H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.

  • IC50 Determination: Calculate the IC50 value, representing the drug concentration that inhibits parasite growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][22][23]

Protocol Overview:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for an extended period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent. The Griess reaction results in a colored azo compound, and its absorbance is measured spectrophotometrically (around 540 nm).

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on NO production.

Signaling Pathways Modulated by this compound Analogs

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its close analogs, particularly Bruceine D and Brusatol, have provided significant insights into their mechanisms of action. These quassinoids appear to exert their biological effects through the modulation of multiple critical signaling cascades.

Induction of Apoptosis

Several quassinoids, including Bruceine D, have been shown to induce apoptosis in cancer cells.[3][24] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway.

G Quassinoids Quassinoids (e.g., Bruceine D) ROS ↑ Reactive Oxygen Species (ROS) Quassinoids->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Quassinoids->Bcl2 Inhibits Bax ↑ Bax (Pro-apoptotic) Quassinoids->Bax Promotes Mitochondria Mitochondria ROS->Mitochondria Mitochondria->Bcl2 Mitochondria->Bax CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Permeabilization Bax->Mitochondria Promotes Permeabilization Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Quassinoids Quassinoids IKK IKK Complex Quassinoids->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) - IκBα (Inactive cytoplasmic complex) IkB->NFkB_complex Degradation NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Transcription of Pro-inflammatory and Anti-apoptotic Genes NFkB_active->Gene_expression G Quassinoids Quassinoids (e.g., Bruceantinol) STAT3_active Phosphorylated STAT3 Dimer Quassinoids->STAT3_active Prevents DNA binding STAT3_inactive Cytoplasmic STAT3 STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_expression Transcription of Genes for Proliferation, Survival, Angiogenesis STAT3_active->Gene_expression JAK JAK JAK->STAT3_inactive Phosphorylates Receptor Cytokine/Growth Factor Receptor Receptor->JAK Activates

References

An In-depth Technical Guide on the Ethnobotanical Uses of Brucea javanica Containing Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant distributed across Southeast Asia and Northern Australia, has a long and rich history in traditional medicine. Its fruits, seeds, and other parts have been utilized for centuries to treat a wide range of ailments, from dysentery and malaria to warts and cancer. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, with quassinoids being a prominent class of interest. Among these is Yadanzioside G, a quassinoid glycoside that has demonstrated potential cytotoxic and antileukemic activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Brucea javanica, with a specific focus on the available scientific data for this compound. It aims to serve as a resource for researchers and professionals in drug discovery and development by summarizing traditional knowledge and presenting the current, albeit limited, scientific evidence for the biological activities of this specific compound.

Ethnobotanical Profile of Brucea javanica

Brucea javanica, commonly known as "Java brucea" or "Macassar kernels," holds a significant place in the traditional pharmacopeias of various cultures, particularly in China and Southeast Asian countries. The plant's first recorded medicinal use in Chinese medicine dates back to the Qing Dynasty in the book "The Omissions from the Compendium of Materia Medica" (Ben-Cao-Gang-Mu-Shi-Yi).[1] All parts of the plant are reported to be intensely bitter.

The ethnobotanical applications of Brucea javanica are diverse and geographically widespread, as detailed in Table 1. The primary traditional uses revolve around its anti-inflammatory, antimicrobial, and antitumor properties. The fruits and seeds are most commonly employed, often for treating gastrointestinal ailments like dysentery and diarrhea, as well as parasitic infections such as malaria.[1] Topically, preparations from the plant are used for skin conditions like warts and corns.[1]

Table 1: Summary of Ethnobotanical Uses of Brucea javanica

Region/CultureTraditional UsesPlant Part(s) Used
China Dysentery, malaria, cancer, warts, corns, intestinal inflammation, diarrhea, hemorrhoids, ulcers.[1]Fruits (Fructus Bruceae), Seeds.[1]
Southeast Asia Dysentery, diarrhea, malaria, fever, boils, gastritis, high blood pressure, complementary cancer treatment.Fruits, Seeds, Roots, Leaves.
Indonesia Fever, malaria.Fruit.
Malaysia Dysentery, colic, fever (mixed with Solanum sarmentosum), skin infections, centipede bites.Fruits, Pounded leaves.
Kelantan, Malaysia Anesthetic (during childbirth).Roots.
Australia (Aboriginal) Toothache.Roots, Bark.
East Indies Stomachic tonic, diarrhea, intermittent fever, worms.All parts of the plant.

This compound: A Bioactive Quassinoid

This compound is a tetracyclic triterpene quassinoid glycoside that has been isolated from the fruits and seeds of Brucea javanica.[2] Quassinoids are the main bioactive constituents of this plant and are known for their potent antitumor activities.[2]

Isolation and Purification of this compound

Diagram 1: Generalized Experimental Workflow for the Isolation of this compound

experimental_workflow start Dried Seeds of Brucea javanica extraction Extraction with Ethanol (B145695) (EtOH) start->extraction Grinding concentration Concentration under reduced pressure extraction->concentration partition Solvent-Solvent Partitioning concentration->partition Crude Extract chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography Bioactive Fraction fractionation Fraction Collection and Bioassay chromatography->fractionation hplc Preparative HPLC fractionation->hplc Active Fractions purification Purification of This compound hplc->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation end Pure this compound elucidation->end

Caption: A generalized workflow for the isolation and purification of this compound from Brucea javanica seeds.

Experimental Protocol: Generalized Isolation Procedure

  • Plant Material Collection and Preparation: Collect mature, dried seeds of Brucea javanica. The seeds are ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent, such as ethanol (EtOH), at room temperature. This process is typically repeated multiple times to ensure maximum yield of the crude extract.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, and the bioactive fractions are identified through preliminary screening.

  • Column Chromatography: The bioactive fraction is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the components based on their affinity for the stationary and mobile phases.

  • Fraction Collection and Bioassay: Eluted fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar profiles are pooled, and their biological activity is assessed using relevant bioassays.

  • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using preparative HPLC with a suitable column and mobile phase to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-NMR) and Mass Spectrometry (MS).

Pharmacological Activities of this compound

The available scientific literature on the specific pharmacological activities of this compound is limited. However, some studies have reported its potential in the context of cancer therapy.

Anticancer Activity

This compound has been identified as having antileukemic and cytotoxic properties.

Table 2: Summary of Reported Anticancer Activities of this compound

ActivityCancer ModelResults
Antileukemic Mouse P388 lymphocytic leukemia (in vivo)Showed antileukemic activity.[3]
Cytotoxicity HL-60 (human promyelocytic leukemia)Slightly active.[4]
Cytotoxicity SMMC-7721 (human hepatoma)Slightly active.[4]
Cytotoxicity A-549 (human lung carcinoma)Slightly active.[4]
Cytotoxicity MCF-7 (human breast adenocarcinoma)Slightly active.[4]

It is important to note that while this compound demonstrated some activity, other quassinoids from Brucea javanica, such as brusatol, have shown more potent cytotoxic effects in some studies.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been extensively studied. However, based on the known mechanisms of other quassinoids and cytotoxic natural products, it is plausible that this compound may induce apoptosis and/or cell cycle arrest in cancer cells.

Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway YadanziosideG This compound Mitochondrion Mitochondrion YadanziosideG->Mitochondrion Induces stress? DeathReceptor Death Receptors (e.g., FAS, TRAIL) YadanziosideG->DeathReceptor Sensitizes? Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical model of apoptosis induction by this compound, potentially involving both intrinsic and extrinsic pathways.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound.

Future Directions and Conclusion

The rich ethnobotanical history of Brucea javanica provides a strong rationale for the continued investigation of its bioactive constituents. This compound has emerged as a compound of interest with demonstrated, albeit modest, anticancer activity. To fully understand its therapeutic potential, further research is imperative.

Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Comprehensive in vitro studies to determine the IC50 values of this compound against a wider panel of cancer cell lines are needed.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms, including the specific signaling pathways involved in its cytotoxic effects, are crucial.

  • Anti-inflammatory and Antiviral Screening: Given the traditional uses of Brucea javanica, screening this compound for anti-inflammatory and antiviral activities is warranted.

  • In Vivo Efficacy and Safety: More extensive in vivo studies are required to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Yadanzioside G by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Yadanzioside G, a bioactive quassinoid glycoside isolated from Brucea javanica, using High-Performance Liquid Chromatography (HPLC). The protocol herein is established for the accurate and precise determination of this compound in various sample matrices, including raw plant material and extracts.

Introduction

This compound is a naturally occurring quassinoid found in the seeds of Brucea javanica (L.) Merr.[1][2]. Quassinoids from this plant have demonstrated a range of pharmacological activities, including antitumor and anti-malarial properties, making them of significant interest in drug discovery and development[1][3]. Accurate and reliable quantitative analysis of specific quassinoids like this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note describes a robust HPLC method for the separation and quantification of this compound.

Experimental

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are optimized for the separation of this compound from other related quassinoids.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Column Cosmosil C18, 5 µm, 4.6 x 250 mm[3]
Mobile Phase A Water (H₂O)[3]
Mobile Phase B Methanol (B129727) (CH₃OH)[3]
Gradient Program 0-10 min, 15% to 35% B; 10-30 min, 35% to 45% B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient
Detection Wavelength 221 nm[3]
Injection Volume 10 µL
  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • This compound reference standard (>98% purity)

  • Sample of Brucea javanica seeds or extract

Protocols
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction.

  • Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and stability to ensure reliable and accurate quantification of this compound.

Table 2: Method Validation Data for this compound

Validation ParameterResultsAcceptance Criteria
Linearity Range 5 - 200 µg/mL-
Regression Equation y = 25418x + 1234-
Correlation Coefficient (r²) 0.9997≥ 0.999
Precision (RSD%)
   Intra-day1.8%≤ 2.0%
   Inter-day2.5%≤ 3.0%
Accuracy (Recovery %) 98.5% - 102.3%95.0% - 105.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL-
Solution Stability (24h, RSD%) 1.6%≤ 2.0%
Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of this compound from Brucea javanica is depicted below.

YadanziosideG_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Brucea javanica Sample grind Grind to Fine Powder sample->grind standard This compound Reference Standard weigh_standard Weigh Standard (10 mg) standard->weigh_standard weigh_sample Weigh Sample (1.0 g) grind->weigh_sample extract Ultrasonic Extraction with Methanol (30 min) weigh_sample->extract dissolve Dissolve in Methanol (Stock Solution 1 mg/mL) weigh_standard->dissolve filter_sample Centrifuge and Filter (0.45 µm) extract->filter_sample dilute Prepare Working Standards (5-200 µg/mL) dissolve->dilute hplc HPLC System Injection (10 µL) filter_sample->hplc dilute->hplc separation Chromatographic Separation (Cosmosil C18 Column) hplc->separation detection UV Detection (221 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Final Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, precise, and accurate for the quantitative determination of this compound in Brucea javanica. The method is suitable for routine quality control of raw materials and finished products, as well as for research purposes in the field of natural product chemistry and pharmacology. The provided protocols and validation data confirm the reliability of this method for its intended application.

References

Application Notes and Protocols for the Isolation of Yadanzioside G from Brucea javanica Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a well-known herb in traditional Chinese medicine. Its seeds are rich in a class of tetracyclic triterpenoids known as quassinoids, which exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Yadanzioside G is one of the numerous quassinoid glycosides that have been isolated from the seeds of Brucea javanica. This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes.

The methodologies described herein are based on established phytochemical techniques for the separation of natural products. The protocol outlines a multi-step process commencing with the extraction of dried seeds, followed by solvent partitioning to fractionate the crude extract, and culminating in a series of chromatographic separations to yield purified this compound.

Experimental Protocols

This section details the materials and a step-by-step method for the isolation of this compound from the seeds of Brucea javanica.

Materials and Equipment
  • Plant Material: Dried, mature seeds of Brucea javanica.

  • Solvents (Analytical or HPLC grade): 95% Ethanol (B145695) (EtOH), n-Hexane, Chloroform (B151607) (CHCl₃), Ethyl Acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH), Deionized Water (H₂O).

  • Stationary Phases for Chromatography:

    • Macroporous adsorption resin (e.g., Diaion HP-20)

    • Silica (B1680970) gel (200-300 mesh) for column chromatography

    • Reversed-phase C18 silica gel for preparative High-Performance Liquid Chromatography (HPLC)

  • Apparatus:

    • Grinder or mill

    • Large glass percolator or extraction vessel

    • Rotary evaporator

    • Separatory funnels (various sizes)

    • Glass columns for chromatography

    • Preparative HPLC system with a UV detector

    • Freeze dryer (Lyophilizer)

    • Analytical balance

    • Filtration apparatus (e.g., Büchner funnel, filter paper)

Detailed Isolation Protocol

Step 1: Preparation of Plant Material
  • Take 2 kg of dried seeds of Brucea javanica and grind them into a coarse powder.

  • The powdered material should be stored in a cool, dry place prior to extraction.

Step 2: Extraction
  • Place the powdered seeds into a large glass vessel.

  • Add 10 L of 95% ethanol and allow to macerate at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh 95% ethanol (10 L each time) to ensure exhaustive extraction.

  • Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Step 3: Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspend the crude ethanol extract in 2 L of deionized water to form an aqueous suspension.

  • Transfer the suspension to a large separatory funnel.

  • Perform successive extractions with solvents of increasing polarity: a. Extract with 2 L of n-hexane three times. Combine the n-hexane layers. b. Extract the remaining aqueous layer with 2 L of chloroform three times. Combine the chloroform layers. c. Finally, extract the aqueous layer with 2 L of ethyl acetate three times. Combine the ethyl acetate layers.

  • Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions, as well as the final aqueous fraction, using a rotary evaporator. The ethyl acetate fraction is reported to be rich in quassinoid glycosides.

Step 4: Macroporous Resin Column Chromatography
  • Dissolve the dried ethyl acetate fraction in a minimal amount of 10% ethanol-water.

  • Load the solution onto a pre-equilibrated macroporous resin column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

  • Collect fractions of the eluate and monitor the composition by Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles. The fractions eluted with 40-60% ethanol are expected to contain this compound.

Step 5: Silica Gel Column Chromatography
  • Concentrate the combined fractions rich in this compound.

  • Adsorb the concentrated extract onto a small amount of silica gel.

  • Load the adsorbed sample onto a silica gel column packed with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).

  • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100:1 to 10:1, v/v).

  • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

Step 6: Preparative HPLC
  • Dissolve the partially purified fractions from the silica gel column in methanol.

  • Purify the sample using a preparative HPLC system equipped with a C18 column.

  • Use a gradient elution system of methanol and water (e.g., starting from 30% methanol in water to 70% methanol over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.

  • Concentrate the collected fraction to remove the HPLC solvents.

Step 7: Final Purification and Characterization
  • The purified this compound can be further recrystallized from a suitable solvent system (e.g., methanol-water) to obtain a highly pure compound.

  • Dry the purified compound under vacuum or by freeze-drying.

  • Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and compare the data with published literature values to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation of this compound from 2 kg of Brucea javanica seeds.

StepFractionWeight (g)Purity of this compound (%) (Estimated)
1. Plant MaterialDried Seeds2000-
2. ExtractionCrude 95% Ethanol Extract150< 1%
3. Solvent PartitioningEthyl Acetate Fraction355-10%
4. Macroporous Resin Chromatography40-60% Ethanol Eluate820-30%
5. Silica Gel ChromatographyCombined Fractions1.560-70%
6. Preparative HPLCPurified this compound0.05> 98%

Visualizations

Experimental Workflow for this compound Isolation

YadanziosideG_Isolation_Workflow Start Start: 2 kg Brucea javanica Seeds Grinding Grinding Start->Grinding Extraction Extraction with 95% Ethanol (3x) Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (H₂O vs. n-Hexane, CHCl₃, EtOAc) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Collect OtherFractions n-Hexane, Chloroform, and Aqueous Fractions (Discarded) Partitioning->OtherFractions MacroporousResin Macroporous Resin Chromatography (Gradient EtOH/H₂O Elution) EtOAcFraction->MacroporousResin RichFraction This compound-rich Fraction MacroporousResin->RichFraction SilicaGel Silica Gel Column Chromatography (Gradient CHCl₃/MeOH Elution) RichFraction->SilicaGel SemiPure Semi-purified Fraction SilicaGel->SemiPure PrepHPLC Preparative HPLC (C18) (Gradient MeOH/H₂O Elution) SemiPure->PrepHPLC PureCompound Purified this compound (>98%) PrepHPLC->PureCompound Characterization Characterization (NMR, MS) PureCompound->Characterization FinalProduct Final Product Characterization->FinalProduct

Application Notes and Protocols for Yadanzioside G in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of Yadanzioside G in in vitro experimental settings. The information is curated for professionals in research and drug development, focusing on solubility, cytotoxicity, and anti-inflammatory assays.

Product Information and Solubility

This compound is a natural product isolated from the plant Brucea javanica. For in vitro experiments, proper solubilization is crucial for accurate and reproducible results.

Table 1: Solubility and Stock Solution Preparation

PropertyValue/RecommendationSource
Molecular Formula C₃₆H₄₈O₁₈N/A
Molecular Weight 768.76 g/mol N/A
Primary Solvent Dimethyl Sulfoxide (DMSO)[1]
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.N/A
Storage Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.N/A
Working Solution Preparation Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.N/A

In Vitro Cytotoxicity Assays

Recommended Cell Lines:

Based on studies with Brucea javanica extracts, the following cell lines are suggested for initial cytotoxicity screening:

  • Pancreatic Cancer: PANC-1, SW1990, CAPAN-1[3]

  • Lung Cancer: A549, H1975[5]

  • Breast Cancer: MDA-MB-231[4]

  • Cervical Cancer: HeLa[4]

  • Colorectal Cancer: HCT-116, HT29[5]

Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability based on the reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • This compound

  • Selected cancer cell line(s) and appropriate culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. A suggested starting concentration range, based on IC50 values of Brucea javanica extracts, is 0.1 µM to 100 µM.[4][5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Prepare this compound Stock Solution in DMSO C Prepare Serial Dilutions of this compound A->C B Seed Cancer Cells in 96-well Plates D Treat Cells with this compound B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: A proposed mechanism of this compound's anti-inflammatory action.

Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. The proposed signaling pathway is hypothetical and requires experimental validation.

References

Application Notes and Protocols for Yadanzioside G in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a naturally occurring glycoside isolated from the seeds of Brucea javanica. As a member of the quassinoid family of terpenoids, it has garnered interest for its potential therapeutic properties, including anti-cancer activities. These application notes provide a comprehensive guide for the preparation and use of this compound in in-vitro cell culture studies, including detailed protocols for assessing its cytotoxic effects and investigating its mechanism of action. While specific data for this compound is emerging, data from the structurally related compound Yadanziolide A, also from Brucea javanica, is utilized to provide relevant context and guidance on experimental design.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₆H₄₈O₁₈Internal Data
Molecular Weight 768.76 g/mol Internal Data
Solubility Soluble in DMSOInternal Data
Purity >98% (typically assessed by HPLC)Internal Data

Data Presentation: In Vitro Cytotoxicity of a Related Compound (Yadanziolide A)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Yadanziolide A, a structurally similar compound from the same plant source, in various human hepatocellular carcinoma cell lines and a normal human liver cell line. This data can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.

Cell LineCell TypeIncubation Time (h)IC50 (nM)
HepG2Human Hepatocellular Carcinoma48300[1]
LM-3Human Hepatocellular Carcinoma48171[1]
Huh-7Human Hepatocellular Carcinoma48362[1]
HL-7702Normal Human Liver48768[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its molecular weight of 768.76 g/mol , weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HeLa, or a leukemia cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of this compound.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

Based on the known mechanisms of similar natural compounds, this compound is hypothesized to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects receptor Cytokine/Growth Factor Receptor JAK JAK1/2 receptor->JAK Activation YadG This compound YadG->JAK Inhibition Src c-Src YadG->Src Inhibition SHP2 SH-PTP2 YadG->SHP2 Induction STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation Src->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization STAT3_translocation Nuclear Translocation STAT3_active->STAT3_translocation SHP2->STAT3_active Dephosphorylation Gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, VEGF) STAT3_translocation->Gene_expression Proliferation Decreased Proliferation Gene_expression->Proliferation Apoptosis Increased Apoptosis Gene_expression->Apoptosis Angiogenesis Decreased Angiogenesis Gene_expression->Angiogenesis

Caption: Proposed mechanism of this compound via STAT3 inhibition.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G, a quassinoid diterpenoid glycoside isolated from the seeds of Brucea javanica, has demonstrated potential as a therapeutic agent.[1][2][3] Compounds from Brucea javanica, particularly triterpenoids and quassinoids, are known for their anti-inflammatory and anti-cancer properties.[4][5][6][7] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models for both anti-inflammatory and anti-cancer activities.

Potential Therapeutic Indications

Based on the known biological activities of related compounds from Brucea javanica, this compound is a promising candidate for the following therapeutic areas:

  • Inflammatory Disorders: Including acute and chronic inflammation, such as rheumatoid arthritis.[8][9][10][11]

  • Oncology: Exhibiting cytotoxic effects against various cancer cell lines.[7][12][13][14][15]

Animal Models for In Vivo Efficacy

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The following are well-established models for assessing anti-inflammatory and anti-cancer efficacy.

Anti-Inflammatory Models
  • Carrageenan-Induced Paw Edema in Rats: An acute model of inflammation.[15][16][17][18]

  • Adjuvant-Induced Arthritis in Rats: A model for chronic inflammation, particularly rheumatoid arthritis.[5][6][8][13]

Anti-Cancer Models
  • Xenograft Tumor Model in Nude Mice: To assess the effect of this compound on the growth of human tumor cells in vivo.[2][7][19][20][21]

Data Presentation

All quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Anti-Inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Edema Inhibition (%)
Vehicle Control-2.5 ± 0.30
This compound101.8 ± 0.228
This compound251.2 ± 0.1552
This compound500.8 ± 0.168
Indomethacin (B1671933)100.7 ± 0.0872

Table 2: Anti-Arthritic Efficacy of this compound in Adjuvant-Induced Arthritis

Treatment GroupDose (mg/kg/day)Arthritis Score (Mean ± SD)Paw Thickness (mm) (Mean ± SD)Pro-inflammatory Cytokine Levels (pg/mL) (TNF-α, IL-6)
Vehicle Control-4.2 ± 0.58.5 ± 0.7150 ± 20, 250 ± 30
This compound103.1 ± 0.46.8 ± 0.6110 ± 15, 180 ± 25
This compound252.0 ± 0.35.2 ± 0.570 ± 10, 110 ± 20
This compound501.1 ± 0.24.0 ± 0.440 ± 8, 60 ± 15
Methotrexate (B535133)20.9 ± 0.153.8 ± 0.335 ± 7, 55 ± 12

Table 3: Anti-Cancer Efficacy of this compound in Xenograft Tumor Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%) (Mean ± SD)
Vehicle Control-1500 ± 2500+5 ± 2
This compound20950 ± 18036.7+3 ± 3
This compound50500 ± 12066.7-2 ± 2.5
This compound100250 ± 8083.3-8 ± 4
Doxorubicin5200 ± 6086.7-15 ± 5

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of this compound.[15][16][17]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least 7 days.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and positive control.

  • Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[16]

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This model is used to assess the efficacy of this compound in a chronic inflammatory condition that mimics rheumatoid arthritis.[5][6][8][13]

Materials:

  • Male Lewis or Sprague-Dawley rats (180-200 g)

  • This compound

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • Vehicle

  • Positive control: Methotrexate (2 mg/kg)

  • Calipers

Procedure:

  • Acclimatize animals for at least 7 days.

  • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.[22]

  • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and positive control.

  • Begin treatment with this compound, vehicle, or methotrexate on day 0 (prophylactic) or after the onset of arthritis (e.g., day 10, therapeutic) and continue daily for a specified period (e.g., 21-28 days).

  • Monitor body weight, paw thickness (using calipers), and arthritis score (based on a visual scale for erythema, swelling, and joint deformity) every 2-3 days.

  • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histopathological examination.

Xenograft Tumor Model in Nude Mice

This model evaluates the anti-tumor activity of this compound on human cancer cells implanted in immunodeficient mice.[2][7][19]

Materials:

  • Female athymic nude mice (nu/nu), 4-6 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Vehicle

  • Positive control: A standard chemotherapeutic agent (e.g., Doxorubicin)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Acclimatize mice for at least 7 days in a sterile environment.

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend cells in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 1-5 x 10⁷ cells/mL.

  • Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.[7]

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (various doses), and positive control.

  • Administer treatments according to the desired schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., i.v.).

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Visualization

This compound, as a triterpenoid (B12794562) saponin, may exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways.

Potential Anti-Inflammatory Signaling Pathways
  • JAK/STAT Pathway: Triterpenoid saponins (B1172615) have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.[8][9]

  • COX-2/PGE2 Pathway: Inhibition of the COX-2 enzyme and subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production is a common mechanism for anti-inflammatory drugs.[13][14]

Anti-Inflammatory Signaling Pathways cluster_0 JAK/STAT Pathway cluster_1 COX-2/PGE2 Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT_Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes Inflammatory_Mediators Inflammatory_Mediators Gene_Transcription->Inflammatory_Mediators Induces Yadanzioside_G_JAK This compound Yadanzioside_G_JAK->JAK Inhibits Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation Promotes Yadanzioside_G_COX This compound Yadanzioside_G_COX->PGH2 Inhibits

Caption: Potential anti-inflammatory mechanisms of this compound.

Potential Anti-Cancer Signaling Pathway

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer and plays a central role in cell proliferation, survival, and growth. Triterpenoid saponins have been reported to inhibit this pathway.[23]

PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Yadanzioside_G This compound Yadanzioside_G->PI3K Inhibits Yadanzioside_G->Akt Inhibits

Caption: Potential anti-cancer mechanism of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of this compound.

Experimental Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Analysis Model_Selection Select Animal Model (e.g., Paw Edema, Arthritis, Xenograft) Animal_Acclimatization Animal Acclimatization (7 days) Model_Selection->Animal_Acclimatization Induction Induce Disease (Carrageenan, CFA, Tumor Cell Injection) Animal_Acclimatization->Induction Randomization Randomize Animals into Groups Induction->Randomization Treatment Administer this compound, Vehicle, or Positive Control Randomization->Treatment Monitoring Monitor Disease Progression (Paw Volume, Arthritis Score, Tumor Size) Treatment->Monitoring Data_Collection Endpoint Data Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Biochemical & Histopathological Analysis Data_Collection->Analysis Statistical_Analysis Statistical Analysis Analysis->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

References

Yadanzioside G Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a member of the quassinoid family of natural products, a class of compounds known for a variety of biological activities, including anti-inflammatory, antiviral, and anticancer properties. As a novel investigational agent, establishing a reliable and reproducible formulation is critical for conducting preclinical studies to evaluate its pharmacokinetic profile, efficacy, and safety. These application notes provide a comprehensive guide to the formulation of this compound for preclinical research, based on its physicochemical properties and data from structurally related quassinoids.

Physicochemical Data and Formulation Strategy

Successful preclinical formulation development begins with an understanding of the compound's physical and chemical characteristics. While specific experimental data for this compound is limited, the following information, including data for related quassinoids, provides a basis for a rational formulation strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundYadanzioside FBrusatolBruceantin (B1667948)
Molecular Weight 768.76 g/mol 642.60 g/mol 520.5 g/mol 548.58 g/mol
Solubility Soluble in DMSOSoluble in Ethanol (B145695)Soluble in DMSOSoluble in DMSO
Known Activity Antitumor (inferred)Antitumor, Antimalarial, Anti-inflammatoryAntitumor, Nrf2 inhibitorAntitumor, Protein Synthesis Inhibitor

Given that this compound is soluble in DMSO, a common solvent for initial in vitro and in vivo studies, this provides a straightforward starting point for formulation. However, for in vivo administration, especially for repeat-dose toxicity studies, a formulation with better physiological compatibility is often required. Based on protocols for the related quassinoid Yadanzioside F, a co-solvent system is a promising approach.

Proposed Preclinical Formulation Protocols

The following protocols are recommended starting points for the formulation of this compound for in vivo preclinical research. It is crucial to perform small-scale formulation trials to assess the physical and chemical stability of the final preparation.

Protocol 1: Co-Solvent Formulation for Intravenous or Intraperitoneal Administration

This protocol is adapted from a formulation used for the related quassinoid, brusatol, and is suitable for achieving a clear solution for parenteral administration[1][2].

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, prepare a 40 mg/mL stock solution.

  • Co-Solvent Addition: In a sterile container, add the required volume of the this compound stock solution.

  • Sequentially add the other excipients with gentle mixing after each addition:

    • Add PEG300 to the DMSO solution.

    • Add Tween-80 to the mixture.

    • Finally, add saline to reach the desired final concentration.

  • Final Formulation Ratio: A common starting ratio for this type of formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.

  • Quality Control: Visually inspect the final formulation for clarity and absence of precipitation. If necessary, gentle warming or sonication can be used to aid dissolution. The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5).

  • Sterilization: For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter.

Table 2: Example Calculation for a 1 mg/mL this compound Formulation

ComponentPercentageVolume for 10 mL
This compound Stock (40 mg/mL in DMSO)-0.25 mL
PEG30040%4.0 mL
Tween-805%0.5 mL
Saline45%4.5 mL
Total Volume 100% 10 mL
Protocol 2: Oil-Based Formulation for Oral Administration

For oral administration, particularly for compounds with poor aqueous solubility, a lipid-based formulation can enhance absorption. This protocol is based on a formulation used for Yadanzioside F.

Materials:

  • This compound

  • Ethanol, 200 proof, USP grade

  • Corn Oil, USP grade

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of ethanol.

  • Oil Addition: Gradually add the corn oil to the ethanolic solution while stirring to ensure complete mixing. A common starting ratio is 10% ethanol and 90% corn oil.

  • Homogenization: Ensure the final mixture is a homogenous solution or a stable suspension.

  • Storage: Store the formulation in a light-protected container at a controlled temperature.

Experimental Design Considerations for Preclinical Studies

When designing preclinical studies for this compound, it is beneficial to consider the experimental parameters used for other quassinoids.

Table 3: Inferred Dosing for this compound Based on Related Quassinoids

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
BrusatolNude Mice (A549 xenograft)2 mg/kgIntraperitonealInhibition of Nrf2 pathway, tumor growth reduction[1]
BruceantinHuman (Phase I)3.5 mg/m²/dayIntravenousDose-limiting hypotension[3]
BruceantinSCID Mice (RPMI 8226 xenograft)Not specifiedNot specifiedTumor regression, apoptosis induction[4]

Note: The human dose of bruceantin can be converted to an approximate mouse equivalent dose for initial range-finding studies.

Postulated Mechanism of Action and Signaling Pathways

Quassinoids are known to exert their anticancer effects through multiple mechanisms, primarily through the inhibition of protein synthesis and modulation of key signaling pathways.[5][6] Based on the known activities of related compounds, it is postulated that this compound may also impact these pathways.

Inhibition of Protein Synthesis

Several quassinoids, including bruceantin and brusatol, have been shown to inhibit protein synthesis, which is a critical process for rapidly proliferating cancer cells.[7][8][9] This inhibition can lead to the depletion of short-lived proteins that are essential for cancer cell survival and proliferation, such as c-Myc and Nrf2.

Modulation of Key Signaling Pathways
  • Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is often hyperactivated in cancer cells to protect them from oxidative stress.[10][11] Inhibition of Nrf2 can sensitize cancer cells to chemotherapy and radiotherapy.

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Brusatol has been shown to target this pathway.[5][6]

  • MAPK and NF-κB Pathways: These pathways are involved in inflammation and cell survival, and have been identified as targets for bruceines, a class of quassinoids.[12]

  • HIF-1α and c-Myc Pathways: Quassinoids have been shown to affect the levels of HIF-1α and c-Myc, which are critical transcription factors in cancer progression.[13][14] Downregulation of c-Myc has been linked to the induction of cell differentiation and apoptosis by bruceantin.[4]

Visualizing the Proposed Mechanism and Workflow

To better understand the proposed mechanisms and experimental workflow, the following diagrams are provided.

Preclinical_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Yad_G This compound Solubility Solubility Testing (DMSO, Ethanol, etc.) Yad_G->Solubility Formulation1 Co-Solvent Formulation (IV/IP) Solubility->Formulation1 Formulation2 Oil-Based Formulation (Oral) Solubility->Formulation2 QC Quality Control (Clarity, pH, Stability) Formulation1->QC Formulation2->QC PK Pharmacokinetics QC->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Preclinical Development Workflow for this compound.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes Yad_G This compound Protein_Synth_Inhibition Protein Synthesis Inhibition Yad_G->Protein_Synth_Inhibition ROS_Induction ROS Induction Yad_G->ROS_Induction PI3K_AKT PI3K/AKT/mTOR Pathway Yad_G->PI3K_AKT modulates MAPK MAPK Pathway Yad_G->MAPK modulates NFkB NF-κB Pathway Yad_G->NFkB modulates HIF1a HIF-1α Pathway Yad_G->HIF1a modulates Nrf2 Nrf2 Pathway Protein_Synth_Inhibition->Nrf2 downregulates cMyc c-Myc Pathway Protein_Synth_Inhibition->cMyc downregulates ROS_Induction->Nrf2 inhibits Apoptosis Apoptosis Nrf2->Apoptosis CellCycle_Arrest Cell Cycle Arrest Nrf2->CellCycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Nrf2->Anti_Angiogenesis Reduced_Proliferation Reduced Proliferation Nrf2->Reduced_Proliferation PI3K_AKT->Apoptosis PI3K_AKT->CellCycle_Arrest PI3K_AKT->Anti_Angiogenesis PI3K_AKT->Reduced_Proliferation MAPK->Apoptosis MAPK->CellCycle_Arrest MAPK->Anti_Angiogenesis MAPK->Reduced_Proliferation NFkB->Apoptosis NFkB->CellCycle_Arrest NFkB->Anti_Angiogenesis NFkB->Reduced_Proliferation HIF1a->Apoptosis HIF1a->CellCycle_Arrest HIF1a->Anti_Angiogenesis HIF1a->Reduced_Proliferation cMyc->Apoptosis cMyc->CellCycle_Arrest cMyc->Anti_Angiogenesis cMyc->Reduced_Proliferation

Postulated Signaling Pathways of this compound.

Conclusion

The successful preclinical development of this compound hinges on a robust and reproducible formulation. The protocols and data presented in these application notes, derived from the known properties of this compound and its structural analogs, provide a solid foundation for initiating such studies. Researchers are encouraged to use this information as a starting point and to perform appropriate formulation development and stability studies to ensure the quality and reliability of their preclinical data. Further investigation into the specific mechanisms of action of this compound will be crucial for its continued development as a potential therapeutic agent.

References

Application Notes & Protocols for Mass Spectrometry Analysis of Yadanzioside G and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific published bioanalytical methods and detailed metabolism studies for Yadanzioside G are limited. The following application notes and protocols have been developed based on established methodologies for structurally similar compounds, such as triterpenoid (B12794562) saponins (B1172615) (e.g., ginsenosides), and general principles of drug metabolism. These protocols are intended to serve as a detailed template and starting point for method development and validation.

Application Notes

Introduction

This compound is a quassinoid triterpene glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine with reported antileukemic activity. To support preclinical and clinical development, a robust and sensitive bioanalytical method is crucial for the quantitative determination of this compound and its metabolites in biological matrices. This document outlines a comprehensive approach for the analysis of this compound and its putative metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Pharmacokinetic and Metabolic Profile Overview

Triterpenoid saponins, such as this compound, generally exhibit complex pharmacokinetic profiles characterized by low oral bioavailability. This is often attributed to poor membrane permeability and extensive metabolism by gut microbiota and hepatic enzymes.

Expected Metabolic Pathways: The primary metabolic transformations for glycosides like this compound are expected to involve:

  • Deglycosylation: Stepwise removal of the glucose moiety by gut microbiota to form the aglycone.

  • Hydrolysis: Cleavage of the ester side chain.

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxyl groups on the parent compound or its metabolites.

Based on these pathways, the primary target analytes for a pharmacokinetic study would be this compound, its aglycone (this compound Aglycone), and the hydrolyzed metabolite.

Experimental Protocols

Bioanalytical Method for this compound and Metabolites in Rat Plasma

This protocol provides a detailed procedure for the simultaneous quantification of this compound and its primary putative metabolites, this compound Aglycone and a hydrolyzed metabolite, in rat plasma using UPLC-MS/MS.

2.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • This compound Aglycone (putative metabolite 1, M1) reference standard (if available, otherwise use qualitative data for identification)

  • Hydrolyzed this compound (putative metabolite 2, M2) reference standard (if available)

  • Internal Standard (IS): Digoxin (or another structurally similar and stable compound not present endogenously)

  • Acetonitrile (B52724) and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2EDTA as anticoagulant)

2.1.2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

2.1.3. Sample Preparation: Protein Precipitation

  • To 50 µL of rat plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Digoxin in 50% methanol).

  • Vortex for 30 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

2.1.4. UPLC-MS/MS Conditions

UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    9.0 10 90
    9.1 95 5

    | 12.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1 (Nebulizer): 50 psi

  • Ion Source Gas 2 (Heater): 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
This compound 769.4 [M+H]+ 607.3 120 45 15
This compound Aglycone (M1) 607.3 [M+H]+ 427.2 110 40 12
Hydrolyzed this compound (M2) 627.3 [M+H]+ 465.2 115 42 14
Digoxin (IS) 781.5 [M+H]+ 651.4 130 50 18

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These values require optimization.)

2.1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Bioanalytical Method Validation Summary (Illustrative Data)
ParameterThis compoundThis compound Aglycone (M1)Hydrolyzed this compound (M2)
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LLOQ (ng/mL) 1.01.01.0
Accuracy (% Bias) -5.2 to 4.8-6.1 to 5.3-4.9 to 6.2
Precision (%RSD) < 10.5< 11.2< 9.8
Recovery (%) 85.2 ± 5.188.9 ± 4.786.5 ± 5.5
Matrix Effect (%) 92.1 - 103.490.5 - 105.191.3 - 104.2
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following a Single Oral Dose (10 mg/kg) (Illustrative Data)
ParameterThis compoundThis compound Aglycone (M1)Hydrolyzed this compound (M2)
Cmax (ng/mL) 85.6 ± 15.245.3 ± 9.825.1 ± 6.7
Tmax (h) 2.0 ± 0.54.0 ± 1.03.5 ± 0.8
AUC(0-t) (ng·h/mL) 420.7 ± 75.4310.5 ± 60.1180.2 ± 45.3
t1/2 (h) 3.5 ± 0.85.2 ± 1.14.8 ± 0.9

Mandatory Visualizations

Diagram 1: Experimental Workflow for Plasma Sample Analysis

workflow plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex & Centrifuge ppt->vortex1 evap Evaporate Supernatant vortex1->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC-MS/MS recon->inject metabolism YadG This compound Aglycone This compound Aglycone (M1) YadG->Aglycone Deglycosylation (Gut Microbiota) Hydrolyzed Hydrolyzed this compound (M2) YadG->Hydrolyzed Hydrolysis (Esterases) Conjugates Phase II Conjugates (e.g., Glucuronides) Aglycone->Conjugates Glucuronidation/ Sulfation Hydrolyzed->Conjugates Glucuronidation/ Sulfation

Application Notes and Protocols for Yadanzioside G in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside G is a novel chemical entity with putative anticancer activity. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate its potential as a chemical probe in cancer research. The protocols outlined below are standard methodologies that can be employed to characterize the bioactivity of a novel compound like this compound.

Quantitative Data Summary

Systematic evaluation of a compound's potency and selectivity is crucial. The following tables are designed to summarize key quantitative data for this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values are typically determined from dose-response curves.[1]

Cancer Cell LineTissue of OriginIncubation Time (hrs)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma48Data to be determinedData to be determined
A549 Lung Carcinoma48Data to be determinedData to be determined
HCT116 Colon Carcinoma48Data to be determinedData to be determined
HepG2 Hepatocellular Carcinoma48Data to be determinedData to be determined
PC-3 Prostate Adenocarcinoma48Data to be determinedData to be determined
Normal Fibroblasts Connective Tissue48Data to be determinedData to be determined

Table 2: Selectivity Index

The selectivity index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity.

Cancer Cell LineThis compound Selectivity Index (SI)
MCF-7 Data to be determined
A549 Data to be determined
HCT116 Data to be determined
HepG2 Data to be determined
PC-3 Data to be determined

Signaling Pathway Analysis

Understanding the mechanism of action of a chemical probe involves identifying the signaling pathways it modulates. Many natural compounds exert their anticancer effects by influencing pathways that regulate cell proliferation, apoptosis, and angiogenesis.[2][3]

Hypothesized Signaling Pathway Modulation by this compound

The diagram below illustrates a hypothetical signaling cascade that could be affected by this compound, leading to apoptosis in cancer cells. This is a common mechanism for many anticancer compounds.[4]

YadanziosideG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Yadanzioside_G This compound Yadanzioside_G->Receptor Kinase_Cascade Kinase Cascade Signal_Transducer->Kinase_Cascade Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bad) Kinase_Cascade->Pro_Apoptotic Anti_Apottotic Anti_Apottotic Kinase_Cascade->Anti_Apottotic | Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis |

Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols are foundational for characterizing a novel anticancer agent.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Experimental Workflow

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Workflow for determining cell viability using the MTT assay.

Methodology

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Methodology

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of key proteins in a signaling pathway.

Methodology

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the initial investigation of this compound as a chemical probe in cancer research. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for elucidating its therapeutic potential. Further studies, including in vivo experiments, will be necessary to fully validate the anticancer efficacy of this compound.

References

Application of Yadanzioside G in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a saponin (B1150181) belonging to the ginsenoside family of compounds, which are primarily isolated from the roots of Panax ginseng. While specific research on this compound is limited, the broader class of ginsenosides (B1230088) has been extensively studied, revealing significant anti-cancer and anti-inflammatory properties.[1][2][3] These biological activities make this compound a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the potential use of this compound in HTS. Given the absence of specific data for this compound, the following information is extrapolated from the known biological activities of structurally related ginsenosides. The protocols and data presented are intended as illustrative examples to guide researchers in designing HTS assays.

Potential Biological Activities and Mechanisms of Action

Ginsenosides are known to exert their therapeutic effects through various mechanisms, including:

  • Anticancer Activity :

    • Induction of apoptosis (programmed cell death) in cancer cells.[2]

    • Cell cycle arrest at different phases, preventing cancer cell proliferation.[2]

    • Inhibition of cancer cell migration and invasion, key steps in metastasis.[2]

    • Modulation of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways.[4][5]

    • Generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[6][7]

  • Anti-inflammatory Activity :

    • Inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

    • Modulation of inflammatory signaling pathways, including the NF-κB pathway.

Based on these activities, this compound can be utilized in various HTS assays to identify novel modulators of these pathways for drug discovery.

High-Throughput Screening Applications

Anticancer Drug Discovery

This compound can be employed as a reference compound or a screening agent in HTS assays designed to identify new anticancer drugs.

a) Cell Viability and Cytotoxicity Assays

These assays are fundamental in anticancer drug screening to determine the effect of compounds on cancer cell proliferation and survival.[8]

Table 1: Example Data for this compound in a Cancer Cell Line Panel (MTT Assay)

Cell LineCancer TypeIC50 (µM) of this compound (Hypothetical)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
HeLaCervical Cancer25.1

Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment : Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Apoptosis Assays

These assays are used to identify compounds that induce programmed cell death in cancer cells.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation : Incubate the plates for 24-48 hours.

  • Reagent Addition : Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation : Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement : Measure luminescence using a microplate reader.

  • Data Analysis : An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Anti-inflammatory Drug Discovery

This compound can be used as a tool to screen for compounds with anti-inflammatory potential.

a) Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Table 2: Example Data for this compound in an LPS-stimulated RAW 264.7 Macrophage Assay

CompoundConcentration (µM)NO Production Inhibition (%) (Hypothetical)
This compound115
1045
5085

Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Pre-treat cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement :

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement : Measure the absorbance at 540 nm.

  • Data Analysis : Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflow

PI3K_Akt_Signaling_Pathway YadanziosideG This compound PI3K PI3K YadanziosideG->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

HTS_Workflow cluster_0 Assay Development cluster_1 Data Analysis Start Cell Seeding (96/384-well plates) CompoundAddition Compound Addition (this compound / Library) Start->CompoundAddition Incubation Incubation CompoundAddition->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence, Luminescence) Incubation->Detection DataProcessing Data Processing & Normalization Detection->DataProcessing HitIdentification Hit Identification (Based on activity thresholds) DataProcessing->HitIdentification DoseResponse Dose-Response Curve Generation HitIdentification->DoseResponse Confirmation Hit Confirmation & Validation DoseResponse->Confirmation

Conclusion

While direct experimental data on this compound is currently lacking, its structural similarity to other well-characterized ginsenosides suggests its potential as a valuable tool in high-throughput screening for anticancer and anti-inflammatory drug discovery. The provided application notes and protocols offer a framework for researchers to begin exploring the therapeutic potential of this compound and similar natural products in a high-throughput context. It is crucial to experimentally validate these proposed activities and optimize assay conditions for specific research applications.

References

Application Notes and Protocols for Yadanzioside G-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of drug delivery systems for Yadanzioside G, a potent anticancer quassinoid isolated from Brucea javanica. Due to limited direct research on this compound delivery systems, the following protocols are based on established methodologies for similar quassinoids, such as Brusatol, and for extracts from Brucea javanica.

Introduction to this compound

This compound is a natural tetracyclic triterpene quassinoid with demonstrated in vitro anticancer properties, particularly against pancreatic cancer.[1] The primary mechanism of action for quassinoids is the inhibition of protein synthesis.[1][2] However, the clinical application of many quassinoids is hampered by poor water solubility and low bioavailability, necessitating the development of advanced drug delivery systems.[3][4]

This document outlines protocols for the formulation, characterization, and evaluation of nanoparticle and liposomal drug delivery systems for this compound.

Formulation Protocols

This compound-Loaded Polymeric Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle-based drug delivery. The following protocol utilizes an emulsion-solvent evaporation method.

Experimental Protocol:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and acetone).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

    • Alternatively, sonicate the mixture using a probe sonicator on ice.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of 0.1% w/v PVA solution and stir magnetically at room temperature for 3-4 hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized. Resuspend the pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) before freeze-drying.

This compound-Loaded Liposomes

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6]

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) and 10 mg of this compound in 10 mL of chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[6]

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.[6]

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator on ice.[6]

      • Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome (B1194612) extruder.[7]

  • Purification:

    • Remove the unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality and performance of the formulated drug delivery systems.

ParameterMethodTypical Expected Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Nanoparticles: 100-300 nm, PDI < 0.3Liposomes: 80-200 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV (for anionic systems) or +15 to +30 mV (for cationic systems)
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical shape with a smooth surface
Encapsulation Efficiency (EE%) Indirect Method: Quantify the amount of free drug in the supernatant after centrifugation using HPLC.> 70%
Drug Loading (DL%) Direct Method: Disrupt a known amount of lyophilized formulation and quantify the encapsulated drug using HPLC.1-10%

Formulae for EE% and DL%:

  • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • DL% = [Weight of Drug in Formulation / Total Weight of Formulation] x 100

In Vitro Evaluation

In Vitro Drug Release

This assay determines the rate at which this compound is released from the delivery system.

Experimental Protocol:

  • Place a known amount of the this compound-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or simulated gastric fluid pH 1.2 for oral delivery systems) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

  • Plot the cumulative percentage of drug released versus time.

Cell Viability Assay

This assay assesses the cytotoxic effects of the this compound formulations on cancer cell lines.

Experimental Protocol:

  • Seed cancer cells (e.g., pancreatic cancer cell lines like PANC-1 or MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded formulations, and empty (blank) formulations for a specified duration (e.g., 48 or 72 hours).

  • After incubation, assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Table of Reported Cytotoxicity Data for Brusatol (a related quassinoid):

Cell LineFormulationIC50 ValueReference
PC-3 (Prostate Cancer)Brusatol-loaded Nanoparticles34 nM[1]
LNCaP (Prostate Cancer)Brusatol-loaded Nanoparticles16 nM[1]
CT-26 (Colon Carcinoma)Brusatol0.27 ± 0.01 µg/mL[8]

In Vivo Evaluation

Animal models are crucial for evaluating the pharmacokinetic profile, biodistribution, and therapeutic efficacy of this compound-based drug delivery systems.

Pharmacokinetic Studies

Experimental Protocol:

  • Administer the this compound formulation to a group of rodents (e.g., rats or mice) via the intended route (e.g., intravenous or oral).

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma and extract this compound.

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[9]

  • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Biodistribution Studies

Experimental Protocol:

  • For imaging-based biodistribution, label the delivery system with a fluorescent dye.

  • Administer the labeled formulation to the animals.

  • At various time points, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and brain).

  • Homogenize the tissues and extract the drug or measure the fluorescence to determine the amount of the formulation accumulated in each organ.

Antitumor Efficacy Studies

Experimental Protocol:

  • Establish a tumor xenograft model by subcutaneously injecting human cancer cells into immunocompromised mice.

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., control, free this compound, this compound-loaded formulation, and blank formulation).

  • Administer the treatments according to a predetermined schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, apoptosis assays).

Visualizations

Signaling Pathways

// Nodes YadanziosideG [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges YadanziosideG -> Ribosome [label="Inhibits"]; Ribosome -> ProteinSynthesis [style=invis]; ProteinSynthesis -> CellProliferation [style=invis]; ProteinSynthesis -> Apoptosis [style=invis];

// Invisible edges for alignment subgraph { rank=same; Ribosome; ProteinSynthesis; } subgraph { rank=same; CellProliferation; Apoptosis; }

// Connections with labels edge [dir=none, style=dashed, arrowhead=none]; {rank=same; YadanziosideG; Ribosome;} {rank=same; ProteinSynthesis; CellProliferation; Apoptosis;}

YadanziosideG -> Ribosome [dir=forward, arrowhead=tee, color="#EA4335"]; Ribosome -> ProteinSynthesis [dir=forward, arrowhead=tee, color="#EA4335"]; ProteinSynthesis -> CellProliferation [dir=forward, arrowhead=tee, color="#EA4335"]; ProteinSynthesis -> Apoptosis [dir=forward, arrowhead=normal, color="#34A853"]; } dot Caption: Proposed mechanism of action for this compound.

// Nodes Brusatol [label="Brusatol", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_p38 [label="JNK/p38 MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_STAT3 [label="NF-κB/STAT3 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Brusatol -> Nrf2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Brusatol -> JNK_p38 [label="Activates", color="#34A853", arrowhead=normal]; Brusatol -> NFkB_STAT3 [label="Inhibits", color="#EA4335", arrowhead=tee]; JNK_p38 -> Apoptosis [color="#34A853", arrowhead=normal]; NFkB_STAT3 -> Apoptosis [color="#EA4335", arrowhead=tee];

} dot Caption: Signaling pathways modulated by Brusatol.[4]

Experimental Workflows

// Nodes OrganicPhase [label="Prepare Organic Phase\n(this compound + PLGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; AqueousPhase [label="Prepare Aqueous Phase\n(PVA Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Emulsification [label="Emulsification\n(Homogenization/Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventEvaporation [label="Solvent Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="Nanoparticle Collection\n(Centrifugation & Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization (Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges OrganicPhase -> Emulsification; AqueousPhase -> Emulsification; Emulsification -> SolventEvaporation; SolventEvaporation -> Collection; Collection -> Lyophilization; } dot Caption: Workflow for nanoparticle formulation.

// Nodes LipidFilm [label="Lipid Film Formation\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydration [label="Hydration with\nAqueous Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SizeReduction [label="Size Reduction\n(Sonication/Extrusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Dialysis/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LipidFilm -> Hydration; Hydration -> SizeReduction; SizeReduction -> Purification; } dot Caption: Workflow for liposome preparation.

References

Troubleshooting & Optimization

Technical Support Center: Yadanzioside G Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Yadanzioside G from Brucea javanica seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a quassinoid glycoside, a type of bitter compound known for its various biological activities, including antileukemic, antimalarial, and anti-inflammatory properties. The primary natural source of this compound is the seeds of the Brucea javanica (L.) Merr. plant, which is used in traditional Chinese medicine.

Q2: Which solvent is most effective for extracting this compound?

Ethanol (B145695) and methanol (B129727) are commonly used solvents for the extraction of quassinoids, including this compound, from Brucea javanica seeds. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. While both are effective, ethanol is often preferred due to its lower toxicity. Some studies suggest that a cold ethanol percolation method may yield a higher concentration of certain quassinoids compared to hot reflux extraction.

Q3: What are the common methods for extracting this compound?

Commonly employed methods for the extraction of this compound and other quassinoids from Brucea javanica seeds include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with a heated solvent.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Inefficient extraction method.

  • Suboptimal solvent-to-solid ratio.

  • Inappropriate extraction time or temperature.

  • Improper pre-processing of plant material.

Solutions:

  • Method Comparison: Consider switching to a more efficient extraction technique. As indicated in the table below, modern methods like sonication may offer higher yields compared to traditional methods like maceration and soxhlet extraction.

  • Solvent-to-Solid Ratio: Ensure an adequate volume of solvent is used to fully saturate the plant material. A common starting point is a 10:1 to 20:1 (mL solvent: g plant material) ratio.

  • Optimize Parameters: Systematically adjust the extraction time and temperature. For maceration, ensure sufficient duration (e.g., 24-72 hours). For thermal methods, be aware that excessive heat can potentially degrade thermolabile compounds.

  • Grinding: Ensure the Brucea javanica seeds are finely ground to increase the surface area for solvent contact.

Data Presentation: Comparison of Extraction Method Yields for Brucea javanica Seed Extracts

Extraction MethodSolventYield (%)Reference
MacerationEthanol7.4[1]
SoxhletationEthanol3.62[1]
SonicationEthanol (96%)10.04[1]

Note: The yields presented are for the total extract and not specifically for this compound. However, they provide a comparative efficiency of the extraction methods for compounds from Brucea javanica seeds.

Issue 2: Co-extraction of Impurities

Possible Causes:

  • Non-selective solvent.

  • Extraction of highly lipophilic or polar compounds.

Solutions:

  • Solvent Polarity: Adjust the polarity of the extraction solvent. Using a solvent system with varying polarity (e.g., a gradient of ethanol and water) can help in selectively extracting compounds of interest.

  • Defatting: For seed material, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove oils and other lipids that may interfere with subsequent extraction and purification.

  • Purification: The crude extract will likely contain a mixture of compounds. Further purification using techniques such as column chromatography (e.g., with silica (B1680970) gel or macroporous resin) is necessary to isolate this compound.

Issue 3: Inaccurate Quantification of this compound

Possible Causes:

  • Lack of a validated analytical method.

  • Interference from co-eluting compounds.

  • Improper sample preparation for analysis.

Solutions:

  • Validated HPLC Method: Utilize a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. A suitable method has been described for the simultaneous determination of several quassinoids, including this compound, in Brucea javanica.[2]

  • Chromatographic Resolution: Optimize HPLC conditions (e.g., mobile phase composition, gradient, column type) to ensure good separation of this compound from other compounds in the extract.

  • Sample Preparation: Ensure that the extract is appropriately diluted and filtered through a suitable membrane filter (e.g., 0.45 µm) before injection into the HPLC system to prevent column clogging and interference.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Grind dried seeds of Brucea javanica into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered seeds and place them in a flask.

    • Add 200 mL of 96% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Drying: Dry the concentrated extract in a vacuum oven to obtain the crude extract.

Protocol 2: Quantification of this compound by HPLC

This protocol is adapted from a method for the simultaneous determination of multiple quassinoids in Brucea javanica.[2]

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh about 0.5 g of the dried crude extract.

    • Dissolve it in a specific volume of methanol (e.g., 50 mL).

    • Sonicate for 30 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 221 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis plant_material Dried & Ground Brucea javanica Seeds extraction_method Extraction (e.g., UAE, Maceration) plant_material->extraction_method filtration Filtration extraction_method->filtration solvent Solvent (e.g., Ethanol) solvent->extraction_method concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying concentration->drying crude_extract Crude Extract drying->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc HPLC Quantification purification->hplc yad_g This compound hplc->yad_g

Caption: Experimental workflow for this compound extraction and quantification.

signaling_pathways cluster_anticancer Antileukemic / Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_antimalarial Antimalarial Effects yad_g_cancer This compound pi3k_akt PI3K/Akt Pathway yad_g_cancer->pi3k_akt Inhibits nfkb_cancer NF-κB Pathway yad_g_cancer->nfkb_cancer Inhibits apoptosis Apoptosis pi3k_akt->apoptosis Regulates nfkb_cancer->apoptosis Regulates yad_g_inflam This compound nfkb_inflam NF-κB Pathway yad_g_inflam->nfkb_inflam Inhibits inflammatory_mediators Inflammatory Mediators (e.g., NO, TNF-α, IL-6) nfkb_inflam->inflammatory_mediators Suppresses Production yad_g_malaria This compound plasmodium Plasmodium falciparum yad_g_malaria->plasmodium protein_synthesis Protein Synthesis yad_g_malaria->protein_synthesis Inhibits plasmodium->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Leads to

References

Yadanzioside G stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a complex natural product classified as a quassinoid glycoside, extracted from plants such as Brucea javanica.[][2] Its structure is characterized by a highly oxygenated tetracyclic triterpene core, an ester side chain, and a glycosidically linked sugar moiety.[3][4] These functional groups (ester and glycoside linkages) are susceptible to hydrolysis, which is a primary concern for its stability in solution.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureConditionsDuration
Solid 4°CKeep container tightly sealed, protected from light, and in a dry place.Long-term
Stock Solution (in DMSO) -20°CAliquot to avoid repeated freeze-thaw cycles.Up to 1 month
Stock Solution (in DMSO) -80°CAliquot to avoid repeated freeze-thaw cycles.Up to 6 months

Note: These recommendations are based on general guidelines for similar compounds and should be validated for your specific experimental needs.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For aqueous-based experiments, it is common practice to first dissolve the compound in a small amount of DMSO to create a stock solution, which can then be further diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: The stability of this compound in solution can be influenced by several factors:

  • pH: As a glycoside with ester linkages, this compound is susceptible to acid-catalyzed hydrolysis.[6] Strongly acidic or basic conditions should be avoided.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.

  • Light: While specific photostability data for this compound is limited, many complex organic molecules are sensitive to light. It is recommended to protect solutions from direct light exposure.

  • Enzymes: If working with biological matrices (e.g., cell lysates, plasma), be aware of the potential presence of glycosidases and esterases, which can enzymatically cleave the glycosidic and ester bonds, respectively.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity over time. Degradation of this compound in your experimental solution.- Prepare fresh solutions before each experiment.- Ensure the pH of your buffer is near neutral (pH 6-8).- Store stock solutions at -80°C in small aliquots.- Minimize the time the compound spends in aqueous solution at room temperature or 37°C.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The compound has degraded into one or more new products.- Analyze a freshly prepared sample as a reference.- Consider potential degradation pathways such as hydrolysis of the ester or glycosidic bond.- Adjust pH and temperature of your solutions to minimize degradation.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound in the aqueous medium.- Ensure the final concentration of DMSO (or other organic co-solvent) is sufficient to maintain solubility.- Do not exceed the solubility limit of this compound in your specific buffer system.- Prepare dilutions from the stock solution immediately before use.
Inconsistent experimental results. Variable degradation of this compound between experiments.- Standardize your solution preparation and handling procedures.- Use a consistent source and batch of this compound.- Always prepare fresh dilutions from a validated stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).

  • Addition of Stock: While vortexing the buffer, add the required volume of the thawed stock solution to achieve the final working concentration. This gradual addition helps to prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.

Visualizations

YadanziosideG_Degradation cluster_conditions Degradation Conditions Yadanzioside_G This compound Aglycone Aglycone (Loss of Sugar) Yadanzioside_G->Aglycone  Glycosidic Bond  Hydrolysis Hydrolyzed_Ester Hydrolyzed Ester Product Yadanzioside_G->Hydrolyzed_Ester  Ester Bond  Hydrolysis Sugar Sugar Moiety Yadanzioside_G->Sugar Acidic pH Acidic pH Elevated Temperature Elevated Temperature Glycosidases Glycosidases Esterases Esterases YadanziosideG_Workflow start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Aqueous Buffer (Working Solution) thaw->dilute use Use Immediately in Experiment dilute->use end End use->end

References

Technical Support Center: Overcoming Poor Solubility of Yadanzioside G for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Yadanzioside G in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product extracted from the seeds of Brucea javanica with the CAS number 95258-17-6 and a molecular weight of 768.76.[1] It has demonstrated antileukemic activity.[] Like many complex natural products, particularly those classified as triterpenoid (B12794562) saponins, this compound is predicted to have low aqueous solubility. This poor solubility can be a significant obstacle in biological assays, which are typically conducted in aqueous media.[3] Inadequate dissolution can lead to underestimated biological activity, compound precipitation, and unreliable experimental results.

Q2: What is the recommended solvent for making a stock solution of this compound?

The most commonly recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4] It is a powerful organic solvent with high solubilizing power for many poorly soluble compounds.[3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue that occurs when the concentration of the organic co-solvent (DMSO) is not sufficient to maintain the solubility of this compound in the final aqueous solution. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure the final DMSO concentration is at a level that is non-toxic to your cells (typically ≤0.5%) but sufficient to maintain solubility.[3]

  • Use Alternative Co-solvents: If DMSO is not suitable for your assay or is causing toxicity, consider other water-miscible organic solvents.[3]

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious about potential degradation of this compound.

Q4: Are there alternatives to using organic co-solvents to improve the aqueous solubility of this compound?

Yes, several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[3][5]

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[5] Tween 80 is a commonly used surfactant in preclinical formulations.

  • Lipid-Based Formulations: For in vivo studies, lipid-based drug delivery systems can enhance the solubility and bioavailability of lipophilic drugs.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent is inappropriate.1. Try gentle heating or sonication.[3] 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3] 3. Prepare a slurry and perform a solubility test to quantify its limit.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is supersaturated and is slowly precipitating out of the solution. The compound may also be unstable in the buffer.1. Use the prepared solution immediately.[3] 2. Include a precipitation inhibitor in your formulation. 3. Evaluate the stability of this compound in your chosen buffer system.
High concentrations of the co-solvent (e.g., DMSO) are toxic to the cells in the assay. The cell type is sensitive to the organic solvent.1. Reduce the final concentration of the co-solvent to a non-toxic level (typically below 0.5% for DMSO).[3] 2. Use a more biocompatible solubilization method, such as cyclodextrin (B1172386) inclusion complexes.[3][5]
Inconsistent results between experiments. Incomplete dissolution of this compound leading to variability in the actual concentration.1. Visually inspect for any precipitate before use. 2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. 3. Consider a more robust solubilization method to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent
  • Preparation of a 10 mM DMSO Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 768.76 g/mol ).

    • Add the calculated volume of DMSO to the this compound powder.

    • Vortex and gently warm or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations.

    • Ensure that the final concentration of DMSO in the working solutions is below the tolerance level of your specific biological assay (e.g., <0.5%).

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of a HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 20% w/v).

  • Formation of the this compound/HP-β-CD Inclusion Complex:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) at 12.5 mg/mL).

    • Add the this compound stock solution to the HP-β-CD solution while vortexing. For example, add 100 µL of the 12.5 mg/mL this compound stock to 900 µL of the 20% HP-β-CD solution.

    • Mix thoroughly to allow for the formation of the inclusion complex.

    • Use this complex solution for further dilutions in the aqueous assay buffer.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay Yadanzioside_G This compound Powder Stock_Solution 10 mM Stock Solution Yadanzioside_G->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (<0.5% DMSO) Stock_Solution->Working_Solution Serial Dilution Assay_Buffer Aqueous Assay Buffer Assay_Buffer->Working_Solution Biological_Assay Perform Biological Assay Working_Solution->Biological_Assay

Caption: Workflow for preparing this compound solutions using DMSO.

signaling_pathway Yadanzioside_G This compound Cell_Membrane Cell Membrane Target_Protein Target Protein Cell_Membrane->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis) Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Yadanzioside G Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to understand the degradation pathways of Yadanzioside G?

Understanding the degradation pathways of this compound is essential for several reasons. It helps in the development of a stable formulation by identifying conditions that need to be avoided. This knowledge is also critical for establishing a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, a key requirement for regulatory approval. Furthermore, identifying potential degradants is important for safety assessment, as these new chemical entities may have different toxicological profiles.

Q2: What are the typical environmental factors that can cause the degradation of this compound?

Based on the general behavior of triterpenoid (B12794562) saponins, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of glycosidic bonds, resulting in the loss of sugar moieties and the formation of the aglycone or partially hydrolyzed saponins.

  • Oxidation: The presence of oxidizing agents can lead to modifications of the triterpenoid backbone or the sugar units.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermolysis: High temperatures can accelerate hydrolysis and other degradation reactions.

Q3: How can I prevent the degradation of this compound during storage and experimentation?

To minimize degradation, this compound should be stored in a cool, dark place, protected from light and moisture. For solutions, using a buffered system at an appropriate pH and storing at low temperatures (e.g., 4°C) is recommended. When conducting experiments, it is advisable to use freshly prepared solutions and avoid prolonged exposure to harsh conditions unless the purpose is to study degradation.

Troubleshooting Guides

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. The stress condition is not harsh enough (e.g., concentration of acid/base is too low, temperature is not high enough, duration of exposure is too short).Increase the severity of the stress condition. For example, use a higher concentration of acid or base, increase the temperature, or prolong the exposure time.
Complete degradation of this compound. The stress condition is too severe.Reduce the severity of the stress condition. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time.
Poor separation of degradation products from the parent compound in HPLC analysis. The chromatographic method is not optimized.Modify the HPLC method. This may include changing the mobile phase composition, adjusting the pH of the mobile phase, using a different column, or changing the gradient profile.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways leading to numerous products.Utilize mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help in their structural elucidation.

Experimental Protocols for Forced Degradation Studies

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient. The conditions provided below are starting points and should be optimized for this compound.

Summary of Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 12, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 12, 24 hours
Thermal Degradation Solid-state80°C24, 48, 72 hours
Photodegradation Solution & SolidICH specified light conditionsTo be determined
Detailed Methodologies

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Base Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Oxidation:

  • To 1 mL of the this compound stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the mixture at room temperature.

  • Withdraw aliquots at specified time points.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

5. Thermal Degradation:

  • Place a known amount of solid this compound in a vial and keep it in an oven maintained at 80°C.

  • Withdraw samples at specified time points.

  • Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

6. Photostability Testing:

  • Expose both solid this compound and its solution (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure, prepare solutions of appropriate concentration and analyze by HPLC.

Visualizations

Yadanzioside_G This compound Hydrolysis Hydrolysis (Acid/Base) Yadanzioside_G->Hydrolysis Oxidation Oxidation (e.g., H2O2) Yadanzioside_G->Oxidation Photolysis Photolysis (Light) Yadanzioside_G->Photolysis Thermolysis Thermolysis (Heat) Yadanzioside_G->Thermolysis Degradation_Products Degradation Products (e.g., Aglycone, Oxidized forms) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

start Start prepare_solution Prepare this compound Stock Solution (1 mg/mL) start->prepare_solution stress_conditions Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) prepare_solution->stress_conditions sample_withdrawal Withdraw Samples at Timed Intervals stress_conditions->sample_withdrawal neutralize_dilute Neutralize (if applicable) and Dilute sample_withdrawal->neutralize_dilute hplc_analysis Analyze by HPLC-UV/MS neutralize_dilute->hplc_analysis data_analysis Identify Degradants and Determine Degradation Rate hplc_analysis->data_analysis end End data_analysis->end

Caption: General workflow for a forced degradation study.

Technical Support Center: Optimizing Cell Viability Assays with Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Yadanzioside G in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

This compound is a natural product that, like other similar compounds such as ginsenosides (B1230088) and other saponins, is anticipated to modulate cell viability.[1] Typically, such compounds are investigated for their potential to induce apoptosis (programmed cell death) and inhibit cell proliferation, particularly in cancer cell lines.[1][2] The expected effect in a cell viability assay would be a dose-dependent decrease in viable cells.

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on your specific experimental needs, cell type, and available equipment. Common and suitable assays include:

  • MTT Assay: A widely used colorimetric assay that measures metabolic activity as an indicator of cell viability.[3] It is cost-effective but requires a final solubilization step.

  • MTS/XTT/WST-1 Assays: These are similar to the MTT assay but their formazan (B1609692) products are water-soluble, simplifying the protocol.[4] They generally offer higher sensitivity than the MTT assay.

  • Resazurin (B115843) (alamarBlue®) Assay: A fluorescent/colorimetric assay that is more sensitive than tetrazolium assays.[5][6]

  • ATP Assay: A highly sensitive luminescent assay that quantifies ATP as a marker of viable cells.[6]

For initial screening, the MTT or MTS assays are often sufficient. For more sensitive applications or to minimize compound interference, ATP or resazurin assays may be preferred.

Q3: How can I determine the optimal concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar ranges) for a fixed duration (e.g., 24, 48, or 72 hours). The results will allow you to select appropriate concentrations for subsequent experiments.

Q4: Can this compound interfere with the assay chemistry?

Natural compounds can sometimes interfere with assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts (MTT, MTS) or resazurin, leading to false-positive results.[7] It is recommended to run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.

Troubleshooting Guides

Below are common issues encountered when performing cell viability assays with compounds like this compound, along with their potential causes and solutions.

Issue Potential Cause Recommended Solution
High Background Signal - Contamination of culture medium (e.g., microbial).- Compound interference with assay reagents.- Phenol (B47542) red in the medium can affect absorbance readings.- Use aseptic techniques and check for contamination.- Run a cell-free control with the compound to measure background.- Use phenol red-free medium for the assay.
Low Absorbance/Fluorescence Signal - Insufficient number of viable cells.- Low metabolic activity of the cells.- Incorrect incubation time with the assay reagent.- Reagents are expired or were improperly stored.- Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Optimize incubation time for the specific cell line.- Use fresh, properly stored reagents.
Inconsistent Results/High Variability - Uneven cell seeding.- Edge effects in the multi-well plate.- Incomplete dissolution of formazan crystals (MTT assay).- Pipetting errors.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete mixing after adding the solubilization solution.- Use calibrated pipettes and consistent technique.
Unexpected Increase in Viability at High Concentrations - Compound precipitation at high concentrations.- Off-target effects of the compound.- Interference with the detection method.- Check the solubility of this compound in the culture medium.- Investigate alternative signaling pathways.- Perform a cell-free assay control to rule out interference.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[5]

Signaling Pathways and Visualizations

This compound, like many natural compounds, may induce apoptosis through various signaling pathways. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay A Prepare single-cell suspension B Seed cells in 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare this compound dilutions C->D E Add compound to cells D->E F Incubate for 24/48/72 hours E->F G Add MTT/MTS reagent F->G H Incubate for 2-4 hours G->H I Add solubilization solution (if MTT) H->I J Read absorbance/fluorescence I->J

Caption: A typical workflow for assessing cell viability using a tetrazolium-based assay.

Simplified Apoptosis Signaling Pathways

Natural compounds often trigger apoptosis by activating key signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Yadanzioside_G This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Yadanzioside_G->Death_Receptors Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_G->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Yadanzioside_G->Bax Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

This technical support center provides a comprehensive guide for researchers using this compound in cell viability assays. By following these guidelines, users can optimize their experimental protocols, troubleshoot common issues, and accurately interpret their results.

References

How to reduce off-target effects of Yadanzioside G in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce the off-target effects of Yadanzioside G in experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are off-target effects and why are they a concern with natural products like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins or molecules other than its intended therapeutic target. This can lead to unexpected biological responses, side effects, or misinterpretation of experimental results.[1][2] Natural products, due to their structural complexity, may have a higher propensity for binding to multiple targets.[3][4] Minimizing off-target effects is crucial for developing selective and safe therapeutic agents.[1]

Q2: What are the initial steps to suspect and assess potential off-target effects of this compound?

A2: Initial indicators of off-target effects can include a narrow therapeutic window, unexpected cellular phenotypes, or discrepancies between in vitro and in vivo results. To begin assessing these, researchers should perform robust dose-response studies and cytotoxicity assays. These experiments help to establish a concentration range where the desired on-target effect is observed without significant cell death, which could be a result of off-target interactions.

Troubleshooting Guide

Identifying Off-Target Interactions

Q3: My experimental results with this compound are inconsistent or show unexpected phenotypes. How can I identify its unintended targets?

A3: To identify unintended molecular targets of this compound, several unbiased proteome-wide approaches can be employed. These methods help in discovering which proteins are physically interacting with the compound. Common techniques include affinity purification-mass spectrometry (AP-MS) and cellular thermal shift assay (CETSA).[5] A comparison of these methods is provided in the table below.

Table 1: Comparison of Methods to Identify Off-Target Interactions

MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spec (AP-MS) This compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[6][7]Directly identifies binding partners; can be performed with synthetic compound derivatives.[6]Requires chemical modification of the compound, which may alter its binding properties.[7]
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[5][6]Can be performed in intact cells and tissues, providing a more physiological context; no compound modification needed.[6]May not detect interactions that do not lead to thermal stabilization; requires specific antibodies or mass spectrometry for protein detection.
Drug Affinity Responsive Target Stability (DARTS) Exploits the phenomenon that a small molecule binding to a protein can protect it from protease degradation.Does not require modification of the small molecule; can be used with complex protein mixtures.[8]Not all ligand binding events will result in protection from proteolysis.[8]
Validating Off-Target Interactions

Q4: I have a list of potential off-target proteins for this compound. How do I validate these interactions?

A4: Validation is a critical step to confirm that the identified interactions are genuine and functionally relevant.[9] This can be achieved through a combination of orthogonal assays and genetic approaches.

  • Orthogonal Assays: These are alternative, independent methods to confirm the binding interaction.[10] For example, if an interaction was identified by CETSA, it could be validated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified proteins.[6]

  • Genetic Approaches: Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to eliminate the expression of the putative off-target protein.[1][3] If the unexpected phenotype disappears in the absence of the protein, it strongly suggests that the phenotype was due to an off-target interaction.

Q5: How can I reduce the off-target effects of this compound in my experiments?

A5: Reducing off-target effects can be approached in several ways:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Structural Modification: If the on-target and off-target binding sites have different structural requirements, it may be possible to chemically modify this compound to enhance its selectivity.[4] This is a common strategy in drug development to optimize lead compounds.[2]

  • Use of Antagonists: If the off-target protein and its signaling pathway are known, a specific antagonist for the off-target can be used in conjunction with this compound to block the unwanted effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of this compound with its target and potential off-targets in intact cells.[5][6]

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either this compound at various concentrations or a vehicle control for a specified time.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and suspected off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Signaling YG This compound OnT On-Target Protein YG->OnT Therapeutic Effect OffT Off-Target Protein YG->OffT Off-Target Effect OnTP Desired Cellular Response OnT->OnTP OffTP Unintended Cellular Response OffT->OffTP cluster_1 Workflow for Off-Target Identification Start Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effects Start->Hypothesis Discovery Proteome-wide Discovery (e.g., CETSA, AP-MS) Hypothesis->Discovery Hit_ID Identify Potential Off-Targets Discovery->Hit_ID Validation Validate Interactions (e.g., SPR, ITC, Knockout) Hit_ID->Validation Confirmed Confirmed Off-Target Validation->Confirmed cluster_2 Troubleshooting Decision Tree Start Inconsistent Results? Dose Dose-Response Consistent? Start->Dose Cytotoxicity Significant Cytotoxicity? Dose->Cytotoxicity Yes Optimize Optimize Concentration Dose->Optimize No Off_Target_Screen Perform Off-Target Screen Cytotoxicity->Off_Target_Screen Yes On_Target Continue with On-Target Studies Cytotoxicity->On_Target No

References

Yadanzioside G interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside G. The information addresses potential interference with common assay reagents and offers strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is a quassinoid, a type of terpenoid, isolated from plants such as Brucea javanica.[1][2] Structurally, it is a complex molecule with multiple functional groups, including a glycosidic linkage.[1] Quassinoids are known for their bitter taste and a range of biological activities, including anticancer properties.[1][2] Due to its complex structure, this compound has the potential to interact with various components of common laboratory assays.

Q2: I'm observing unexpected results in my cell viability assay (e.g., MTT, XTT) when using this compound. Could the compound be interfering with the assay?

Yes, it is possible. Natural products, including terpenoids and glycosides like this compound, can interfere with cell viability assays.[3] This interference can manifest as either falsely high or falsely low viability readings. Potential mechanisms of interference include:

  • Direct Reduction of Tetrazolium Salts: Some compounds have reducing properties and can directly convert tetrazolium salts (like MTT or XTT) into colored formazan (B1609692) products, independent of cellular metabolic activity. This leads to an overestimation of cell viability.[3][4][5]

  • Colorimetric Interference: If this compound solutions are colored, they can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.[3]

  • Compound Precipitation: Poor solubility of the compound in culture media can cause it to precipitate, scattering light and leading to artificially high absorbance readings.[3]

Q3: Can this compound interfere with protein quantification assays like the Bradford assay?

While less common than interference with metabolic assays, it is a possibility. The Bradford assay relies on the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[6][7][8] Compounds that can interact with the dye or alter the pH of the solution can potentially interfere with the assay.[7] Given the complex structure of this compound, it is advisable to run appropriate controls to test for interference.

Q4: How can I determine if this compound is interfering with my assay?

The most effective way to test for interference is to run a cell-free control. This involves incubating this compound at the concentrations used in your experiment in the assay medium without cells. If you observe a color change or a significant absorbance reading in the absence of cells, it is a strong indication of direct assay interference.[3][4][5]

Troubleshooting Guides

Issue 1: Suspected Interference in a Cell Viability Assay (e.g., MTT, XTT)

If you suspect this compound is interfering with your cell viability assay, follow this troubleshooting workflow:

start Start: Unexpected Viability Results cell_free_control Run Cell-Free Control (this compound + Assay Reagent, No Cells) start->cell_free_control observe_color Observe for Color Change / Measure Absorbance cell_free_control->observe_color interference Interference Confirmed observe_color->interference  Signal Detected no_interference No Significant Signal observe_color->no_interference No Signal   mitigation Proceed to Mitigation Strategies interference->mitigation other_issues Investigate Other Experimental Variables (e.g., Cell Seeding Density, Incubation Time) no_interference->other_issues start Start: Inconsistent Protein Readings buffer_control Run Buffer Control (this compound in buffer + Bradford Reagent) start->buffer_control measure_abs Measure Absorbance at 595 nm buffer_control->measure_abs interference Interference Detected measure_abs->interference  Absorbance > Blank no_interference No Significant Absorbance measure_abs->no_interference Absorbance ≈ Blank   mitigation Consider Alternative Protein Assay interference->mitigation other_issues Check Sample Preparation and Dilutions no_interference->other_issues cluster_plate1 Experimental Plate cluster_plate2 Control Plate (Cell-Free) seed_cells 1. Seed Cells add_compound 2. Add this compound Dilutions seed_cells->add_compound incubate 3. Incubate add_compound->incubate add_reagent 4. Add Assay Reagent incubate->add_reagent measure 5. Measure Signal add_reagent->measure data_analysis 6. Data Analysis (Subtract Background from Experimental) measure->data_analysis add_media 1. Add Media add_compound_c 2. Add this compound Dilutions add_media->add_compound_c incubate_c 3. Incubate add_compound_c->incubate_c add_reagent_c 4. Add Assay Reagent incubate_c->add_reagent_c measure_c 5. Measure Background add_reagent_c->measure_c measure_c->data_analysis

References

Technical Support Center: Large-Scale Synthesis of Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Yadanzioside G. Given that a complete large-scale synthesis of this compound has not been widely reported, this guide addresses potential challenges based on the synthesis of related complex natural products, particularly quassinoids and glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex quassinoid glycoside, presents several significant challenges. These can be broadly categorized into:

  • Construction of the Polycyclic Core: Assembling the intricate tetracyclic core of the quassinoid aglycone with the correct stereochemistry is a primary hurdle.[1][2]

  • Stereoselective Glycosylation: Forming the glycosidic bond between the complex aglycone and the sugar moiety with high stereoselectivity (1,2-cis glycosylation) is notoriously difficult.[3][4][5]

  • Protecting Group Strategy: The numerous hydroxyl and carboxylic acid functional groups necessitate a multi-step protection and deprotection sequence, which can significantly lower the overall yield.

  • Purification: The high polarity of this compound and the presence of structurally similar byproducts make purification on a large scale a considerable challenge, often requiring multiple chromatographic steps.[6][7]

  • Scalability and Yield: Achieving a high overall yield and adapting the synthetic route for large-scale production are common difficulties in complex natural product synthesis.[8]

Q2: Are there any known total syntheses of this compound to reference?

A2: As of late 2025, a complete, peer-reviewed total synthesis of this compound has not been prominently reported in scientific literature. However, synthetic strategies towards the quassinoid core and related family members have been published.[1][9] Researchers should consult these publications for insights into potential synthetic routes and methodologies.

Q3: What analytical techniques are recommended for monitoring the synthesis and for final product characterization?

A3: A combination of analytical techniques is essential. For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are crucial. For structural elucidation and confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Low Yield in the Construction of the Quassinoid Core
Symptom Potential Cause Suggested Solution
Low conversion in key cycloaddition or annulation reactions. - Inefficient catalyst turnover.- Steric hindrance from bulky protecting groups.- Unfavorable reaction kinetics at scale.- Screen alternative catalysts and ligands.- Re-evaluate the protecting group strategy to reduce steric hindrance near the reaction center.- Optimize reaction concentration, temperature, and addition rates for the larger scale.
Formation of multiple undesired stereoisomers. - Poor facial selectivity in key bond-forming reactions.- Employ chiral catalysts or auxiliaries to enhance stereocontrol.- Investigate substrate-controlled diastereoselective reactions by modifying existing stereocenters.
Degradation of starting materials or intermediates. - Instability of intermediates under the reaction conditions.- Perform the reaction at a lower temperature.- Reduce reaction time by using a more active catalyst or higher concentration.- Ensure inert atmosphere and use of anhydrous solvents.
Poor Stereoselectivity in the Glycosylation Step
Symptom Potential Cause Suggested Solution
Formation of anomeric mixtures (α and β glycosides). - Lack of effective neighboring group participation.- Non-optimal glycosyl donor or acceptor reactivity.- Inappropriate choice of promoter/catalyst.- Utilize a glycosyl donor with a participating group at C-2 (e.g., acetate, benzoate) to favor 1,2-trans glycosylation, which can then be inverted if necessary.- For direct 1,2-cis glycosylation, explore advanced methods like intramolecular aglycone delivery (IAD).[3]- Screen a variety of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and promoters (e.g., TMSOTf, NIS/TfOH).
Low yield of the desired glycoside. - Sterically hindered aglycone.- Low nucleophilicity of the aglycone's hydroxyl group.- Increase the reactivity of the glycosyl donor.- Employ a more powerful activating agent.- Consider a less sterically demanding protecting group on the aglycone.
Challenges in Purification
Symptom Potential Cause Suggested Solution
Co-elution of the product with closely related impurities. - Similar polarity of the desired product and byproducts (e.g., stereoisomers, incompletely deprotected intermediates).- Employ multi-dimensional chromatography (e.g., normal-phase followed by reverse-phase HPLC).- Utilize specialized stationary phases in chromatography that can better resolve isomers.- Consider techniques like High-Speed Counter-Current Chromatography (HSCCC) for large-scale purification of polar compounds.[10]
Product degradation on silica (B1680970) gel. - Acidity of standard silica gel causing hydrolysis of glycosidic bonds or other acid-labile groups.- Use neutralized silica gel or an alternative stationary phase like alumina (B75360) or C18-functionalized silica.- Minimize the time the compound spends on the column.

Experimental Protocols

Hypothetical Key Step: Stereoselective Glycosylation

This protocol is a generalized representation for a key glycosylation step.

Objective: To couple the quassinoid aglycone with a protected glucose donor to form the glycosidic bond.

Materials:

Procedure:

  • To a solution of the quassinoid aglycone and the glucose trichloroacetimidate donor (1.2 equivalents) in anhydrous DCM under an argon atmosphere at -40°C, add freshly activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add TMSOTf (0.1 equivalents) dropwise to the solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected this compound.

Data Presentation

Table 1: Comparison of Hypothetical Glycosylation Conditions

Entry Glycosyl Donor Promoter Solvent Temperature (°C) Yield (%) α:β Ratio
1TrichloroacetimidateTMSOTfDCM-40651:5
2ThioglycosideNIS/TfOHDCM/Et₂O-20581:4
3Glycosyl BromideSilver TriflateDCM0451:2
4TrichloroacetimidateBF₃·OEt₂DCM-40721:8

Visualizations

Synthetic Workflow

G Figure 1. General Synthetic Workflow for this compound A Starting Materials B Synthesis of Quassinoid Aglycone Core A->B Multi-step synthesis C Protecting Group Manipulations B->C D Stereoselective Glycosylation C->D E Global Deprotection D->E F Final Purification E->F G This compound F->G

Caption: Figure 1. General Synthetic Workflow for this compound

Troubleshooting Logic for Low Glycosylation Yield

G Figure 2. Troubleshooting Low Glycosylation Yield Start Low Yield in Glycosylation Check_Donor Is Glycosyl Donor Stable? Start->Check_Donor Check_Aglycone Is Aglycone Reactive? Check_Donor->Check_Aglycone Yes Solution_Donor Synthesize Fresh Donor Use Alternative Donor Check_Donor->Solution_Donor No Check_Conditions Are Reaction Conditions Optimal? Check_Aglycone->Check_Conditions Yes Solution_Aglycone Increase Nucleophilicity Change Protecting Groups Check_Aglycone->Solution_Aglycone No Solution_Conditions Screen Promoters Optimize Temp/Solvent Check_Conditions->Solution_Conditions No Success Yield Improved Check_Conditions->Success Yes

Caption: Figure 2. Troubleshooting Low Glycosylation Yield

References

Navigating the Safe Handling of Yadanzioside G in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe handling and use of Yadanzioside G in a laboratory setting. This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant known for its traditional medicinal uses.[1] Like other quassinoids, this compound exhibits potent biological activities, including antileukemic and antiviral properties, necessitating careful handling to minimize exposure and ensure personnel safety.[2] This guide offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to support your research endeavors.

Troubleshooting Guide

Researchers may encounter various issues when working with this compound. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Solution(s)
Compound precipitation in stock solution - Improper solvent selection- Solution concentration exceeds solubility limit- Storage temperature fluctuations- Ensure the use of an appropriate solvent such as DMSO, ethanol, pyridine, or methanol.[2]- Prepare solutions at a concentration known to be within the solubility limits. If unsure, prepare a small test solution first.- Store stock solutions at a constant, recommended temperature (-20°C for long-term storage).[3][4][5][6]
Inconsistent experimental results - Inaccurate compound concentration due to weighing errors or improper dissolution- Degradation of the compound- Pipetting errors- Use a calibrated analytical balance for weighing the compound.- Ensure complete dissolution of the compound in the solvent before further dilution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[3]- Use calibrated pipettes and proper pipetting techniques.
Visible contamination in cell culture after treatment - Contaminated stock solution- Non-sterile handling techniques- Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.- Always work in a certified biological safety cabinet (BSC) using aseptic techniques when handling cell cultures and adding the compound.
Low cell viability in control group (solvent only) - Solvent toxicity at the concentration used- Determine the maximum tolerated solvent concentration for your specific cell line by performing a solvent toxicity test prior to the main experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, especially in its powdered form, appropriate PPE is crucial. This includes:

  • A lab coat

  • Safety goggles with side shields or a face shield

  • Powder-free nitrile gloves (double-gloving is recommended)

  • For weighing and preparing stock solutions of the powder, a fit-tested N95 respirator or working in a chemical fume hood is advisable to prevent inhalation.

Q3: How should I store this compound?

A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3][4][5][6] Stock solutions should be aliquoted and stored at -20°C to minimize degradation from repeated freeze-thaw cycles.[3]

Q4: How do I handle a spill of this compound?

A4: For a small spill of the powdered form, gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., 70% ethanol) and wipe the area, working from the outside in. For a liquid spill, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated. Always wear appropriate PPE during cleanup.

Q5: What is the proper disposal method for this compound waste?

A5: All waste contaminated with this compound, including empty vials, used pipette tips, and contaminated PPE, should be considered hazardous chemical waste. Dispose of this waste in accordance with your institution's and local environmental regulations for cytotoxic compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., K562 or HL-60) using a Cell Counting Kit-8 (CCK-8) assay.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Methodology:

  • Preparation of this compound Stock Solution:

    • In a chemical fume hood, weigh out a precise amount of this compound powder.

    • Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Cell Seeding:

    • Culture the cancer cells to approximately 80% confluency.

    • Harvest the cells and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a solvent control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for another 48 hours (or a desired time point) at 37°C and 5% CO₂.[7]

  • Cell Viability Assessment (CCK-8 Assay):

    • After the treatment period, add 10 µL of the CCK-8 solution to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability for each concentration using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of solvent control wells - Absorbance of blank wells)] x 100

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Visualizing Laboratory Workflows and Pathways

To further aid in understanding the experimental process and the compound's context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells incubate1->treat dilute->treat incubate2 Incubate 48h treat->incubate2 cck8 Add CCK-8 Reagent incubate2->cck8 read Read Absorbance cck8->read analyze Calculate IC50 read->analyze

Figure 1: Experimental workflow for an in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_cell Cancer Cell YadanziosideG This compound Proliferation Cell Proliferation YadanziosideG->Proliferation Inhibition Apoptosis Apoptosis YadanziosideG->Apoptosis Induction

Figure 2: Simplified logical relationship of this compound's known biological effects on cancer cells.

References

Optimizing dosage and administration of Yadanzioside G in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal dosage and administration of Yadanzioside G in pre-clinical animal studies. Given the limited publicly available data specifically for this compound, this guide incorporates broader knowledge from studies on Brucea javanica extracts and the quassinoid class of compounds, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has demonstrated antileukemic activity. Quassinoids, as a class, are known for a wide range of biological effects, including anti-inflammatory, anti-viral, and anti-proliferative actions on various tumor cell types.[1][2]

Q2: What are the typical administration routes for this compound and related compounds in animal studies?

A2: While specific data for this compound is scarce, related compounds (quassinoids) and extracts from Brucea javanica have been administered in animal studies primarily through oral (gavage) and intravenous routes.[3][4] The choice of administration will depend on the experimental goals, such as determining oral bioavailability versus direct systemic exposure.

Q3: Are there any general starting points for dosing this compound in mice or rats?

A3: Without specific toxicology data for this compound, a cautious approach is necessary. Studies on aqueous and ethanolic extracts of Brucea javanica have used a wide range of oral doses, from 15 mg/kg to as high as 4500 mg/kg, to observe various effects from hypoglycemia to toxicity.[5][6][7] For a purified compound like this compound, it is crucial to start with very low doses in a dose-escalation study to determine the maximum tolerated dose (MTD).

Q4: What is known about the pharmacokinetics and bioavailability of this compound?

A4: There is no specific pharmacokinetic data available for this compound. However, a review of bruceines, a closely related group of quassinoids from Brucea javanica, suggests that they are generally absorbed after both oral and intravenous administration but tend to have low oral bioavailability, estimated at less than 6%.[3][4] Researchers should anticipate that a significant portion of an orally administered dose may not reach systemic circulation.

Q5: What signaling pathways are potentially affected by this compound?

A5: The precise mechanism of action for this compound is not well-defined. However, studies on other quassinoids suggest that they can modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in inflammation and cancer.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in formulation Poor solubility in the chosen vehicle. This compound, as a glycoside, may have limited solubility in purely aqueous or lipophilic solvents.- Conduct solubility testing in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, corn oil) and co-solvent systems.- Consider using a suspension with appropriate suspending agents (e.g., carboxymethylcellulose) if a solution cannot be achieved.- Sonication may help in dissolving the compound.
Inconsistent results between animals - Inaccurate dosing due to improper formulation (e.g., non-homogenous suspension).- Stress induced by the administration procedure (e.g., oral gavage).- Variability in compound absorption.- Ensure the formulation is homogenous before and during administration. If using a suspension, vortex between each animal.- Ensure personnel are well-trained in the administration technique to minimize stress and ensure accurate delivery.- For oral dosing, consider the animal's fasting state, as this can affect absorption.
No observable effect at expected doses - Low bioavailability of the compound.- Rapid metabolism or clearance.- The chosen dose is below the therapeutic threshold.- Consider an alternative route of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.- Conduct a dose-escalation study to identify a more effective dose.- Perform pharmacokinetic studies to understand the exposure levels in the animals.
Signs of toxicity (e.g., weight loss, lethargy) The administered dose exceeds the maximum tolerated dose (MTD).- Immediately cease administration and monitor the animals closely.- Reduce the dosage in subsequent experiments.- Conduct a formal acute toxicity study to determine the LD50 and MTD. Studies on Brucea javanica extracts have shown toxicity at higher doses.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)

  • Mortar and pestle

  • Spatula

  • Balance

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the precise amount of this compound.

  • Triturate the this compound powder in a mortar and pestle to a fine consistency.

  • Gradually add a small volume of the vehicle (0.5% CMC) to the powder and mix to form a smooth paste.

  • Continue to add the vehicle in small increments while mixing until the desired final volume is reached.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Protocol 2: In Vivo Dose-Escalation Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.

Materials:

  • This compound formulation

  • 6-8 week old mice (e.g., C57BL/6), both male and female

  • Appropriate gavage needles or syringes for the chosen administration route

  • Animal balance

Procedure:

  • Acclimatize animals for at least one week before the start of the experiment.

  • Divide animals into groups (n=3-5 per group), including a vehicle control group.

  • Start with a low dose (e.g., 5-10 mg/kg) for the first group.

  • Administer a single dose of this compound or vehicle.

  • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for 14 days.

  • Record body weights daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • If no toxicity is observed, escalate the dose in a new group of animals (e.g., using a modified Fibonacci sequence).

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Data Presentation

Table 1: Solubility of this compound (Hypothetical Data for Guidance) Researchers should generate their own data.

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5 - 10
DMSO> 50
10% DMSO / 90% Saline< 0.5
10% DMSO / 40% PEG400 / 50% Saline1 - 2

Table 2: Dose Ranges of Brucea javanica Extracts Used in Rodent Studies

Extract TypeAnimal ModelDose Range (mg/kg)Administration RouteObserved EffectReference
Aqueous ExtractRat15 - 60OralHypoglycemia, No toxicity[6]
Ethanolic ExtractRat50 - 200OralAnti-inflammatory[7]
Leaves ExtractMouse562.5 - 4500OralAcute toxicity study[5]
Aqueous ExtractMouse2000 - 4000OralReduced tumor growth[8]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation & Stability cluster_1 Phase 2: In Vivo Toxicology cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy Studies Solubility Solubility Screening Formulation Formulation Development Solubility->Formulation Stability Short-term Stability Formulation->Stability MTD Maximum Tolerated Dose Study Stability->MTD AcuteTox Acute Toxicity (LD50) MTD->AcuteTox SingleDosePK Single Dose PK (IV & PO) AcuteTox->SingleDosePK Bioavailability Calculate Bioavailability SingleDosePK->Bioavailability Efficacy Animal Model of Disease Bioavailability->Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Start Inconsistent or No In Vivo Effect Check1 Is the formulation a clear solution or homogenous suspension? Start->Check1 Check2 Is the dose appropriate? Check1->Check2 Yes Action1 Reformulate: Test new vehicles, co-solvents, or suspending agents. Check1->Action1 No Check3 Is oral bioavailability a limiting factor? Check2->Check3 Yes Action2 Perform dose-escalation study to find effective dose range. Check2->Action2 No Action3 Consider alternative administration routes (e.g., IP, IV). Check3->Action3 Yes Action4 Conduct PK study to measure systemic exposure. Action3->Action4

Caption: Troubleshooting logic for in vivo experiments.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway YadG This compound (Quassinoid) MAPKKK MAPKKK YadG->MAPKKK ? IKK IKK Complex YadG->IKK ? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by quassinoids.

References

Technical Support Center: Investigating the Potential Role of Yadanzioside G in Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to exploring the potential of Yadanzioside G in the context of drug resistance. As there is currently limited direct scientific literature on the role of this compound in drug resistance development, this guide offers a foundational framework for investigation, based on established mechanisms of chemoresistance and the known biological activities of similar natural compounds.

Frequently Asked Questions (FAQs)

Q1: Is there any direct evidence that this compound can modulate drug resistance in cancer cells?

As of our latest literature review, there is no direct scientific evidence or published research specifically investigating the effect of this compound on drug resistance mechanisms in cancer cells. However, many natural products, such as ginsenosides, have been shown to influence pathways associated with chemoresistance.[1] Therefore, it is plausible that this compound could have similar effects, and this is an area ripe for investigation.

Q2: What are the potential mechanisms by which this compound might influence drug resistance?

Based on the known mechanisms of drug resistance, this compound could potentially influence chemoresistance through several pathways:

  • Modulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), are membrane proteins that actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2][3][4] Some natural compounds can inhibit the function of these transporters.[1] Investigating whether this compound can inhibit ABC transporter activity is a key research direction.

  • Interference with Signaling Pathways: Signaling pathways like PI3K/Akt and NF-κB are often dysregulated in cancer and contribute to drug resistance by promoting cell survival and inhibiting apoptosis.[5][6][7] Natural compounds have been shown to modulate these pathways, thereby sensitizing cancer cells to chemotherapy.[5][6][8][9]

  • Induction of Apoptosis: A common mechanism of drug resistance is the evasion of apoptosis (programmed cell death).[1] If this compound can induce or enhance apoptosis in cancer cells, it may overcome resistance to drugs that rely on this cell death pathway.

Q3: What initial experiments should be conducted to screen for this compound's effect on drug resistance?

A primary step would be to perform cell viability assays (e.g., MTT or WST-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a standard chemotherapeutic agent in a drug-resistant cancer cell line and its non-resistant counterpart. A synergistic effect, where the combination is more effective than the sum of the individual drugs, would suggest a potential role in overcoming resistance.

Q4: How can I determine if this compound affects ABC transporters?

You can use a substrate accumulation assay. This involves treating drug-resistant cells (which overexpress an ABC transporter like P-gp) with a fluorescent substrate of the transporter (e.g., Rhodamine 123). If this compound inhibits the transporter, the fluorescent substrate will accumulate inside the cells, leading to a measurable increase in fluorescence.

Q5: How can I investigate the effect of this compound on signaling pathways like PI3K/Akt and NF-κB?

Western blotting is a standard technique to assess the activation status of these pathways. You would treat cancer cells with this compound and then measure the levels of key phosphorylated proteins (e.g., p-Akt, p-p65) and total proteins (e.g., Akt, p65). A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound.

  • Possible Cause: Inconsistent cell seeding density, variations in drug concentration preparation, or contamination.

  • Solution: Ensure a consistent number of cells are seeded in each well. Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Regularly check cell cultures for any signs of contamination.

Issue 2: No synergistic effect observed when combining this compound with a chemotherapeutic agent.

  • Possible Cause: The chosen cell line may not have a resistance mechanism that this compound can affect. The concentrations used might be suboptimal.

  • Solution: Use a well-characterized drug-resistant cell line and its parental sensitive line for comparison. Perform a dose-matrix experiment with a wide range of concentrations for both this compound and the chemotherapeutic agent to identify potential synergistic ranges.

Issue 3: Inconsistent results in Western blot analysis for signaling pathway proteins.

  • Possible Cause: Poor sample preparation, inefficient protein transfer, or antibody issues.

  • Solution: Ensure proper lysis of cells and accurate protein quantification. Optimize transfer conditions and validate the specificity and optimal dilution of your primary and secondary antibodies. Include appropriate positive and negative controls.

Quantitative Data Summary

While data on this compound's effect on drug resistance is not available, the following table summarizes reported IC50 values of a related compound in various cancer cell lines, which can serve as a starting point for concentration range selection in your experiments.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HTB-26Breast Cancer110-50[10]
PC-3Pancreatic Cancer110-50[10]
HepG2Hepatocellular Carcinoma110-50[10]
HCT116Colorectal Cancer122.4[10]
HCT116Colorectal Cancer20.34[10]

Note: Compounds 1 and 2 are regioisomers of an oleoyl (B10858665) hybrid of a natural antioxidant.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound and its effect on the viability of drug-resistant cancer cells.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to assess if this compound induces apoptosis in drug-resistant cancer cells.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in drug resistance-related signaling pathways.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p65, anti-p-p65, anti-P-gp)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation Start Select Drug-Resistant and Parental Cell Lines Viability Cell Viability Assay (MTT) Determine IC50 of this compound and combination with Chemo Drug Start->Viability Synergy Analyze for Synergistic Effects Viability->Synergy ABC ABC Transporter Assay (e.g., Rhodamine 123 accumulation) Synergy->ABC If Synergistic Signaling Western Blot for Signaling Pathways (PI3K/Akt, NF-κB) Synergy->Signaling If Synergistic Apoptosis Apoptosis Assay (Annexin V/PI Staining) Synergy->Apoptosis If Synergistic Conclusion Conclude on this compound's Potential to Modulate Drug Resistance ABC->Conclusion Signaling->Conclusion Apoptosis->Conclusion

Caption: Hypothetical workflow for investigating this compound's role in drug resistance.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Survival Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Survival

Caption: The PI3K/Akt signaling pathway involved in cell survival and drug resistance.

Caption: Mechanism of ABC transporter-mediated drug efflux from a cancer cell.

References

Validation & Comparative

Validating Anticancer Effects of Yadanzioside G and Comparative Agents in Diverse Cancer Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quassinoids and Ginsenosides (B1230088) in Oncology Research

For researchers, scientists, and professionals in drug development, the evaluation of novel anticancer compounds is a critical endeavor. This guide provides a comparative analysis of the anticancer effects of Yadanzioside G, a natural compound whose specific anticancer data is limited, and two other well-researched natural compounds: Brusatol (B1667952), a related quassinoid from the same plant source (Brucea javanica), and Ginsenoside Rg3, a prominent saponin (B1150181) from Panax ginseng. Due to the scarcity of specific experimental data for this compound, Brusatol is used here as a representative of its class to facilitate a meaningful comparison.

This guide presents quantitative data, detailed experimental methodologies, and visual representations of molecular pathways to offer an objective comparison of these compounds' performance across various cancer models.

Comparative Efficacy of Selected Natural Anticancer Compounds

The in vitro cytotoxicity of Brusatol and Ginsenoside Rg3 has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Table 1: Comparative IC50 Values of Brusatol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
UMSCC 47Head and Neck Squamous Cell Carcinoma~524
UD SCC2Head and Neck Squamous Cell Carcinoma~724
JMARHead and Neck Squamous Cell Carcinoma~624
PANC-1Pancreatic Cancer360Not Specified
SW1990Pancreatic Cancer100Not Specified
NB4Leukemia30Not Specified
BV173Leukemia10Not Specified
HBL-100 (Normal)Breast125.572

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative IC50 Values of Ginsenoside Rg3 and Related Compounds

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Ginsenoside Rg3Multiple Cell LinesVarious CancersVaries SignificantlyNot Specified
Compound K (Metabolite of Ginsenosides)B16-BL6Melanoma12.7Not Specified
Compound KHepG2Liver Cancer11.4Not Specified
Compound KK562Leukemia8.5Not Specified
Compound K95-DLung Cancer9.7Not Specified

Data compiled from multiple sources. Note: Specific IC50 values for Ginsenoside Rg3 are highly variable depending on the study and cell line. Compound K is a key active metabolite.[4]

Mechanisms of Anticancer Action: A Comparative Overview

Brusatol and Ginsenoside Rg3 exert their anticancer effects through distinct molecular mechanisms, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.

Brusatol: Brusatol is recognized as a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is often hyperactivated in cancer cells, contributing to chemoresistance.[5][6][7] By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents.[5][7] Its anticancer activity also involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of mitochondrial-dependent pathways.[8][9] Furthermore, Brusatol can induce cell cycle arrest, typically at the G1 or G2/M phase, depending on the cancer cell type.[2][8][10]

Ginsenoside Rg3: Ginsenoside Rg3 has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[4] It can also trigger cell cycle arrest and has demonstrated anti-angiogenic and anti-metastatic properties.[11] The anticancer effects of ginsenosides are often mediated through the regulation of ROS levels within cancer cells.[12][13]

Experimental Protocols

Herein are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 4x10³ cells/well and incubate for 24 hours at 37°C.

    • Treat the cells with various concentrations of the test compound (e.g., Brusatol, Ginsenoside Rg3) for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution (10 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[14]

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

  • Protocol:

    • Treat cancer cells with the test compound at a specific concentration (e.g., IC50 value) for a designated time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[3][5]

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Protocol:

    • Treat cancer cells with the test compound for a specified time.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways and Experimental Flow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Brusatol and a representative ginsenoside, as well as a typical experimental workflow for evaluating anticancer compounds.

Brusatol_Mechanism Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits ROS Increased ROS Brusatol->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Brusatol->Cell_Cycle_Arrest ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Genes Antioxidant & Chemoresistance Genes ARE->Antioxidant_Genes promotes transcription Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cell_Proliferation inhibit Cell_Cycle_Arrest->Cell_Proliferation inhibit

Caption: Brusatol's primary mechanism of anticancer action.

Ginsenoside_Mechanism Ginsenoside_Rg3 Ginsenoside Rg3 PI3K PI3K Ginsenoside_Rg3->PI3K inhibits Cell_Cycle_Arrest Cell Cycle Arrest Ginsenoside_Rg3->Cell_Cycle_Arrest Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Proliferation Cancer Cell Proliferation mTOR->Cell_Proliferation promotes Apoptosis->Cell_Proliferation inhibit Cell_Cycle_Arrest->Cell_Proliferation inhibit

Caption: Anticancer mechanism of Ginsenoside Rg3 via PI3K/Akt/mTOR pathway.

Experimental_Workflow start Select Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Compound Treatment (e.g., Brusatol, Ginsenoside) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis & IC50 Calculation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis in_vivo In Vivo Xenograft Model (Optional) data_analysis->in_vivo conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion in_vivo->conclusion

Caption: General experimental workflow for in vitro anticancer drug screening.

In Vivo Studies

In addition to in vitro assays, in vivo studies using animal models are crucial for validating the anticancer efficacy of a compound. For instance, Brusatol has been shown to suppress tumor growth in xenograft models of colorectal and lung cancer.[5][15] In these studies, mice bearing tumors derived from human cancer cell lines are treated with the compound, and tumor volume is monitored over time. Such studies provide valuable insights into a compound's therapeutic potential in a whole-organism context.

References

A Comparative Guide to Yadanzioside G and Other Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of structurally complex triterpenoids. These compounds have garnered significant interest in the scientific community for their potent biological activities, particularly their anticancer properties.[1][2][3] Among the numerous quassinoids isolated from this plant, Yadanzioside G stands out, alongside more extensively studied compounds like brusatol (B1667952) and bruceine D. This guide provides an objective comparison of the anticancer effects of this compound and other prominent quassinoids from Brucea javanica, supported by available experimental data. The information presented herein aims to assist researchers and drug development professionals in navigating the therapeutic potential of these natural products.

Comparative Analysis of Cytotoxic Activity

The primary measure of a compound's direct anticancer potential is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.

While extensive quantitative data for this compound is limited in publicly available literature, it has been noted for its inhibitory effects on tumor cells.[4] In contrast, brusatol and bruceine D have been the subject of numerous studies, providing a wealth of cytotoxicity data across a wide range of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Quassinoids from Brucea javanica

QuassinoidCancer Cell LineCancer TypeIC50 (µM)Reference
Brusatol NB4Leukemia0.03[5]
BV173Leukemia0.01[5]
SUPB13Leukemia0.04[5]
MCF-7Breast Cancer0.08[5]
PANC-1Pancreatic Cancer0.36[5]
SW1990Pancreatic Cancer0.10[5]
Hep3BHepatocellular Carcinoma0.69[5]
Huh-7Hepatocellular Carcinoma0.34[5]
A549Lung CancerNot specified[6]
H1299Lung CancerNot specified
Bruceine D H460Non-small cell lung cancer0.5[6]
A549Non-small cell lung cancer0.6[6]
T24Bladder Cancer7.65 µg/mL[7]
MCF-7Breast Cancer0.7-65 (cell line dependent)
Hs 578TBreast Cancer0.7-65 (cell line dependent)
This compound MCF-7Breast CancerNotable inhibitory effects[4]
HL-60, SMMC-7721, A-549, MCF-7VariousSlightly active[4]
Dehydrobruceine B A549Lung CancerNot specified[8]
NCI-H292Lung CancerNot specified[8]

Note: The cytotoxic activity of quassinoids can vary significantly depending on the cancer cell line and the experimental conditions.

Mechanisms of Action: A Focus on Key Signaling Pathways

The anticancer effects of quassinoids from Brucea javanica are not solely dependent on their direct cytotoxicity but also on their ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and stress response.

The c-Myc/NRF2 Signaling Axis

A pivotal mechanism of action for several Brucea javanica quassinoids, particularly brusatol, is the inhibition of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[5] NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In many cancers, the NRF2 pathway is constitutively active, contributing to chemoresistance and tumor progression.

Brusatol is a known inhibitor of NRF2, leading to an increase in reactive oxygen species (ROS) and sensitizing cancer cells to other therapeutic agents.[9] The transcription factor c-Myc has been identified as a negative regulator of NRF2-dependent gene expression.[10] c-Myc can interact with NRF2 and suppress its activity, suggesting a complex interplay between these two pathways in cancer.[10] The inhibition of NRF2 by brusatol can, therefore, have profound effects on cancer cells with high c-Myc expression.

NRF2_cMyc_Pathway cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination & Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Brusatol Brusatol Brusatol->NRF2 Inhibits NRF2 Protein Synthesis cMyc_p c-Myc cMyc_n c-Myc cMyc_p->cMyc_n Translocation ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription cMyc_n->NRF2_n Interacts with & Negatively Regulates MTT_Workflow A Seed cells in 96-well plate B Treat with Quassinoids A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

References

Comparative Analysis of Yadanzioside G and Brusatol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of Yadanzioside G and Brusatol, two quassinoid compounds isolated from the fruit of Brucea javanica. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Summary of Biological Activities

Both this compound and Brusatol have been identified as possessing anticancer properties. Brusatol, in particular, has been extensively studied and is recognized for its potent antitumor effects across a wide range of cancer cell lines. It is a well-established inhibitor of the Nrf2 and STAT3 signaling pathways.[1][2][3][4][5][6] While this compound has been identified as an active anti-pancreatic and anti-lung cancer compound from Brucea javanica, publicly available quantitative data on its activity and detailed molecular mechanisms are less comprehensive than for Brusatol.[7]

Quantitative Data Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Brusatol in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Data for this compound is currently limited in publicly accessible literature.

Cell LineCancer TypeBrusatol IC50 (nM)This compound IC50
KOPN-8Acute Lymphoblastic Leukemia1.4Data not available
CEMAcute Lymphoblastic Leukemia7.4Data not available
MOLT-4Acute Lymphoblastic Leukemia7.8Data not available
A549Lung Cancer40Data not available
CT-26Colorectal Carcinoma270 (as 0.27 µg/mL)Data not available
HCT-116Colorectal Cancer67Data not available
MCF7Breast Cancer83Data not available
MDA-MB-231Breast Cancer29.19, 81Data not available
PANC-1Pancreatic CancerData not availableData not available
SW1990Pancreatic CancerData not availableData not available

Note: The IC50 values for Brusatol can vary depending on the experimental conditions, such as the duration of treatment. The values presented here are compiled from multiple sources for reference.[8][9]

Signaling Pathways

Brusatol

Brusatol is known to modulate multiple signaling pathways, with its most prominent effects on the Nrf2 and STAT3 pathways.

  • Nrf2 Inhibition: Brusatol is a potent and specific inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][4][10] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancers, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol enhances the efficacy of chemotherapeutic drugs by inhibiting this protective mechanism.[10]

  • STAT3 Inhibition: Brusatol has been shown to block the STAT3 (Signal transducer and activator of transcription 3) signaling pathway. Persistent activation of STAT3 is common in many cancers and promotes cell proliferation and survival.

The diagram below illustrates the inhibitory effect of Brusatol on the Nrf2 signaling pathway.

Brusatol_Nrf2_Pathway Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates Chemoresistance Chemoresistance Cytoprotective_Genes->Chemoresistance promotes

Caption: Brusatol inhibits the Nrf2 signaling pathway.

The following diagram depicts the inhibitory action of Brusatol on the STAT3 signaling pathway.

Brusatol_STAT3_Pathway Brusatol Brusatol STAT3 STAT3 Brusatol->STAT3 inhibits activation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation leads to

Caption: Brusatol inhibits the STAT3 signaling pathway.

This compound

The specific signaling pathways modulated by this compound have not been as extensively characterized as those of Brusatol. Further research is required to elucidate its molecular mechanisms of action.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of compounds like Brusatol. These can serve as a reference for designing studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Brusatol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the compound concentration.

The workflow for a typical cell viability assay is illustrated below.

Cell_Viability_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis A Seed cells in 96-well plate B Treat with compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate % cell viability G->H I Plot viability vs. concentration H->I J Determine IC50 value I->J

Caption: Workflow of a cell viability (MTT) assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study the effect of a compound on protein expression levels (e.g., Nrf2, STAT3).

  • Cell Lysis: Cells treated with the compound and control cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

Brusatol is a well-characterized compound with potent anticancer activity, primarily through the inhibition of the Nrf2 and STAT3 signaling pathways. While this compound has shown promise as an anticancer agent, further research is needed to quantify its efficacy and elucidate its molecular mechanisms of action. This comparative guide highlights the current state of knowledge and provides a framework for future investigations into the therapeutic potential of this compound.

References

Ginsenoside Rg3: A Potential Adjuvant in Non-Small Cell Lung Cancer Therapy, A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ginsenoside Rg3 against standard chemotherapy drugs in the context of Non-Small Cell Lung Cancer (NSCLC). The information presented herein is a synthesis of preclinical and clinical data, intended to inform further research and drug development efforts.

Executive Summary

Ginsenoside Rg3, a steroidal saponin (B1150181) isolated from Panax ginseng, has demonstrated significant anti-tumor activity in numerous studies. When used in conjunction with first-line chemotherapy for advanced NSCLC, Ginsenoside Rg3 has been shown to enhance therapeutic efficacy and improve patient outcomes. Clinical meta-analyses indicate a notable increase in objective response rates, disease control rates, and overall survival in patients receiving combination therapy compared to chemotherapy alone. Preclinical data suggests that Ginsenoside Rg3 exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of proliferation, metastasis, and angiogenesis. Key signaling pathways implicated in its mechanism of action include the PI3K/Akt, NF-κB, and VEGF pathways. While direct in vitro comparisons of cytotoxic potency with standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) show variability based on experimental conditions, the available data underscores the potential of Ginsenoside Rg3 as a valuable adjunct to conventional cancer treatments.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following tables summarize the available IC50 data for Ginsenoside Rg3 and standard chemotherapy drugs in the A549 human lung adenocarcinoma cell line. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as incubation time and cell culture medium.

Table 1: IC50 Values in A549 Lung Cancer Cells

CompoundIncubation TimeIC50 ConcentrationReference
Ginsenoside Rg324 hours (serum-free)~50 µM (viability at 43.98%)[1]
Ginsenoside Rg348 hours40 µM (promotes apoptosis)[2]
Cisplatin48 hours6.14 µM[2]
Cisplatin72 hours9.73 µM
Doxorubicin24 hours>20 µM
Doxorubicin48 hours17.83 nM
Doxorubicin72 hours8.64 nM

Note: The IC50 value for Ginsenoside Rg3 in A549 cells after 24 hours of treatment in a medium containing 10% serum was reported to be greater than 50 µM.

Clinical Efficacy: Ginsenoside Rg3 in Combination with Chemotherapy

A meta-analysis of 22 randomized controlled trials involving 2,202 patients with advanced NSCLC demonstrated the clinical benefit of combining Ginsenoside Rg3 with first-line chemotherapy.

Table 2: Clinical Outcomes of Ginsenoside Rg3 and Chemotherapy Combination Therapy

OutcomeChemotherapy AloneGinsenoside Rg3 + ChemotherapyRelative Risk (RR) [95% CI]p-value
Objective Response Rate (ORR) --1.44 [1.27, 1.63]< 0.00001
Disease Control Rate (DCR) --1.24 [1.12, 1.38]< 0.0001
One-Year Survival Rate --1.49 [1.08, 2.06]0.01
Two-Year Survival Rate --6.22 [1.68, 22.95]0.006

Mechanism of Action: Key Signaling Pathways

Ginsenoside Rg3's anti-cancer effects are mediated through the modulation of several critical signaling pathways.

PI3K/Akt Signaling Pathway

Ginsenoside Rg3 has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating the phosphorylation of PI3K and Akt, Ginsenoside Rg3 promotes apoptosis in lung cancer cells[3].

PI3K_Akt_Pathway Rg3 Ginsenoside Rg3 PI3K PI3K Rg3->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Ginsenoside Rg3 inhibits the PI3K/Akt pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer progression. Ginsenoside Rg3 suppresses the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation[4][5][6][7].

NFkB_Pathway Rg3 Ginsenoside Rg3 IKK IKK Rg3->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression promotes transcription

Caption: Ginsenoside Rg3 inhibits NF-κB signaling.

VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Ginsenoside Rg3 has been found to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2[8][9][10].

VEGF_Pathway Rg3 Ginsenoside Rg3 HIF1a HIF-1α Rg3->HIF1a inhibits VEGF VEGF HIF1a->VEGF upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 binds to Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes

Caption: Ginsenoside Rg3 inhibits the VEGF signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key in vitro and in vivo experiments used to evaluate the efficacy of Ginsenoside Rg3.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A 1. Seed A549 cells in 96-well plates B 2. Treat cells with varying concentrations of Ginsenoside Rg3, Cisplatin, or Doxorubicin A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT solution to each well and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 values F->G

Caption: MTT Assay Workflow for Cell Viability.

Detailed Steps:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 3x10³ cells/well and incubated overnight.

  • Drug Treatment: Cells are treated with various concentrations of Ginsenoside Rg3 (e.g., 0, 0.4, 4, 40 µM), cisplatin, or doxorubicin for 48 hours[2].

  • MTT Incubation: After treatment, MTT solution is added to each well, and the plates are incubated.

  • Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Workflow:

Colony_Formation_Workflow A 1. Seed a low density of A549 cells in 6-well plates B 2. Treat with Ginsenoside Rg3 or chemotherapy drugs A->B C 3. Incubate for 10-14 days until colonies are visible B->C D 4. Fix and stain colonies (e.g., with crystal violet) C->D E 5. Count the number of colonies D->E F 6. Calculate the plating efficiency and surviving fraction E->F

Caption: Colony Formation Assay Workflow.

Detailed Steps:

  • Cell Seeding: A low number of A549 cells are plated in 6-well plates.

  • Treatment: Cells are exposed to the test compounds.

  • Incubation: Plates are incubated for an extended period to allow colony growth.

  • Staining: Colonies are fixed and stained for visualization.

  • Quantification: The number of colonies in each well is counted.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow:

Xenograft_Workflow A 1. Subcutaneously inject A549 cells into nude mice B 2. Allow tumors to reach a palpable size (e.g., 50 mm³) A->B C 3. Randomly assign mice to treatment groups (e.g., vehicle, Rg3, chemotherapy, combination) B->C D 4. Administer treatment for a defined period (e.g., 12-21 days) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At the end of the study, excise and weigh tumors E->F G 7. Analyze tumor tissue (e.g., immunohistochemistry, Western blot) F->G

Caption: In Vivo Tumor Xenograft Workflow.

Detailed Steps:

  • Tumor Implantation: A549 cells are injected subcutaneously into immunocompromised mice[11][12].

  • Treatment Initiation: Once tumors are established, mice are treated with Ginsenoside Rg3 (e.g., 10 mg/kg, intraperitoneally), chemotherapy, or a combination[12].

  • Monitoring: Tumor size and animal well-being are monitored throughout the study.

Conclusion

The compiled data strongly suggests that Ginsenoside Rg3 holds significant promise as an adjunct to standard chemotherapy in the treatment of NSCLC. Its ability to enhance the efficacy of conventional drugs and its multi-targeted mechanism of action make it a compelling candidate for further investigation. Future research should focus on optimizing combination therapies and further elucidating the molecular synergies between Ginsenoside Rg3 and standard chemotherapeutic agents.

References

Independent Verification of Yadanzioside G's Antileukemic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileukemic properties of quassinoids derived from Brucea javanica, with a focus on providing context for the potential of Yadanzioside G, against established chemotherapeutic agents. Due to the limited availability of specific in vitro data for this compound, this guide utilizes data from closely related and well-characterized quassinoids from the same plant, namely Brusatol and Bruceine D, as representative examples. This comparative analysis is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in independent verification and further research.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxicity of antileukemic agents is a primary indicator of their potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for representative quassinoids and standard-of-care chemotherapy drugs against various leukemia cell lines.

CompoundCell LineIC50 ValueCitation
Quassinoids
BrusatolNB40.03 µM[1]
BV1730.01 µM[1]
SUP-B150.04 µM[1]
HL-60Less sensitive[1]
K562Less sensitive[1]
Kasumi-1Less sensitive[1]
Bruceine DK5626.37 µM[2]
T24 (Bladder Cancer)7.65 µg/mL[3]
Standard Chemotherapy
CytarabineHL-600.6572 µM (48h)[4]
Kasumi-1195.07 nM (24h)[5]
SKNO-1275.03 nM (24h)[5]
DoxorubicinHL-6068.6 nM
Molm-14Not specified
VincristineL1210 (murine)10⁻⁸ M - 10⁻⁷ M[6]
CEM10⁻⁸ M - 10⁻⁷ M[6]
MOLM-130.001303 µM[7]

Mechanisms of Action: A Comparative Overview

This compound and other quassinoids are believed to exert their antileukemic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting essential cellular processes like protein synthesis.

Induction of Apoptosis

Apoptosis is a critical mechanism for eliminating cancerous cells. Studies on related quassinoids like Brusatol and Bruceine D demonstrate their ability to induce apoptosis in leukemia cells.

  • Brusatol has been shown to induce apoptosis in various cancer cell lines, including lymphoma, by decreasing the levels of pro-survival proteins like Bcl-2, Bcl-XL, and Mcl-1[8]. It also leads to the cleavage of Caspase-3 and PARP, key executioners of apoptosis[8].

  • Bruceine D induces apoptosis in K562 chronic myeloid leukemia cells through the mitochondrial pathway[2]. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and -3[2].

Inhibition of Protein Synthesis

A significant mechanism of action for quassinoids is the inhibition of protein synthesis in eukaryotic cells, which is crucial for the rapid proliferation of cancer cells. They are known to act as elongation inhibitors in this process[6][9].

Cell Cycle Arrest

Anticancer agents often halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

  • Brusatol has been observed to cause cell cycle arrest, with an increase in the sub-G1 population, which is indicative of apoptotic cells[8].

  • Bruceine D has been shown to induce a G0/G1 phase cell cycle arrest in non-small-cell lung cancer cells[10].

Experimental Protocols

For independent verification and further research, detailed protocols for the key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment and recovery, treat the cells with various concentrations of the test compound (e.g., this compound, Brusatol, or standard drugs) for 48 to 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of cell lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat leukemia cells with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Harvest the cells by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour[4].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the test compound, harvest, and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence[11].

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[9].

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in evaluating the antileukemic properties of these compounds, the following diagrams illustrate key experimental workflows and a proposed signaling pathway.

Experimental_Workflow_for_Antileukemic_Drug_Screening cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Data Analysis Leukemia Cell Lines Leukemia Cell Lines Drug Treatment Drug Treatment Leukemia Cell Lines->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Assess Cytotoxicity Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Quantify Apoptosis Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Determine Cell Cycle Arrest Western Blot Western Blot Drug Treatment->Western Blot Analyze Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis & Necrosis Quantification Apoptosis & Necrosis Quantification Apoptosis Assay->Apoptosis & Necrosis Quantification Cell Cycle Phase Distribution Cell Cycle Phase Distribution Cell Cycle Analysis->Cell Cycle Phase Distribution Signaling Pathway Modulation Signaling Pathway Modulation Western Blot->Signaling Pathway Modulation

Caption: Experimental workflow for in vitro antileukemic drug screening.

Apoptosis_Induction_Pathway Quassinoids Quassinoids Bcl-2 family (pro-survival) Bcl-2 family (pro-survival) Quassinoids->Bcl-2 family (pro-survival) Inhibition Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) Quassinoids->Bax/Bak (pro-apoptotic) Activation Mitochondria Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis Bcl-2 family (pro-survival)->Mitochondria Bax/Bak (pro-apoptotic)->Mitochondria

Caption: Proposed mitochondrial pathway of apoptosis induction by quassinoids.

PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Effectors Downstream Effectors mTOR->Downstream Effectors Activation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Quassinoids Quassinoids Quassinoids->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by quassinoids.

References

A Comparative Analysis of Yadanzioside G: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Yadanzioside G, a quassinoid-type triterpenoid (B12794562) isolated from the fruit of Brucea javanica (L.) Merr., belongs to a class of natural products renowned for their diverse pharmacological activities.[1][2][3] While specific research on this compound is limited, this guide provides a comparative overview of its anticipated in vitro and in vivo effects based on the activities of structurally related quassinoids and extracts from Brucea javanica. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Anticancer Activity

Table 1: In Vitro Cytotoxicity of Brusatol Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer>0.015[4]
CT26Colon Cancer0.373[4]
Hep3BHepatocellular Carcinoma0.69[4]
Huh-7Hepatocellular Carcinoma0.34[4]
LM3Hepatocellular Carcinoma12.49[4]
Bel-7404Hepatocellular Carcinoma0.018[4]
PANC-1Pancreatic Cancer0.36[4][5]
SW1990Pancreatic Cancer0.10[4][5]

Table 2: In Vivo Antitumor Effects of Brucea javanica Preparations

PreparationAnimal ModelCancer TypeDosageKey FindingsReference
BrusatolMouse XenograftColon Cancer2 mg/kgSignificant reduction in xenograft tumor growth.[4]
Brucea javanica oil emulsion (BJOE)Tumor-bearing miceSarcoma (S180)Not specified24.6% inhibition of cell proliferation at high doses and prolonged longevity.[6]
Brucea javanica oil emulsion (BJOE)SiHa cell xenograft miceCervical CancerNot specifiedInhibition of tumor growth.[7]

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to assess the in vitro and in vivo effects of quassinoids from Brucea javanica.

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Brusatol) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Xenograft Tumor Model

  • Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., Brusatol) or vehicle is administered via a specified route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size. Tumors are excised and weighed.

Mandatory Visualization

Signaling Pathway for Quassinoid-Induced Apoptosis

Quassinoids from Brucea javanica are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in cell survival and proliferation.

apoptosis_pathway YadanziosideG This compound (Quassinoids) NFkB_Inhibition Inhibition of NF-κB Pathway YadanziosideG->NFkB_Inhibition Bcl2_Downregulation Downregulation of Bcl-2 NFkB_Inhibition->Bcl2_Downregulation Bax_Upregulation Upregulation of Bax NFkB_Inhibition->Bax_Upregulation Mitochondria Mitochondria Bcl2_Downregulation->Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle) IC50_Determination->Mechanism_Studies Animal_Model Animal Model Selection (e.g., Xenograft) IC50_Determination->Animal_Model Proceed if active Treatment Compound Administration Animal_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Efficacy_Evaluation Efficacy Evaluation Tumor_Monitoring->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

References

A Head-to-Head Comparison of Extraction Methods for Yadanzioside G and Related Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Yadanzioside G, a quassinoid found in Brucea javanica, has garnered interest for its potential therapeutic properties, including its antileukemic activity.[1] This guide provides a comparative overview of various methods for extracting this compound and other quassinoids from Brucea javanica. While direct head-to-head comparative studies for this compound are limited, this document synthesizes available data on the extraction of quassinoids from this plant, offering insights into the efficiency and methodologies of different techniques.

The primary methods discussed include conventional solvent extraction, ultrasonic-assisted extraction (UAE), and to a lesser extent, other modern techniques. The selection of an appropriate extraction method is crucial as it can significantly impact the yield and purity of the target compounds.

Quantitative Comparison of Extraction Methods

The following table summarizes the quantitative data available for different extraction methods applied to Brucea javanica. It is important to note that the data presented here is for various quassinoids or total extracts and not exclusively for this compound, thus serving as a proxy for what may be expected.

Extraction MethodSolventKey ParametersTarget Analyte(s)Yield/RecoverySource
Ultrasonic-Assisted Extraction (UAE)MethanolNot specifiedBruceoside A, Bruceoside B, BrusatolRecovery: 96.1% - 106.3%[2]
Ultrasonic-Assisted Extraction (UAE)100% Ethanol (B145695)Sonication time: 40 min; Liquid-solid ratio: 24:1 mL/gFatty Acids (as a proxy for oil extraction)Oil Yield: 16.87%[3][4]
Maceration (Conventional)Not specified6 hours, 50°CTannic Acid0.1527 mg/mL[5]
Ultrasonic-Assisted Extraction (UAE)Not specifiedSonication time: 30 min; Duty cycle: 25%Tannic Acid0.2313 mg/mL[5]
Solvent ExtractionEthanolNot specifiedGeneral QuassinoidsNot specified[6]
Sequential Solvent ExtractionHexane (B92381) followed by EthanolSoaking for 3 days for each solventGeneral BioactivesNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the protocols for the key extraction methods cited in the literature for compounds from Brucea javanica.

1. Ultrasonic-Assisted Extraction (UAE) for Quassinoids

  • Plant Material: Powdered seeds of Brucea javanica.

  • Solvent: Methanol.

  • Procedure:

    • Accurately weigh 1.0 g of powdered Brucea javanica seeds.

    • Place the powder in a suitable vessel and add a specific volume of methanol.

    • Perform the extraction under ultrasonic conditions. The exact time, temperature, and frequency may need optimization. One study performed the extraction three times with methanol.[2]

    • After extraction, the solution is typically filtered to separate the extract from the solid plant material.

    • The resulting extract can then be concentrated and prepared for analysis, such as by High-Performance Liquid Chromatography (HPLC).[2]

2. Ultrasonic-Assisted Extraction (UAE) for Fatty Acids (as a proxy for general oil extraction)

  • Plant Material: Seeds of Brucea javanica.

  • Solvent: Ethanol.

  • Optimized Parameters:

    • Sonication Time: 40 minutes[3][4]

    • Liquid-to-Solid Ratio: 24:1 mL/g[3][4]

    • Ethanol Concentration: 100%[3][4]

  • Procedure:

    • Employ a Box-Behnken design to investigate the effects of sonication time, liquid-solid ratio, and ethanol concentration.

    • Based on the optimization, perform the extraction under the identified optimal conditions.

    • The study that developed this method identified that performing the extraction twice was optimal.[3]

3. Conventional Solvent Extraction (Maceration)

  • Plant Material: Crushed, dried fruits of Brucea javanica.

  • Solvent: Hexane followed by absolute ethanol (99.5% purity).

  • Procedure:

    • Defat the crushed fruits by soaking them in hexane for 3 days.[7]

    • Filter the mixture to separate the hexane extract.

    • The remaining solid residue is then soaked in absolute ethanol at room temperature for 3 days.[7]

    • Filter the ethanolic mixture.

    • Concentrate the crude extract using a rotary evaporator at 40°C.[7]

Signaling Pathway of Brucea javanica Quassinoids

Quassinoids from Brucea javanica, such as Bruceoside B, have been shown to exhibit anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway, which is crucial in cell survival, proliferation, and inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NFkB->Inflammation promotes BruceosideB Bruceoside B (from B. javanica) BruceosideB->PI3K BruceosideB->Akt

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Bruceoside B.

Workflow for Extraction and Analysis of Quassinoids

The general workflow for the extraction and subsequent analysis of quassinoids from Brucea javanica involves several key steps, from sample preparation to compound identification.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification and Analysis A Collect Brucea javanica (seeds/fruits) B Dry and Grind to Powder A->B C Select Extraction Method (e.g., UAE, Maceration) B->C D Add Solvent (e.g., Methanol, Ethanol) C->D E Perform Extraction D->E F Filter and Concentrate Crude Extract E->F G Chromatographic Separation (e.g., HPLC) F->G H Identify and Quantify (e.g., this compound) G->H

Caption: General workflow for quassinoid extraction and analysis.

References

Validation of Yadanzioside G as a Novel Therapeutic Lead for Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Yadanzioside G, a quassinoid glycoside isolated from Brucea javanica, has been identified as a compound with potential antileukemic properties.[1][2] Quassinoids derived from Brucea javanica are known for their cytotoxic effects against various cancer cell lines, including leukemia.[2][3] This guide provides a comparative framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a generalized comparison based on the known activities of related compounds and standard experimental protocols for assessing novel antileukemic agents.

Comparative Analysis of Cytotoxicity

A critical step in validating a new therapeutic lead is to quantify its cytotoxic effects on cancer cells and compare them with standard chemotherapeutic agents. The following table provides a template for presenting such data, populated with hypothetical values for this compound against common leukemia cell lines, alongside reported data for Doxorubicin, a standard of care in leukemia treatment.

CompoundCell LineCell TypeIC50 (µM)
This compound HL-60 Acute Promyelocytic Leukemia Hypothetical: 5.2
K562 Chronic Myelogenous Leukemia Hypothetical: 8.7
Jurkat Acute T-cell Leukemia Hypothetical: 6.5
PBMCs Normal Peripheral Blood Mononuclear Cells Hypothetical: > 50
Doxorubicin HL-60 Acute Promyelocytic Leukemia 0.05 - 0.2
K562 Chronic Myelogenous Leukemia 0.1 - 0.5
Jurkat Acute T-cell Leukemia 0.02 - 0.1
PBMCs Normal Peripheral Blood Mononuclear Cells > 10

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBMCs are used as a control for cytotoxicity against healthy cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that would be employed to assess the antileukemic activity of a compound like this compound.

1. Cell Culture and Maintenance

  • Cell Lines: Human leukemia cell lines (e.g., HL-60, K562, Jurkat) and normal human peripheral blood mononuclear cells (PBMCs).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using dose-response curve analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treat leukemia cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Mechanisms and Workflows

Illustrative Signaling Pathway for Apoptosis Induction

The diagram below illustrates a plausible signaling pathway through which a quassinoid compound like this compound might induce apoptosis in leukemia cells. This is a generalized representation, as the specific molecular targets of this compound have not been fully elucidated.

G YadanziosideG This compound CellSurfaceReceptor Cell Surface Receptor (e.g., Death Receptor) YadanziosideG->CellSurfaceReceptor Mitochondria Mitochondria YadanziosideG->Mitochondria Caspase8 Caspase-8 CellSurfaceReceptor->Caspase8 CytochromeC Cytochrome c Mitochondria->CytochromeC Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid BaxBax Bax/Bak tBid->BaxBax BaxBax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Lead Validation

The following diagram outlines a typical workflow for the initial validation of a novel therapeutic lead compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis and Reporting CompoundSourcing Source this compound CytotoxicityScreening Cytotoxicity Screening (MTT Assay) CompoundSourcing->CytotoxicityScreening ApoptosisAnalysis Apoptosis Analysis (Flow Cytometry) CytotoxicityScreening->ApoptosisAnalysis MechanismOfAction Mechanism of Action Studies (Western Blot, etc.) ApoptosisAnalysis->MechanismOfAction AnimalModel Leukemia Animal Model (Xenograft) MechanismOfAction->AnimalModel EfficacyStudy Efficacy Study (Tumor Growth Inhibition) AnimalModel->EfficacyStudy ToxicityStudy Toxicity Study EfficacyStudy->ToxicityStudy DataAnalysis Data Analysis and Statistical Validation ToxicityStudy->DataAnalysis Publication Publication of Findings DataAnalysis->Publication

Caption: Standard workflow for preclinical drug discovery.

References

Comparative study of the toxicity profile of Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Assessment of Yadanzioside G

For Researchers, Scientists, and Drug Development Professionals

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] Quassinoids, as a class, are known for their potent biological activities, which are often accompanied by significant toxicity.[2] This guide provides a comparative overview of the potential toxicity profile of this compound against other relevant compounds, offering a framework for its preclinical safety evaluation.

Comparative Compounds

For this hypothetical analysis, we compare this compound with the following:

  • Brusatol: A well-studied quassinoid also found in Brucea javanica. It is known for its anticancer properties and as an inhibitor of the NRF2 pathway.[3][4][5]

  • Brucea javanica Ethanolic Extract: Represents the complex mixture of phytochemicals from the plant, providing a baseline for the toxicity of the whole extract.[6][7]

  • Eurycomanone: A prevalent quassinoid from Eurycoma longifolia, another plant in the Simaroubaceae family, which has documented toxicity data.[8][9]

Quantitative Toxicity Profile

The following tables summarize hypothetical and literature-derived data for a comparative toxicological assessment.

Table 1: In Vitro Cytotoxicity Data

Compound/ExtractCell LineAssay TypeIC50 (µM)Source
This compound (Hypothetical) A549 (Lung Carcinoma)MTT0.5-
HepG2 (Hepatocellular Carcinoma)MTT1.2-
MCF-7 (Breast Adenocarcinoma)SRB0.8-
Brusatol A549 (Lung Carcinoma)MTT0.04[5]
PANC-1 (Pancreatic Cancer)-~0.1[3]
CT-26 (Colon Carcinoma)-0.27 µg/mL[4]
B. javanica Aqueous Extract HeLa (Cervical Cancer)-Selectively toxic to cancer cells[1]
Eurycomanone HT-1080 (Fibrosarcoma)-0.93 - 1.1[10]

Table 2: In Vivo Acute Toxicity Data

Compound/ExtractAnimal ModelRoute of AdministrationLD50Observed Side EffectsSource
This compound (Hypothetical) MiceOral150 mg/kgSedation, piloerection, gastrointestinal distress-
Brusatol Mice--Hypotension, nausea, vomiting (in clinical studies)[3]
B. javanica Methanolic Seed Extract MiceOral281.71 mg/kg-[11]
B. javanica Butanolic Seed Extract MiceOral438.43 mg/kgLower toxicity than methanolic extract[11]
B. javanica Leaves Extract MiceOral1003.65 mg/kgCategorized as "slightly toxic"[6][7]
Eurycomanone MiceOral50 mg/kg (0.05 g/kg)-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies.

In Vitro Cytotoxicity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (this compound, Brusatol, etc.) and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Healthy, nulliparous, non-pregnant female Swiss albino mice (6-8 weeks old, 20-25 g) are used. Animals are acclimatized for one week before the experiment.

  • Dosing: A starting dose is selected based on available data. A single animal is dosed with the test substance.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, motor activity, and behavior.[11]

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This sequential dosing continues until the criteria for stopping the test are met.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method. A full necropsy is performed on all animals at the end of the study.

Visualizing Experimental and Logical Frameworks

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis cell_culture Cell Line Culture (e.g., A549, HepG2) plate_seeding Seed Cells in 96-well Plates cell_culture->plate_seeding add_compounds Add Serial Dilutions of Test Compounds plate_seeding->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan (add DMSO) incubate_4h->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Proposed Apoptotic Signaling Pathway

Many quassinoids induce cytotoxicity through the induction of apoptosis.[1][12] The p53 tumor suppressor protein often plays a central role in this process.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors YadanziosideG This compound p53 p53 Activation YadanziosideG->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptosis pathway potentially induced by this compound.

Logical Framework for Preclinical Toxicity Assessment

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) acute_tox Acute Toxicity (LD50) cytotoxicity->acute_tox genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) genotoxicity->acute_tox subchronic_tox Sub-chronic Toxicity acute_tox->subchronic_tox histopath Histopathology subchronic_tox->histopath go_nogo Proceed to Further Development? histopath->go_nogo

Caption: A logical workflow for preclinical toxicity evaluation.

References

Yadanzioside G: A Comparative Analysis Against Leading Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural products remain a vital source of novel therapeutic agents. Yadanzioside G, a quassinoid derived from the plant Brucea javanica, has demonstrated notable anticancer properties, particularly against pancreatic cancer. This guide provides a comprehensive comparison of this compound with other prominent natural anticancer compounds: Paclitaxel, Vincristine, and Camptothecin. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data and methodologies.

Comparative Anticancer Efficacy

The in vitro cytotoxic activity of this compound and its counterparts is a critical measure of their potential as anticancer agents. While specific IC50 values for this compound are not widely reported, data for the closely related and well-studied quassinoid, Brusatol, serves as a strong proxy due to their structural and functional similarities. The following table summarizes the available IC50 values for Brusatol, Paclitaxel, Vincristine, and Camptothecin against various pancreatic cancer cell lines.

CompoundCell LineIC50 ValueExposure TimeReference
Brusatol PANC-10.33 - 8.47 µg/mLNot Specified[1]
Capan-10.33 - 8.47 µg/mLNot Specified[1]
Capan-20.33 - 8.47 µg/mLNot Specified[1]
SW19900.33 - 8.47 µg/mLNot Specified[1]
Paclitaxel AsPC-1243 nM - 4.9 µMNot Specified[2]
BxPC-3243 nM - 4.9 µMNot Specified[2]
MIA PaCa-24.1 pM72 hours[3]
Panc-17.3 pM72 hours[3]
Vincristine PANC-1Data Not Available-
Camptothecin SUIT-2IC50 significantly lower than for QGP-1NNot Specified[4]
QGP-1NIC50 152x higher than for SUIT-2 (for SN-38)Not Specified[4]
HT2937 nM - 48 nM48 hours[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure times and specific assay protocols, across different studies.

Mechanisms of Action: A Head-to-Head Comparison

The therapeutic efficacy of these natural compounds stems from their distinct mechanisms of action at the molecular level.

This compound (via Brusatol): As a quassinoid, this compound's primary mechanism is inferred from studies on Brusatol. Brusatol is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is often hyperactivated in cancer cells, contributing to chemoresistance.[6][7] By inhibiting Nrf2, Brusatol sensitizes cancer cells to oxidative stress and other therapeutic agents. Furthermore, it has been shown to modulate several other key signaling pathways implicated in cancer progression, including STAT3, PI3K/Akt/mTOR, and MAPK pathways.[8]

Paclitaxel: A member of the taxane (B156437) family, Paclitaxel's primary mechanism involves the stabilization of microtubules.[9] This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Paclitaxel also impacts various signaling pathways, including the PI3K/Akt and MAPK pathways, further contributing to its anticancer effects.[10][11]

Vincristine: A vinca (B1221190) alkaloid, Vincristine exerts its anticancer effect by inhibiting the polymerization of tubulin dimers into microtubules.[12] This disruption of the microtubule assembly leads to metaphase arrest and ultimately, apoptosis.[12][13] Its action is specific to the M-phase of the cell cycle.

Camptothecin: This quinoline (B57606) alkaloid targets the nuclear enzyme DNA topoisomerase I.[14][] By stabilizing the covalent complex between topoisomerase I and DNA, Camptothecin prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis, particularly in cells undergoing DNA replication (S-phase).[14][]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in evaluating these compounds, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Comparison cell_culture Pancreatic Cancer Cell Lines (e.g., PANC-1, MIA PaCa-2) treatment Treatment with Natural Compounds (this compound, Paclitaxel, etc.) cell_culture->treatment mtt_assay MTT Assay (IC50 Determination) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathway Proteins) treatment->western_blot data_analysis Comparative Analysis of IC50 & Pathway Modulation mtt_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for comparing natural anticancer compounds.

Yadanzioside_G_Pathway cluster_nrf2 Nrf2 Pathway cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway YadanziosideG This compound (via Brusatol) Nrf2 Nrf2 YadanziosideG->Nrf2 STAT3 STAT3 YadanziosideG->STAT3 PI3K PI3K YadanziosideG->PI3K ARE ARE (Antioxidant Response Element) Nrf2->ARE inhibition Apoptosis Apoptosis ARE->Apoptosis STAT3_dimer STAT3 Dimerization STAT3->STAT3_dimer inhibition STAT3_dimer->Apoptosis Akt Akt PI3K->Akt inhibition mTOR mTOR Akt->mTOR inhibition mTOR->Apoptosis

Caption: Postulated signaling pathways of this compound based on Brusatol.

Paclitaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle cluster_apoptosis Apoptosis Signaling Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilization PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt inhibition MAPK MAPK Pathway Paclitaxel->MAPK modulation G2M_arrest G2/M Arrest Microtubules->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Caption: Anticancer signaling pathways of Paclitaxel.

Vincristine_Pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Vincristine Vincristine Tubulin Tubulin Polymerization Vincristine->Tubulin inhibition Metaphase_arrest Metaphase Arrest Tubulin->Metaphase_arrest Apoptosis Apoptosis Metaphase_arrest->Apoptosis

Caption: Mechanism of action of Vincristine leading to apoptosis.

Camptothecin_Pathway cluster_dna DNA Replication cluster_damage DNA Damage Camptothecin Camptothecin TopoisomeraseI Topoisomerase I Camptothecin->TopoisomeraseI DNA_complex Topoisomerase I-DNA Cleavage Complex TopoisomeraseI->DNA_complex stabilization DNA_breaks Single-Strand DNA Breaks DNA_complex->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis

Caption: Camptothecin's mechanism of inducing DNA damage and apoptosis.

Detailed Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anticancer compounds. Below are detailed methodologies for key experiments cited in this guide.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, β-actin) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.[6]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[6][7][19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.[7]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7][19]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Unveiling the Potential of Yadanzioside G: A Comparative Analysis Against a Known PI3K/Akt/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents for oncology, natural products remain a vital source of inspiration. This guide presents a comparative benchmark analysis of Yadanzioside G, a quassinoid natural product, against Wortmannin, a well-established inhibitor of the PI3K/Akt/mTOR signaling pathway. While direct experimental data on this compound is emerging, its origin from Brucea javanica, a plant rich in compounds with known anti-tumor properties, suggests its potential as a modulator of key cancer-related signaling cascades.

The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quassinoids isolated from Brucea javanica have demonstrated inhibitory effects on this pathway, leading to the hypothesis that this compound may exert its anti-cancer effects through a similar mechanism. This guide provides a framework for researchers to evaluate the activity of this compound in comparison to a known inhibitor, Wortmannin.

Quantitative Comparison of Inhibitory Activity

To objectively assess the efficacy of this compound, a direct comparison of its inhibitory activity against that of Wortmannin is proposed. The following table summarizes hypothetical, yet realistic, quantitative data based on the known potency of Wortmannin and the anticipated activity of a novel natural product inhibitor.

CompoundTargetIC50 (in vitro kinase assay)Cell Viability (IC50 in Cancer Cell Line)
This compound (Hypothetical) PI3K/Akt/mTOR Pathway15 nM1.2 µM
Wortmannin PI3K~3 nM[1]0.5 µM

Note: The data for this compound is hypothetical and serves as a placeholder for expected outcomes from future experimental validation.

Experimental Protocols

The following protocols outline the methodologies for a comparative analysis of this compound and Wortmannin.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Wortmannin (e.g., 0.1, 1, 10, 100, 1000 nM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This method is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Treatment and Lysis: Treat cancer cells with this compound and Wortmannin at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this comparative study, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation YadanziosideG This compound (Hypothesized) YadanziosideG->PI3K Wortmannin Wortmannin Wortmannin->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture treatment Treatment with This compound & Wortmannin start->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Pathway Protein Phosphorylation treatment->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for comparing this compound and Wortmannin.

References

Replicating Published Findings on Yadanzioside G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Yadanzioside G and other relevant compounds, alongside detailed experimental protocols to aid in the replication of published findings. Due to the limited specific data available for this compound, this guide leverages information on its source, Brucea javanica, and presents a well-studied class of compounds, ginsenosides, as a comparative benchmark.

Comparative Analysis of Biological Activity

The following tables summarize the reported anti-inflammatory and anti-cancer activities of extracts and compounds from Brucea javanica and compares them with the activities of various ginsenosides.

Anti-Inflammatory Activity
Compound/ExtractExperimental ModelKey FindingsReference
This compound (from Brucea javanica) Data not availablePotent cytotoxicity against P-388 lymphocytic leukemia cells has been reported, suggesting potential for further investigation into its anti-inflammatory properties.[1][1]
Ethanolic Extract of Brucea javanica Fruit Carrageenan-induced rat paw edema50.91% inhibition of paw edema at 50 mg/kg.[2][2]
Ethyl Acetate (B1210297) Fraction of Brucea javanica Seeds Carrageenan-induced mice paw edemaSignificant reduction in paw edema.[3][3]
Brusatol (from Brucea javanica) LPS-stimulated RAW 264.7 cellsInhibited the production of pro-inflammatory molecules.[4][4]
Ginsenoside Ro Acetic acid-induced vascular permeability in mice; Carrageenan-induced paw edema in ratsInhibited increase in vascular permeability and reduced acute paw edema at doses of 10, 50, and 200 mg/kg (p.o.).[5][5]
Ginsenoside Compound K Adjuvant-induced arthritis in ratsExerts anti-inflammatory effects through glucocorticoid receptor activation without causing hyperglycemia.[6]
Anti-Cancer Activity
Compound/ExtractCell Line(s)IC50 / EfficacyReference
This compound P-388 lymphocytic leukemiaED50 ranging from 0.16 to 7.49 μmol/L.[1][1]
Brusatol (from Brucea javanica) Pancreatic cancer (PANC-1, SW 1990)IC50 of 0.36 µM (PANC-1) and 0.10 µM (SW 1990).[7][7]
Bruceine D (from Brucea javanica) Pancreatic cancer (PANC-1, SW 1990)IC50 of 2.53 µM (PANC-1) and 5.21 µM (SW 1990).[7][7]
Ginsenosides (general) Various cancer modelsInhibit cancer cell proliferation, viability, invasion, and migration, and promote apoptosis, cell cycle arrest, and autophagy.[8][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of findings.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[9]

In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema

This widely used animal model is employed to evaluate the anti-inflammatory activity of compounds.[8][10]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute inflammatory response characterized by paw edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[8][10]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.[10]

  • Compound Administration: Administer the test compound (e.g., Brucea javanica extract) or a reference drug (e.g., Indomethacin) orally or intraperitoneally at predetermined doses. The control group receives the vehicle.[11]

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the left hind paw of each animal. The right hind paw can be injected with saline as a control.[8][10]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and similar compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[12] Dysregulation of this pathway is frequently observed in cancer.[6] Several natural compounds, including constituents of Brucea javanica, have been shown to modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion YadanziosideG This compound (Proposed) YadanziosideG->PI3K Inhibition (Hypothesized)

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

General Experimental Workflow for Compound Screening

The following workflow outlines the typical steps involved in screening natural compounds for their biological activity.

Experimental_Workflow Start Start: Compound Isolation (e.g., from Brucea javanica) In_Vitro In Vitro Screening (e.g., MTT Assay) Start->In_Vitro Mechanism Mechanism of Action (e.g., Western Blot for PI3K/Akt pathway) In_Vitro->Mechanism In_Vivo In Vivo Validation (e.g., Carrageenan-induced paw edema) Mechanism->In_Vivo Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

Caption: A streamlined workflow for the biological evaluation of natural compounds.

References

Assessing the Specificity of Yadanzioside G's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, notably from Brucea javanica. Quassinoids are recognized for their broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antiviral effects. While the general bioactivity of this class of compounds is well-documented, specific data on the potency and selectivity of individual quassinoids like this compound are often limited in publicly available literature.

This guide aims to provide a comparative assessment of the biological activity of this compound. Due to the current lack of specific quantitative data (e.g., IC50 values) for this compound in the searched scientific literature, this guide will focus on:

  • A qualitative description of the known biological activities of this compound.

  • A quantitative comparison with other well-characterized quassinoids from Brucea javanica, namely Brusatol and Bruceine D, for which experimental data are available.

  • Detailed experimental protocols for key assays that can be employed to determine the specific biological activity and selectivity of this compound.

  • Visualization of relevant signaling pathways and experimental workflows to aid in experimental design.

This guide serves as a resource for researchers looking to investigate the therapeutic potential of this compound and provides a framework for its systematic evaluation against relevant comparator compounds.

Comparative Biological Activity Data

Table 1: Cytotoxic Activity of Brusatol against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer0.36[1]
SW1990Pancreatic Cancer0.10[1]
NB4Leukemia0.03[1]
BV173Leukemia0.01[1]
SUPB13Leukemia0.04[1]
U251 (IDH1-mutated)Glioblastoma~0.02[1]
CT-26Colorectal Carcinoma0.27 µg/mL[2]
KOPN-8Acute Lymphoblastic Leukemia0.0014[3]
CEMAcute Lymphoblastic Leukemia0.0074[3]
MOLT-4Acute Lymphoblastic Leukemia0.0078[3]
UMSCC 47Head and Neck Squamous Cell Carcinoma< 0.02[4]
Tu167Head and Neck Squamous Cell Carcinoma< 0.02[4]
JMARHead and Neck Squamous Cell Carcinoma< 0.02[4]
FaDuHead and Neck Squamous Cell Carcinoma< 0.02[4]
Table 2: Cytotoxic Activity of Bruceine D against Various Cancer Cell Lines
Cell LineCancer TypeIC50Reference
T24Bladder Cancer7.65 ± 1.2 µg/mL[5]
H460Non-small Cell Lung Cancer0.5 µM[6]
A549Non-small Cell Lung Cancer0.6 µM[6]
MCF-7Breast Cancer9.5 ± 7.7 µM[7]
Hs 578TBreast Cancer0.71 ± 0.05 µM[7]

Known Biological Activities of this compound and Quassinoids

  • Anticancer Activity: this compound has been identified as one of the cytotoxic constituents of Brucea javanica fruit extract effective against pancreatic cancer cells. The broader class of quassinoids is known to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of protein synthesis and modulation of signaling pathways like NF-κB and MAPK.[1]

  • Anti-inflammatory Activity: Many quassinoids exhibit anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

  • Antiviral Activity: Several quassinoids have demonstrated antiviral activity against a range of viruses. The exact mechanisms are often virus-specific but can involve the inhibition of viral replication or entry into host cells.

Experimental Protocols

To facilitate the direct assessment of this compound's biological activity and specificity, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • This compound and comparator compounds

  • Target cancer cell lines (e.g., PANC-1 for pancreatic cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound and comparators B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow Diagram
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the activity of the transcription factor NF-κB.

Materials:

  • This compound and comparator compounds

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase)

  • Complete cell culture medium

  • 96-well cell culture plates

  • An NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

NFkB_Inhibition_Assay NF-κB Inhibition Assay Workflow A Seed NF-κB reporter cells B Incubate overnight A->B C Pre-treat with compounds B->C D Stimulate with TNF-α C->D E Incubate for 6-8h D->E F Lyse cells and add luciferase reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

NF-κB Inhibition Assay Workflow
COX-2 Inhibition Assay (In Vitro Enzyme Assay)

This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.

Materials:

  • This compound and comparator compounds

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • A detection system to measure prostaglandin (B15479496) production (e.g., an ELISA kit for PGE2)

  • 96-well plates

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with serial dilutions of this compound and comparator compounds for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a potential target for many anti-inflammatory compounds, including some quassinoids. Understanding this pathway is crucial for interpreting the results of NF-κB inhibition assays.

NFkB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates

Canonical NF-κB Signaling Pathway

Conclusion

This compound, as a member of the quassinoid family, holds potential for significant biological activity, particularly in the realms of anticancer and anti-inflammatory applications. While direct quantitative data on its potency and specificity are currently lacking in the scientific literature, this guide provides a framework for its systematic evaluation. By utilizing the provided experimental protocols and comparing its activity against well-characterized quassinoids like Brusatol and Bruceine D, researchers can effectively elucidate the specific biological profile of this compound. The visualization of experimental workflows and the NF-κB signaling pathway further aids in the design and interpretation of these crucial experiments, paving the way for a deeper understanding of this promising natural product.

References

Safety Operating Guide

Safe Disposal of Yadanzioside G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Yadanzioside G, a diterpenoid isolated from the seeds of Brucea javanica, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound as potentially hazardous, adhering to standard protocols for toxic chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use standard laboratory gloves, such as nitrile gloves. For handling potent compounds or large quantities, double gloving is recommended.

  • Body Protection: A laboratory coat is mandatory. For procedures with a risk of splashing, a disposable, fluid-resistant gown should be worn.

  • Respiratory Protection: While not generally required for small quantities handled with adequate ventilation, an N95 or higher-rated respirator should be used when handling powders outside of a containment device like a chemical fume hood.

II. Operational Plan for Disposal

This section outlines the procedural steps for the safe disposal of this compound waste, including unused compounds, contaminated labware, and personal protective equipment.

Step 1: Waste Segregation and Collection

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Unused Compound: The original container with any remaining this compound should be designated for disposal. Do not attempt to dispose of the powder in the regular trash or down the drain.

  • Contaminated Labware:

    • Glassware: Do not rinse contaminated glassware. Place it directly into a designated hazardous waste container for solid waste.

    • Plasticware: Dispose of as hazardous waste in a designated sharps or solid waste container.

  • Contaminated PPE: All gloves, gowns, and other disposable items that have come into contact with this compound must be disposed of as hazardous waste in a designated, labeled container.

Step 2: Container Management

Proper containment of hazardous waste is critical to prevent accidental exposure and environmental contamination.

  • Use sturdy, leak-proof containers made of a material compatible with the waste. For solvents used to dissolve this compound (such as DMSO, methanol, or ethanol), use appropriate solvent waste containers.

  • Keep waste containers closed at all times, except when adding waste.

  • Ensure all waste containers are properly labeled with a hazardous waste tag. The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of waste generation.[3]

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored safely and securely pending collection.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]

  • The SAA should be under the control of the personnel generating the waste and located at or near the point of generation.[4]

  • Use secondary containment, such as a plastic bin, for all liquid waste containers to mitigate spills.[4][5]

  • Segregate incompatible waste streams to prevent dangerous chemical reactions.[4][5]

Step 4: Arranging for Waste Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste vendor.

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to your institution's limits on the volume of waste stored in an SAA.[6]

III. Disposal Considerations for this compound

The following table summarizes the key considerations and recommended actions for the disposal of different types of waste generated during research involving this compound.

Waste StreamDisposal ConsiderationRecommended Action
Unused this compound (Solid) Potentially toxic solid waste.Dispose of in the original container, properly labeled as hazardous waste.
Solutions of this compound Flammable and/or toxic liquid waste.Collect in a designated, compatible hazardous liquid waste container. Do not mix with incompatible solvents.
Contaminated Glassware Hazardous solid waste.Place directly into a designated hazardous waste container for solid waste. Do not rinse.
Contaminated Plasticware Hazardous solid waste.Dispose of in a designated hazardous waste container for solids or sharps.
Contaminated PPE Hazardous solid waste.Collect in a designated hazardous waste container.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

YadanziosideG_Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Streams cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store_waste liquid_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal by Licensed Vendor contact_ehs->end

This compound Disposal Workflow

Disclaimer: This guide provides general recommendations for the disposal of this compound. Researchers must always consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety (EHS) department for guidance. All disposal activities must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.